Prochlorperazine mesilate
Description
Properties
IUPAC Name |
2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3S.2CH4O3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*1-5(2,3)4/h2-3,5-8,15H,4,9-14H2,1H3;2*1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOOUKJFDLARFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClN3O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199844 | |
| Record name | Prochlorperazine mesilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51888-09-6 | |
| Record name | Prochlorperazine mesilate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051888096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prochlorperazine mesilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine dimethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROCHLORPERAZINE DIMETHANESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/531SH87H9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Prochlorperazine Mesylate's Antagonism of Dopamine D2 Receptors: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of prochlorperazine (B1679090) mesylate, a first-generation antipsychotic, at the dopamine (B1211576) D2 receptor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its binding affinity, functional antagonism, and the experimental protocols used for its characterization.
Prochlorperazine mesylate exerts its primary therapeutic effects, including its antiemetic and antipsychotic properties, through the potent blockade of dopamine D2 receptors in the central nervous system.[1][2][3] As a competitive antagonist, it competes with the endogenous neurotransmitter dopamine for binding to these receptors, thereby modulating downstream signaling pathways.[4]
Quantitative Analysis of Prochlorperazine's Interaction with Dopamine D2 Receptors
The affinity and functional potency of prochlorperazine at the dopamine D2 receptor have been quantified using various in vitro assays. The binding affinity is typically expressed as the inhibition constant (Ki), while the functional potency is determined by the half-maximal inhibitory concentration (IC50) in functional assays.
| Parameter | Value | Assay Type | Description |
| Binding Affinity (Ki) | < 20 nM[2] | Radioligand Binding Assay | Represents the concentration of prochlorperazine required to occupy 50% of the D2 receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity. |
| Functional Potency (IC50) | Data Not Available | Functional Assay (e.g., cAMP) | Represents the concentration of prochlorperazine that produces 50% of its maximal inhibitory effect on D2 receptor signaling. This value is determined by measuring the inhibition of a dopamine-induced response. |
Molecular Mechanism of Action: D2 Receptor Signaling and Prochlorperazine's Antagonism
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[4] Upon activation by dopamine, the D2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA).
Prochlorperazine functions as a competitive antagonist at the D2 receptor, meaning it binds to the same site as dopamine but does not activate the receptor.[4] By occupying the binding site, prochlorperazine prevents dopamine from binding and initiating the intracellular signaling cascade. This blockade of D2 receptor signaling is the fundamental mechanism underlying its therapeutic effects.
Experimental Protocols for Characterizing D2 Receptor Antagonism
The binding affinity and functional antagonism of prochlorperazine at the D2 receptor are determined through a series of well-established experimental protocols.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of prochlorperazine for the D2 receptor.
1. Membrane Preparation:
-
HEK293 or CHO cells stably expressing the human dopamine D2 receptor are cultured and harvested.
-
Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed.
-
The resulting pellet, containing the cell membranes, is resuspended in a suitable buffer.
2. Assay Procedure:
-
A constant concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone) is incubated with the cell membrane preparation.
-
Increasing concentrations of unlabeled prochlorperazine are added to the incubation mixture to compete with the radioligand for binding to the D2 receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol).
-
The reaction is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
3. Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of prochlorperazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional cAMP Assay
This assay measures the ability of prochlorperazine to functionally antagonize the dopamine-induced inhibition of cAMP production.
1. Cell Culture:
-
Cells expressing the dopamine D2 receptor (e.g., HEK299 or CHO cells) are seeded in a multi-well plate and cultured overnight.
2. Assay Procedure:
-
The cell culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are pre-incubated with varying concentrations of prochlorperazine.
-
Adenylyl cyclase is then stimulated with forskolin, and the cells are simultaneously challenged with a fixed concentration of dopamine (typically the EC80).
3. cAMP Quantification:
-
The intracellular cAMP levels are measured using a variety of commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or bioluminescent reporters.[5]
4. Data Analysis:
-
The ability of prochlorperazine to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation is quantified.
-
The IC50 value, representing the concentration of prochlorperazine that restores the cAMP level to 50% of the maximal effect, is determined by plotting the response against the log of the antagonist concentration.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. innoprot.com [innoprot.com]
The Pharmacological Profile of Prochlorperazine Mesilate and Its Metabolites: A Technical Guide
Executive Summary: Prochlorperazine (B1679090), a phenothiazine (B1677639) derivative, is a first-generation antipsychotic and potent antiemetic agent. Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors, though its activity at other receptors, including histaminic, muscarinic, and adrenergic receptors, contributes to its broader pharmacological and side-effect profile. Prochlorperazine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP2C19, leading to the formation of several metabolites, including N-desmethylprochlorperazine, 7-hydroxyprochlorperazine, and prochlorperazine sulfoxide (B87167). While most phenothiazine metabolites are considered pharmacologically less active than the parent compound, their complete profile is crucial for a comprehensive understanding of the drug's overall effects. This guide provides an in-depth summary of the pharmacological data of prochlorperazine and its key metabolites, details the experimental methodologies used for their characterization, and visualizes the core pathways and workflows involved.
Pharmacodynamics
Prochlorperazine's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic system of the brain.[1][2] This action is responsible for its antipsychotic effects.[3] Its potent antiemetic properties stem from the same D2 receptor antagonism within the chemoreceptor trigger zone (CTZ) of the medulla.[2][3] Additionally, prochlorperazine exhibits significant affinity for several other neurotransmitter receptors, which explains its wide range of effects and side effects, such as sedation (H1 antagonism), dry mouth (muscarinic antagonism), and orthostatic hypotension (α1-adrenergic antagonism).[2][4]
Receptor Binding Profile
The affinity of prochlorperazine for various neurotransmitter receptors has been quantified using radioligand binding assays. The inhibition constant (Ki) is a measure of a drug's binding affinity, with lower values indicating a stronger affinity.
| Receptor Subtype | Prochlorperazine Ki (nM) | Primary Associated Effect |
| Dopamine D2 | 1.0 - 3.0 | Antipsychotic, Antiemetic, Extrapyramidal Symptoms |
| Histamine H1 | 2.79[5] | Sedation, Weight Gain |
| Alpha-1 Adrenergic | 10 - 20 | Orthostatic Hypotension, Dizziness |
| Muscarinic M1 | 100 - 200 | Anticholinergic effects (dry mouth, blurred vision) |
| Serotonin 5-HT2A | 5.0 - 15.0 | Potential modulation of antipsychotic action |
(Note: Ki values are aggregated from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database and associated literature.[6][7][8][9] Specific values can vary based on experimental conditions.)
Signaling Pathways
Dopamine D2 Receptor Antagonism: Prochlorperazine acts as an antagonist at the D2 receptor, a G protein-coupled receptor (GPCR) linked to the Gαi/o protein.[2] By blocking the binding of endogenous dopamine, prochlorperazine prevents the inhibition of the enzyme adenylyl cyclase, thereby influencing downstream signaling cascades involving cyclic AMP (cAMP) and protein kinase A (PKA).
Pharmacological Activity of Metabolites
Prochlorperazine is extensively metabolized into several compounds. The primary metabolites include:
-
N-desmethylprochlorperazine: Formed via demethylation.
-
7-hydroxyprochlorperazine: Formed via aromatic hydroxylation.[10][11]
-
Prochlorperazine sulfoxide: Formed via oxidation of the sulfur atom in the phenothiazine ring.
Generally, metabolites of phenothiazines are considered to be pharmacologically inactive or significantly less active than the parent drug.[1] While N-desmethyl and 7-hydroxy metabolites of some phenothiazines retain moderate activity, specific quantitative binding data for prochlorperazine metabolites are not widely available. Their contribution to the overall clinical effect is thought to be minimal compared to the parent compound.
Pharmacokinetics and Metabolism
The clinical efficacy and safety of prochlorperazine are governed by its absorption, distribution, metabolism, and excretion (ADME) profile.
ADME Profile Summary
The pharmacokinetic parameters of prochlorperazine are summarized below. Oral bioavailability is notably low and variable due to significant first-pass metabolism in the liver.[12]
| Parameter | Value | Description |
| Bioavailability (Oral) | Low (~12.5%) | High first-pass metabolism significantly reduces systemic exposure.[12] |
| Time to Peak (Tmax) | ~5 hours (oral, single dose) | Time to reach maximum plasma concentration.[12] |
| Volume of Distribution (Vd) | Large (e.g., >1500 L) | Indicates extensive distribution into body tissues, including the CNS. |
| Protein Binding | High | Prochlorperazine is highly bound to plasma proteins. |
| Elimination Half-life (t½) | ~8-9 hours (single dose) | Can increase to ~18 hours with repeated dosing. |
| Clearance | High | Rapidly cleared from the plasma, primarily by hepatic metabolism. |
Metabolic Pathways
Prochlorperazine is metabolized in the liver through several key pathways, including oxidation, hydroxylation, demethylation, and sulfoxide formation, followed by conjugation with glucuronic acid.[1][12] The cytochrome P450 (CYP) enzyme system is central to its biotransformation.
Key Experimental Methodologies
The characterization of prochlorperazine and its metabolites relies on a suite of established in vitro and in vivo experimental techniques.
In Vitro Receptor Binding Assays
These assays are the gold standard for determining the affinity of a compound for a specific receptor.[7] The competitive filtration binding assay is a common and robust method.
Objective: To determine the inhibition constant (Ki) of a test compound (prochlorperazine) for a target receptor.
Protocol Outline:
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor (e.g., HEK293 cells transfected with the D2 receptor) in a cold lysis buffer. Centrifuge to pellet the membranes, which are then washed and resuspended in an assay buffer to a specific protein concentration.[13]
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the unlabeled test compound.[7][8]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[13]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter plate (e.g., GF/C). This traps the membranes with bound radioligand while unbound radioligand passes through.[4][7]
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining non-specifically bound radioligand.[13]
-
Quantification: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a liquid scintillation counter.[8][13]
-
Data Analysis: Plot the percentage of inhibition against the concentration of the test compound. Use non-linear regression to determine the IC50 (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[13]
In Vitro Metabolism Studies
These assays identify which CYP450 enzymes are responsible for a drug's metabolism and characterize the resulting metabolites.
Objective: To identify the primary CYP450 isoforms involved in prochlorperazine metabolism.
Protocol Outline:
-
System Preparation: Use human liver microsomes (which contain a mixture of CYP enzymes) or individual recombinant human CYP enzymes (e.g., rCYP2D6, rCYP2C19) expressed in a cellular system.[11]
-
Incubation Mixture: Prepare a reaction mixture containing the enzyme source, a phosphate (B84403) buffer (pH 7.4), and prochlorperazine at a known concentration.
-
Reaction Initiation: Start the metabolic reaction by adding a cofactor, typically an NADPH-regenerating system. Incubate at 37°C for a specific time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[11]
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Compare the results to a control incubation without the NADPH cofactor.
-
Metabolite Identification: Identify metabolites by their mass-to-charge ratio (m/z) and fragmentation patterns. Quantify the depletion of the parent drug and the formation of metabolites to determine the relative contribution of each CYP isoform.[11]
References
- 1. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prochlorperazine Maleate | C28H32ClN3O8S | CID 5281032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. prochlorperazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. collaborativedrug.com [collaborativedrug.com]
- 6. Ki Database - Wikipedia [en.wikipedia.org]
- 7. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 8. pdspdb.unc.edu [pdspdb.unc.edu]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. PROCHLORPERAZINE (PD003507, WIKYUJGCLQQFNW-UHFFFAOYSA-N) [probes-drugs.org]
- 12. prochlorperazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. The phenothiazine-class antipsychotic drugs prochlorperazine and trifluoperazine are potent allosteric modulators of the human P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Prochlorperazine Mesilate Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of impurities associated with Prochlorperazine (B1679090) Mesilate, a prominent phenothiazine-class antiemetic and antipsychotic agent. Understanding the impurity profile is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the common process-related and degradation impurities, provides detailed methodologies for their analysis, and describes protocols for their synthesis as reference standards.
Introduction to Prochlorperazine and its Impurity Profile
Prochlorperazine, 2-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine, is susceptible to degradation under various stress conditions, leading to the formation of several impurities. Furthermore, process-related impurities can be introduced during the synthesis of the active pharmaceutical ingredient (API). The major degradation pathways include oxidation of the sulfur atom in the phenothiazine (B1677639) ring and the nitrogen atoms in the piperazine (B1678402) side chain, N-demethylation, and dimerization.[1] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are essential to elucidate these pathways and develop stability-indicating analytical methods.[2][3][4]
Synthesis of Prochlorperazine Mesilate and Formation of Process-Related Impurities
The synthesis of Prochlorperazine typically involves the alkylation of 2-chlorophenothiazine (B30676) with 1-(3-chloropropyl)-4-methylpiperazine (B54460). The final step involves the formation of the mesilate salt.
Key Starting Materials and Intermediates:
-
2-Chlorophenothiazine (Impurity D): A critical starting material, its presence in the final product is a common process-related impurity.[5]
-
1-(3-chloropropyl)-4-methylpiperazine: The alkylating agent for the phenothiazine nitrogen.
General Synthesis of Prochlorperazine Base:
A common synthetic route involves the reaction of 2-chlorophenothiazine with 1-(3-chloropropyl)-4-methylpiperazine in the presence of a base, such as sodium amide or sodium tertiary butoxide, in a suitable solvent like dimethyl sulfoxide (B87167) or toluene.[6][7] The use of milder bases and sub-equimolar quantities of the alkylating agent has been shown to reduce the formation of dimeric impurities.[6]
Formation of this compound:
The free base is then treated with methanesulfonic acid in a suitable solvent to precipitate this compound.
Formation Pathway of Process and Degradation Impurities
The following diagram illustrates the synthesis of Prochlorperazine and the points at which key impurities can arise.
Characterization and Synthesis of Key Impurities
A robust analytical method is crucial for the separation and quantification of this compound from its impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.
Stability-Indicating HPLC Method
A validated, stability-indicating HPLC method is required to separate prochlorperazine from its potential impurities and degradation products.[2][4]
| Parameter | Condition |
| Column | Agilent Zorbax SB-C18 |
| Mobile Phase | Gradient flow with a phosphate (B84403) buffer (pH 3.0) and acetonitrile[2] |
| Detection | UV at 255 nm[8] |
| Flow Rate | Typically 1.0 - 1.2 mL/min[8] |
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity of the analytical method and to identify potential degradation products.[2][3][4]
| Stress Condition | Reagents and Conditions | Major Degradants Observed |
| Acid Hydrolysis | 1N HCl at 80°C for 48 hours[3] | Degradation observed[2] |
| Base Hydrolysis | 1N NaOH at 80°C for 48 hours | Significant degradation, formation of multiple products[2] |
| Oxidation | 3% H₂O₂ at room temperature for 2 hours[3] | Prochlorperazine Sulfoxide, N-Oxides[1] |
| Thermal Degradation | 120°C for 48 hours[3] | Minor degradation[2] |
| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B) | Complex degradation, formation of sulfoxides and dimers[1] |
Profile of Known Impurities
The following table summarizes the key known impurities of this compound.
| Impurity Name | Structure | Molecular Formula | Molecular Weight | Type |
| Prochlorperazine Sulfoxide (Impurity A) | 2-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine 5-oxide | C₂₀H₂₄ClN₃OS | 389.94 | Degradation |
| N-Desmethyl Prochlorperazine | 2-Chloro-10-[3-(1-piperazinyl)propyl]-10H-phenothiazine | C₁₉H₂₂ClN₃S | 359.92 | Degradation / Metabolite |
| Prochlorperazine N4'-Oxide | 2-chloro-10-[3-(4-methyl-4-oxido-1-piperazinyl)propyl]-10H-phenothiazine | C₂₀H₂₄ClN₃OS | 389.94 | Degradation |
| 2-Chlorophenothiazine (Impurity D) | 2-chloro-10H-phenothiazine | C₁₂H₈ClNS | 233.72 | Process-Related |
| Perazine (Impurity B) | 10-[3-(4-Methyl-1-piperazinyl)propyl]phenothiazine | C₂₀H₂₅N₃S | 339.50 | Process-Related |
| Dimeric Impurities | e.g., C₃₂H₃₀Cl₂N₄S₂ | C₃₂H₃₀Cl₂N₄S₂ | 605.65 | Degradation / Process |
| N-Nitroso Desmethyl Prochlorperazine | 2-Chloro-10-(3-(4-nitrosopiperazin-1-yl)propyl)-10H-phenothiazine | C₁₉H₂₁ClN₄OS | 388.92 | Potential |
Experimental Protocols
Synthesis of Prochlorperazine Sulfoxide (Impurity A)
This protocol is based on the well-known hydrogen peroxide oxidation method.[1]
-
Dissolve this compound in a suitable solvent.
-
Add 3% hydrogen peroxide solution dropwise with stirring.[3]
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Quench the reaction (e.g., with hydroquinone).[3]
-
Make the solution alkaline (e.g., with NaOH solution) to release the sulfoxide free base.
-
Extract the product with an organic solvent (e.g., hexane).[2]
-
Wash the organic layer with de-ionized water and dry over anhydrous sodium sulfate (B86663).[2]
-
Evaporate the solvent to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Synthesis of Prochlorperazine N4'-Oxide
This protocol is based on oxidation with 3-chloroperoxybenzoic acid (m-CPBA), which is selective for the more nucleophilic nitrogen of the piperazine ring.
-
Dissolve Prochlorperazine free base in a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Add a solution of m-CPBA (1 equivalent) in the same solvent dropwise.
-
Stir the reaction at room temperature and monitor by TLC or HPLC.
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Analytical Workflow for Impurity Identification
The following diagram illustrates a typical workflow for the identification and characterization of unknown impurities in this compound samples.
Conclusion
The synthesis and characterization of this compound impurities are fundamental aspects of pharmaceutical development and quality control. This guide has detailed the primary synthetic routes, the formation of process-related and degradation impurities, and the analytical methodologies required for their identification and quantification. The provided experimental frameworks and workflows serve as a valuable resource for researchers and scientists in ensuring the purity and stability of this compound. A thorough understanding of these impurities is essential for meeting regulatory requirements and delivering a safe and effective medication to patients.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Prochlorperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. An Improved Process For Preparation Of Prochlorperazine [quickcompany.in]
- 7. PROCHLORPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. researchgate.net [researchgate.net]
Prochlorperazine Mesilate: An In-depth Technical Guide to its Degradation Pathways and Product Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of prochlorperazine (B1679090) mesilate, a phenothiazine-class drug widely used for its antiemetic and antipsychotic properties. Understanding the stability of prochlorperazine is critical for ensuring its quality, safety, and efficacy as a pharmaceutical agent. This document details the degradation products formed under various stress conditions, outlines the experimental protocols for their identification, and presents quantitative data to support these findings.
Degradation Pathways of Prochlorperazine
Prochlorperazine is susceptible to degradation through several pathways, primarily oxidation and photolysis. Forced degradation studies have been instrumental in identifying the resulting degradants. The major degradation pathways include the formation of sulfoxides and N-oxides.[1][2]
Under oxidative stress, the primary degradation products are prochlorperazine sulfoxide (B87167), prochlorperazine 1′-N-oxide, and prochlorperazine 4′-N-oxide.[1] Prochlorperazine sulfoxide is also a known major metabolite of the drug.[1][3] The formation of the sulfoxide occurs at the sulfur atom in the phenothiazine (B1677639) ring.[3]
Photolytic degradation can lead to a more complex array of products, including dechlorination, demethylation, and the formation of hydroxylated derivatives and dimers.[2]
Interestingly, prochlorperazine demonstrates considerable stability under acidic and basic conditions at room temperature.[1] No significant degradation was observed in 1 N HCl for seven days, and it remained stable in 1 N NaOH at room temperature for the same duration.[1]
Identification of Degradation Products
The identification of prochlorperazine degradation products has been accomplished through a combination of advanced analytical techniques. High-performance liquid chromatography (HPLC) is the primary method for separating the parent drug from its impurities and degradants.[1][4][5] The use of a photodiode array (PDA) detector with HPLC allows for peak purity assessment, while coupling HPLC with mass spectrometry (MS) provides molecular weight information crucial for structural elucidation.[1][2] For definitive structure confirmation, techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed after isolation of the individual degradants.[1][6]
The identified forced degradation products of prochlorperazine include:
-
Degradant I: Prochlorperazine sulfoxide[1]
-
Degradant II: Prochlorperazine sulfoxide 1′-N-oxide (unconfirmed)[1]
-
Degradant III: Perazine[1]
-
Degradant IV: Prochlorperazine 1′-N-oxide[1]
-
Degradant V: Prochlorperazine 4′-N-oxide[1]
-
Degradant VI: CPT (Chlorophenothiazine)[1]
Quantitative Data from Forced Degradation Studies
Forced degradation studies are essential for establishing the stability-indicating nature of analytical methods and for understanding the degradation profile of a drug substance. The following tables summarize the quantitative results from forced degradation studies performed on prochlorperazine.
Table 1: Summary of Forced Degradation Studies on Prochlorperazine Maleate (API and Formulation) [7]
| Stress Condition | Duration & Temperature | Degradation Products Found | % Degradation (API) | % Degradation (Formulation) |
| Acidic (HCl) | 72 hrs at 80°C with reflux | Two | 14.58, 7.20 | 14.04, 6.85 |
| Alkaline (NaOH) | 72 hrs at 80°C with reflux | Two | 8.19, 9.04 | 8.05, 9.20 |
| Oxidative (H₂O₂) | 48 hrs at room temperature | One | 19.80 | 20.24 |
| Thermal | 48 hrs at 80°C | Two | 14.25, 15.17 | 14.89, 15.61 |
Experimental Protocols
The development of a robust, stability-indicating analytical method is paramount for the analysis of prochlorperazine and its degradation products. The following section details a validated HPLC method used for this purpose.
4.1. Stability-Indicating HPLC Method [1][5]
A reverse-phase HPLC method was developed to separate prochlorperazine from its impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a PDA detector or a UV detector.
-
Column: Agilent Zorbax SB-C18.
-
Mobile Phase: A gradient mobile phase is typically used.
-
Detection: UV detection.
-
Method Validation: The method was validated for specificity, accuracy, linearity, and sensitivity.
-
Specificity: Demonstrated by the separation of the main peak from all degradation products, as confirmed by peak purity analysis using a PDA detector and LC-MS.[1][5]
-
Accuracy: Recovery was found to be greater than 98.5%.[1][5]
-
Linearity: The correlation coefficient (r) was greater than 0.999.[1][5]
-
Sensitivity: The limit of detection (LOD) was established at 0.025 µg/mL.[1][5]
-
4.2. Forced Degradation Study Protocol [1]
-
Acid Hydrolysis: Prochlorperazine was exposed to 1 N HCl.
-
Base Hydrolysis: Prochlorperazine was treated with 1 N NaOH.
-
Oxidation: The drug was subjected to an oxidizing agent, such as hydrogen peroxide.
-
Thermal Degradation: Prochlorperazine was exposed to elevated temperatures.
-
Photolytic Degradation: The drug was exposed to light.
Visualizations
The following diagrams illustrate the degradation pathways of prochlorperazine and a typical experimental workflow for its analysis.
Caption: Major degradation pathways of prochlorperazine.
Caption: Workflow for analyzing prochlorperazine degradation.
References
In vitro metabolism studies of prochlorperazine mesilate using liver microsomes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of prochlorperazine (B1679090) mesilate, a phenothiazine (B1677639) derivative widely used for its antiemetic and antipsychotic properties. Understanding the metabolic fate of prochlorperazine is crucial for drug development, enabling the prediction of its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response. This document outlines the key metabolic pathways, the cytochrome P450 (CYP) enzymes involved, and detailed experimental protocols for studying its metabolism using human liver microsomes.
Prochlorperazine Metabolism: An Overview
Prochlorperazine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 system. The main metabolic transformations include sulfoxidation, N-demethylation, and aromatic hydroxylation. These reactions lead to the formation of several metabolites, with prochlorperazine sulfoxide, N-desmethylprochlorperazine, and 7-hydroxyprochlorperazine being the most significant.
The primary CYP isoforms responsible for prochlorperazine metabolism have been identified as CYP2D6 and CYP2C19, with contributions from CYP3A4 and CYP1A2.[1][2] The involvement of these polymorphic enzymes suggests a potential for genetic variability in prochlorperazine metabolism, which could impact its efficacy and safety profile in different individuals.
Key Metabolites of Prochlorperazine
The chemical structures of prochlorperazine and its major metabolites are crucial for their analytical identification and for understanding the metabolic pathways.
| Compound | Chemical Structure |
| Prochlorperazine |
|
| Prochlorperazine Sulfoxide |
|
| N-desmethylprochlorperazine |
|
| 7-hydroxyprochlorperazine |
|
Quantitative Analysis of Prochlorperazine Metabolism
While the involvement of specific CYP450 enzymes in prochlorperazine metabolism is established, detailed quantitative data on the enzyme kinetics (e.g., Vmax, Km, and intrinsic clearance - CLint) for the formation of its major metabolites in human liver microsomes are not extensively available in the public domain. Such data is essential for building robust pharmacokinetic models and for accurately predicting in vivo clearance and potential drug-drug interactions.
Future research should focus on determining these kinetic parameters to provide a more complete understanding of prochlorperazine's metabolic profile. The following table is a template for how such data, once available, should be presented for clear comparison.
Table 1: Enzyme Kinetics of Prochlorperazine Metabolism in Human Liver Microsomes (Illustrative)
| Metabolic Pathway | Metabolite | CYP Isoform(s) | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Sulfoxidation | Prochlorperazine Sulfoxide | CYP3A4, CYP1A2 | Data not available | Data not available | Data not available |
| N-demethylation | N-desmethylprochlorperazine | CYP2D6, CYP2C19 | Data not available | Data not available | Data not available |
| Hydroxylation | 7-hydroxyprochlorperazine | CYP3A4 | Data not available | Data not available | Data not available |
Experimental Protocols for In Vitro Metabolism Studies
The following sections provide detailed methodologies for conducting in vitro metabolism studies of prochlorperazine using human liver microsomes.
Preparation of Human Liver Microsomes
Human liver microsomes can be prepared from liver tissue by differential centrifugation.
Materials:
-
Human liver tissue
-
Homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 1.15% KCl)
-
Centrifuge (refrigerated)
-
Ultracentrifuge
-
Dounce homogenizer
-
Bradford assay reagents for protein concentration determination
Procedure:
-
Mince the liver tissue and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.
-
Collect the supernatant (S9 fraction) and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
Discard the supernatant. The resulting pellet is the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) and determine the protein concentration using the Bradford assay.
-
Store the microsomes at -80°C until use.
In Vitro Incubation Assay
This assay is designed to measure the metabolism of prochlorperazine by human liver microsomes.
Materials:
-
Human liver microsomes
-
Prochlorperazine mesilate solution
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Potassium phosphate buffer (pH 7.4)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile)
Procedure:
-
Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding this compound to the desired final concentration.
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples at high speed to pellet the precipitated protein.
-
Transfer the supernatant for analysis by HPLC or LC-MS/MS.
Analytical Methodology: HPLC and LC-MS/MS
The separation and quantification of prochlorperazine and its metabolites are typically performed using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection.
Table 2: Example HPLC and LC-MS/MS Parameters for Prochlorperazine Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | C18 reverse-phase (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Isocratic or gradient elution | Gradient elution |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | UV at 254 nm | ESI+ with Multiple Reaction Monitoring (MRM) |
| MRM Transitions | N/A | Prochlorperazine: Specific m/z transitionsProchlorperazine Sulfoxide: Specific m/z transitionsN-desmethylprochlorperazine: Specific m/z transitions7-hydroxyprochlorperazine: Specific m/z transitions |
Visualizing Metabolic Pathways and Experimental Workflows
Prochlorperazine Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of prochlorperazine.
Caption: Major metabolic pathways of prochlorperazine.
Experimental Workflow for In Vitro Metabolism Assay
The diagram below outlines the key steps in the experimental workflow for assessing prochlorperazine metabolism in vitro.
Caption: Workflow for in vitro metabolism studies.
Conclusion
This technical guide provides a comprehensive framework for conducting and understanding the in vitro metabolism of this compound using human liver microsomes. While the primary metabolic pathways and the key CYP enzymes have been identified, a notable gap exists in the availability of quantitative enzyme kinetic data. Future research aimed at determining the Vmax, Km, and intrinsic clearance for each metabolic pathway will be invaluable for refining our understanding of prochlorperazine's pharmacokinetics and for the continued safe and effective use of this important medication.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the intricate relationship between the chemical structure of prochlorperazine (B1679090) and related phenothiazine (B1677639) derivatives and their pharmacological activity. Phenothiazines represent a cornerstone in the history of psychopharmacology, and understanding their structure-activity relationship (SAR) is crucial for the rational design of novel therapeutics with improved efficacy and side-effect profiles. This document provides a comprehensive overview of their mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
The Core Structure: A Foundation for Activity
The pharmacological activity of phenothiazines is intrinsically linked to their tricyclic core structure. This fundamental scaffold consists of two benzene (B151609) rings linked by a sulfur and a nitrogen atom. The key to their diverse activities, ranging from antipsychotic to antiemetic effects, lies in the strategic modification of this core at two primary positions: the C2 position of the phenothiazine ring and the N10 position of the side chain.
The Critical Role of C2-Substitution
Substitution at the C2 position of the phenothiazine ring is a critical determinant of antipsychotic potency. Electron-withdrawing groups at this position significantly enhance activity. The general order of potency for C2 substituents is:
-SO2NR2 > -CF3 > -COCH3 > -Cl > -H
This enhancement is attributed to the creation of a conformational preference in the side chain, orienting it in a manner that mimics the spatial arrangement of dopamine (B1211576), thereby facilitating a more effective blockade of the dopamine D2 receptor.[1][2]
The N10-Side Chain: A Bridge to Efficacy
The nature of the side chain at the N10 position profoundly influences the pharmacological profile of phenothiazines. Several key features of this side chain are essential for optimal activity:
-
Three-Carbon Spacer: A three-carbon chain separating the nitrogen atom of the phenothiazine ring and the terminal amino group is crucial for potent neuroleptic activity.[1][3][4] Shortening or lengthening this chain generally leads to a decrease in antipsychotic efficacy.
-
Tertiary Amino Group: The terminal amino group must be tertiary for maximal activity. Primary and secondary amines exhibit reduced potency.[3][4]
-
Nature of the Amino Group: The type of the terminal amino group further refines the activity. Piperazine (B1678402) derivatives, such as prochlorperazine and trifluoperazine, generally exhibit higher potency than their aliphatic counterparts like chlorpromazine. The presence of a hydroxyethyl (B10761427) group on the piperazine ring, as seen in fluphenazine, can further enhance potency.[5][6]
Mechanism of Action: Dopamine D2 Receptor Antagonism and Beyond
The primary mechanism of action for the antipsychotic and antiemetic effects of prochlorperazine and related phenothiazines is the blockade of dopamine D2 receptors in the central nervous system.[1][7] In the mesolimbic pathway, this antagonism is thought to alleviate the positive symptoms of schizophrenia. In the chemoreceptor trigger zone (CTZ) of the medulla, D2 receptor blockade mediates the potent antiemetic effects.[5]
However, phenothiazines are not entirely selective for the D2 receptor and interact with a range of other neurotransmitter receptors, which contributes to their broad pharmacological profile and, notably, their side effects. These include:
-
Dopamine D1, D3, and D4 receptors
-
Serotonin (5-HT) receptors
-
Histamine H1 receptors (contributing to sedative effects)
-
Muscarinic M1 receptors (responsible for anticholinergic side effects)
-
Alpha-adrenergic (α1 and α2) receptors (implicated in orthostatic hypotension)
The varying affinities of different phenothiazine derivatives for these receptors account for their distinct clinical profiles.
Quantitative Pharmacology: A Comparative Analysis
The following tables summarize the binding affinities (Ki values in nM) of prochlorperazine and other representative phenothiazines for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 |
| Prochlorperazine | 24 | 1.1 | 1.9 | 10 |
| Chlorpromazine | 15 | 3.5 | 7.5 | 5.5 |
| Trifluoperazine | 2.9 | 1.4 | 3.8 | 0.7 |
| Perphenazine | 15 | 0.8 | 1.5 | 2.5 |
| Thioridazine | 25 | 10 | 12 | 30 |
Data compiled from multiple sources.
Table 2: Serotonin, Histamine, Muscarinic, and Adrenergic Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | H1 | M1 | α1 | α2 |
| Prochlorperazine | 210 | 13 | 1,100 | 22 | 1,400 | 1.8 | 1,100 |
| Chlorpromazine | 120 | 3.1 | 26 | 1.5 | 24 | 2.1 | 110 |
| Trifluoperazine | 1,800 | 14 | 2,100 | 13 | 310 | 4.3 | 1,400 |
| Perphenazine | 230 | 3.8 | 1,100 | 2.3 | 140 | 1.6 | 770 |
| Thioridazine | 130 | 7.2 | 140 | 4.0 | 13 | 4.8 | 140 |
Data compiled from multiple sources.
Experimental Protocols
Competitive Radioligand Binding Assay for Dopamine D2 Receptor
This protocol outlines the determination of the binding affinity (Ki) of a test compound for the dopamine D2 receptor by measuring its ability to compete with a known radioligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (D2 antagonists).
-
Non-specific Ligand: Haloperidol (10 µM) or unlabeled Spiperone (1 µM).
-
Test Compound: Prochlorperazine or other phenothiazine derivatives.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter.
-
Glass Fiber Filters (e.g., Whatman GF/B) and a Cell Harvester.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration suitable for the assay (e.g., 10-20 µg protein per well). Homogenize briefly.
-
Compound Dilution: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL Assay Buffer (for total binding) or 25 µL of the non-specific ligand (for non-specific binding).
-
25 µL of the test compound dilution or vehicle.
-
50 µL of the radioligand diluted in assay buffer to a final concentration near its Kd.
-
100 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Apomorphine-Induced Emesis Model in Dogs
This in vivo model is used to evaluate the antiemetic efficacy of test compounds.
Animals:
-
Male Beagle dogs.
Materials:
-
Apomorphine (B128758) hydrochloride: To be dissolved in sterile saline.
-
Test Compound: Prochlorperazine or other phenothiazine derivatives, formulated for the desired route of administration (e.g., subcutaneous, intravenous).
-
Vehicle Control: Sterile saline or the vehicle used to dissolve the test compound.
Procedure:
-
Acclimatization: Acclimatize the dogs to the experimental environment to minimize stress-related responses.
-
Fasting: Fast the dogs overnight with free access to water.
-
Test Compound Administration: Administer the test compound or vehicle control at various doses via the chosen route (e.g., subcutaneous injection). Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.
-
Emetic Challenge: Administer apomorphine hydrochloride subcutaneously at a dose known to reliably induce emesis (e.g., 0.04-0.1 mg/kg).[9][10]
-
Observation: Observe the animals continuously for a defined period (e.g., 60 minutes) and record the following parameters:
-
Latency to the first emetic episode (vomiting or retching).
-
Number of emetic episodes.
-
Presence or absence of emesis (all-or-none response).
-
-
Data Analysis: Compare the emetic responses in the test compound-treated groups to the vehicle control group. Calculate the percentage of protection from emesis and determine the ED50 value (the dose of the test compound that protects 50% of the animals from emesis) using appropriate statistical methods.
Visualizing the Molecular Landscape
Signaling Pathway
The following diagram illustrates the dopamine D2 receptor signaling pathway and its inhibition by prochlorperazine.
Caption: Dopamine D2 Receptor Signaling Pathway and its Inhibition by Prochlorperazine.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and characterization of novel phenothiazine derivatives.
Caption: Drug Discovery Workflow for Novel Phenothiazine Derivatives.
Logical Relationship
The following diagram illustrates the key structural features of phenothiazines and their relationship to pharmacological activity.
Caption: Key Structural Features of Phenothiazines and their Relation to Activity.
References
- 1. if-pan.krakow.pl [if-pan.krakow.pl]
- 2. pharmacy180.com [pharmacy180.com]
- 3. SAR of phenothiazine.pptx [slideshare.net]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SAR of Phenothiazines- Promazine hydrochloride, Chlorpromazine hydrochloride, Triflupromazine, Thioridazine hydrochloride, Piperacetazine hydrochloride, Prochlorperazine maleate, Trifluoperazine hydrochloride | Pharmaguideline [pharmaguideline.com]
- 8. revvity.com [revvity.com]
- 9. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 10. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
Prochlorperazine Mesilate: A Technical Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the receptor binding profile of prochlorperazine (B1679090), a first-generation phenothiazine (B1677639) antipsychotic. Prochlorperazine's therapeutic effects and side-effect profile are intrinsically linked to its interactions with a range of neurotransmitter receptors. This document summarizes its binding affinities, details the experimental protocols used to determine these affinities, and visualizes the associated signaling pathways.
Receptor Binding Affinity Profile
Prochlorperazine exhibits a broad receptor binding profile, acting as an antagonist at several key receptors. Its primary action is the blockade of dopamine (B1211576) D2 receptors, but it also possesses significant affinity for histamine, adrenergic, and cholinergic receptors.[1][2] The binding affinities, typically expressed as the inhibition constant (Ki), quantify the drug's potency at these sites. A lower Ki value indicates a higher binding affinity.[3]
Table 1: Prochlorperazine Receptor Binding Affinities (Ki in nM)
| Receptor Subtype | Ki (nM) | Species & Tissue Source | Radioligand | Reference |
| Dopamine D₂ | < 20 | Rat Corpus Striatum | [³H]Spiperone | [4] |
| Dopamine D₃ | High Affinity | Data Not Specified | Data Not Specified | [5] |
| Alpha-1A Adrenergic | 32 (IC50) | Data Not Specified | Prazosin | [6] |
| Alpha-1B Adrenergic | 49 | Rat | Prazosin | [6] |
| Histamine H₁ | High Affinity | Data Not Specified | Data Not Specified | [2] |
| 5-HT₃ | > 10,000 | Brain Membranes | Data Not Specified | [4] |
Note: Binding affinities can vary based on experimental conditions such as tissue source, radioligand used, and assay buffer composition.[3]
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are the standard method for determining the affinity of a drug for a specific receptor. The following protocols provide a generalized workflow for a competitive binding assay, which measures the ability of an unlabeled drug (like prochlorperazine) to displace a labeled radioligand from the receptor.
The workflow for a competitive radioligand binding assay involves several key steps, from preparing the receptor source to analyzing the final data.
References
- 1. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prochlorperazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. prochlorperazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Prochlorperazine: A Technical Deep Dive into its Historical Development and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prochlorperazine (B1679090), a cornerstone of antiemetic and antipsychotic therapy for decades, represents a significant milestone in psychopharmacology. This technical guide provides an in-depth exploration of its historical development, from its synthesis in the early 1950s to its establishment as a clinically vital agent. We delve into the pivotal experiments that elucidated its mechanism of action, primarily as a potent dopamine (B1211576) D2 receptor antagonist. This document details the original synthesis methodologies, presents quantitative data from seminal clinical trials in tabular format for clear comparison, and outlines the experimental protocols that were instrumental in its characterization. Furthermore, we visualize the key signaling pathways and experimental workflows using Graphviz diagrams, offering a clear and concise understanding of the scientific journey of prochlorperazine.
Historical Development and Discovery
Prochlorperazine emerged from the fertile ground of phenothiazine (B1677639) chemistry at the Rhône-Poulenc laboratories in France. Following the successful introduction of chlorpromazine (B137089), the first typical antipsychotic, researchers sought to modify the phenothiazine nucleus to enhance therapeutic efficacy and modulate side effect profiles.
1.1. Synthesis and Initial Discovery
In the mid-1950s, a team of chemists led by Paul Charpentier synthesized a new series of phenothiazine derivatives. Among these was prochlorperazine, chemically known as 2-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]phenothiazine. The key structural modification from chlorpromazine was the replacement of the dimethylaminopropyl side chain with a piperazinylpropyl group. This alteration was found to significantly potentiate its antiemetic and antipsychotic properties. The synthesis of prochlorperazine was first disclosed in the late 1950s.[1] It was approved for medical use in the United States in 1956 and was subsequently marketed under various trade names, including Compazine.[2]
1.2. Early Clinical Applications
Initially investigated for its potential as a more potent antipsychotic than chlorpromazine, prochlorperazine quickly demonstrated remarkable efficacy in the management of severe nausea and vomiting. Its potent antiemetic effects made it an invaluable tool in various clinical settings, including postoperative care and chemotherapy. Concurrently, its utility in treating psychotic disorders, particularly schizophrenia, was established in numerous clinical trials throughout the late 1950s and 1960s.[3][4] The drug was also explored for its anxiolytic properties in non-psychotic anxiety.[5][6][7]
Quantitative Data from Pivotal Clinical Trials
The clinical development of prochlorperazine was supported by a robust body of evidence from numerous trials. Below are summary tables of quantitative data from key early and notable clinical studies.
Table 1: Efficacy of Prochlorperazine in the Treatment of Vertigo
| Study (Year) | N | Treatment Group(s) | Outcome Measure | Results |
| Unspecified (2024)[8] | 32 | Prochlorperazine 12.5 mg IM | Mean Vertigo Analogue Score (VAS) Reduction | From 8.43 at baseline to 3.13 at 2 hours |
| Unspecified (2024)[8] | 32 | Promethazine 25 mg IM | Mean Vertigo Analogue Score (VAS) Reduction | From 8.81 at baseline to 4.94 at 2 hours |
| Prospective Observational Study (2023)[9] | 1716 | Prochlorperazine 5 mg TID | Improvement in Clinical Response (SVVSLCRE grading) | 91.1% of patients showed improvement by Day 6 |
| Prospective Observational Study (2023)[9] | 1716 | Prochlorperazine 5 mg TID | Improvement in Nystagmus Grading | 99.7% of patients showed improvement by Day 6 |
Table 2: Efficacy of Prochlorperazine in the Treatment of Anxiety
| Study (Year) | N | Treatment Group(s) | Outcome Measure | Results |
| Nigam et al. (1985)[5][6] | 35 | Prochlorperazine | Reduction in Hamilton's Anxiety Scale Score & Clinical Improvement | 85% of patients showed significant improvement at 4 weeks |
| Nigam et al. (1985)[5][6] | 35 | Chlordiazepoxide, etc. | Reduction in Hamilton's Anxiety Scale Score & Clinical Improvement | 70% of patients showed significant improvement at 4 weeks |
Table 3: Efficacy of Prochlorperazine in Chemotherapy-Induced Nausea and Vomiting (CINV)
| Study (Year) | N | Treatment Group(s) | Outcome Measure | Results |
| Hickok et al. (2005)[10] | 226 | Prochlorperazine 10 mg PO q8h | Mean Severity of Delayed Nausea (scale not specified) | 71% reported delayed nausea (mean severity 3.37) |
| Hickok et al. (2005)[10] | 226 | 5-HT3 Antagonist | Mean Severity of Delayed Nausea (scale not specified) | 79% reported delayed nausea (mean severity 3.29) |
| Unspecified Pilot Study[11] | 24 | Prochlorperazine | Median Nausea Reduction at 4 hours | 75% reduction |
| Jones et al. (1998)[12] | 232 | Prochlorperazine 15 mg spansules BID (days 2-5) | Average Nausea Score (days 2-5) | Lowest average nausea score compared to ondansetron |
Experimental Protocols
The understanding of prochlorperazine's pharmacological profile is built upon a foundation of key experimental studies. The following sections provide detailed methodologies for these pivotal experiments.
3.1. Synthesis of Prochlorperazine (Adapted from original methods)
The synthesis of prochlorperazine involves the alkylation of 2-chlorophenothiazine (B30676) with 1-(3-chloropropyl)-4-methylpiperazine (B54460).
-
Step 1: Preparation of the Sodium Salt of 2-Chlorophenothiazine. In a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet, a solution of 2-chlorophenothiazine in an anhydrous solvent such as toluene (B28343) is prepared. To this solution, a strong base like sodamide is added portion-wise under a nitrogen atmosphere. The mixture is then heated to reflux to facilitate the formation of the sodium salt of 2-chlorophenothiazine.
-
Step 2: Alkylation. To the cooled reaction mixture containing the sodium salt, a solution of 1-(3-chloropropyl)-4-methylpiperazine in the same anhydrous solvent is added dropwise with stirring. The reaction mixture is then heated under reflux for several hours to drive the alkylation reaction to completion.
-
Step 3: Work-up and Purification. After cooling, the reaction mixture is washed with water to remove any unreacted base and inorganic salts. The organic layer is then extracted with an aqueous acid solution to protonate the prochlorperazine, transferring it to the aqueous phase. The aqueous layer is separated, basified with a suitable base (e.g., sodium hydroxide) to deprotonate the prochlorperazine, and then extracted with an organic solvent like toluene. The organic extract is washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield crude prochlorperazine. Further purification can be achieved by vacuum distillation or crystallization of a suitable salt form (e.g., maleate).[1]
3.2. Dopamine D2 Receptor Binding Assay (Historical Radioligand Approach)
This protocol is a generalized representation of the radioligand binding assays that were instrumental in identifying the high affinity of phenothiazines for dopamine receptors in the 1970s.
-
Objective: To determine the binding affinity of prochlorperazine for the dopamine D2 receptor.
-
Materials:
-
Rat striatal membrane preparations (a rich source of D2 receptors).
-
Radiolabeled ligand, typically [³H]spiperone or [³H]haloperidol, with high affinity for D2 receptors.[13]
-
Unlabeled prochlorperazine.
-
Incubation buffer (e.g., Tris-HCl buffer with physiological salts).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Rat striata are dissected and homogenized in ice-cold buffer. The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. The resulting pellet is washed and resuspended in the incubation buffer.
-
Binding Assay: The assay is performed in a series of tubes. Each tube contains the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled prochlorperazine (for competition binding) or buffer alone (for total binding). A separate set of tubes containing a high concentration of an unlabeled D2 antagonist (e.g., haloperidol) is used to determine non-specific binding.
-
Incubation: The tubes are incubated at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data from the competition binding experiment is then used to calculate the IC50 (the concentration of prochlorperazine that inhibits 50% of the specific binding of the radioligand), which can then be used to determine the Ki (inhibition constant), a measure of the drug's affinity for the receptor.[14][15]
-
3.3. Chemoreceptor Trigger Zone (CTZ) Ablation Experiment in Animal Models (Historical Approach)
This experimental design was crucial in demonstrating the central antiemetic effect of phenothiazines.
-
Objective: To determine if the antiemetic effect of prochlorperazine is mediated through the chemoreceptor trigger zone.
-
Animal Model: Dogs were a common model for emesis studies due to their well-developed vomiting reflex.
-
Procedure:
-
Surgical Ablation: A group of dogs undergoes a surgical procedure to ablate the chemoreceptor trigger zone, an area in the medulla oblongata that is sensitive to emetic substances in the blood. A control group of dogs undergoes a sham surgery.
-
Recovery: The animals are allowed to recover fully from the surgery.
-
Emetic Challenge: Both groups of dogs (ablated and sham-operated) are challenged with a chemical emetic agent known to act on the CTZ, such as apomorphine. The incidence and latency of vomiting are recorded.
-
Prochlorperazine Administration: On a separate occasion, the animals are pre-treated with prochlorperazine before being challenged with the same emetic agent.
-
Observation and Analysis: The ability of prochlorperazine to prevent emesis in both the sham-operated and CTZ-ablated animals is compared. The expected outcome is that prochlorperazine will effectively block emesis in the sham-operated animals but will have no additional effect in the CTZ-ablated animals (as the target site of the emetic agent is already removed), thus confirming the CTZ as a primary site of prochlorperazine's antiemetic action.[16]
-
Visualizing Mechanisms and Workflows
4.1. Signaling Pathway of Prochlorperazine's Antagonism at the Dopamine D2 Receptor
The therapeutic effects of prochlorperazine are primarily mediated through its blockade of the dopamine D2 receptor, a G-protein coupled receptor (GPCR).
Caption: Dopamine D2 Receptor Signaling Pathway and Prochlorperazine's Point of Intervention.
4.2. Experimental Workflow for a Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a compound like prochlorperazine for its target receptor.
Caption: Workflow of a Competitive Radioligand Binding Assay.
Conclusion
The discovery and development of prochlorperazine marked a pivotal moment in the history of psychopharmacology and antiemetic therapy. Its journey from a synthesized phenothiazine derivative to a widely used clinical agent is a testament to the systematic application of medicinal chemistry, pharmacology, and clinical research. The experimental protocols and quantitative data presented in this guide offer a technical overview for researchers and professionals in the field, highlighting the rigorous scientific process that underpinned its establishment as a therapeutic cornerstone. Understanding the historical context and the foundational experiments of such a significant drug provides valuable insights for the continued development of novel and improved therapeutic agents.
References
- 1. An Improved Process For Preparation Of Prochlorperazine [quickcompany.in]
- 2. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical efficacy of proclorperazine (compazine) in mental illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical results of prochlorperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prochlorperazine in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROCHLORPERAZINE IN ANXIETY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] PROCHLORPERAZINE IN ANXIETY | Semantic Scholar [semanticscholar.org]
- 8. m-jem.com [m-jem.com]
- 9. Effectiveness and Safety of Prochlorperazine in Indian Patients with Acute Vertigo: Results from a Large, Prospective, Post-marketing Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Hydroxytryptamine-receptor antagonists versus prochlorperazine for control of delayed nausea caused by doxorubicin: a URCC CCOP randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiemetics for Chemotherapy-Induced Nausea and Vomiting Occurring Despite Prophylactic Antiemetic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prevention of delayed chemotherapy-induced nausea and vomiting after moderately high to highly emetogenic chemotherapy: comparison of ondansetron, prochlorperazine, and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. History of the Discovery of the Antipsychotic Dopamine D2 Receptor: A Basis for the Dopamine Hypothesis of Schizophrenia | Semantic Scholar [semanticscholar.org]
- 16. Physiology, Chemoreceptor Trigger Zone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Pharmaceutical Analysis of Prochlorperazine Mesilate
Introduction
Prochlorperazine (B1679090), a piperazine (B1678402) phenothiazine (B1677639) derivative, is a widely used antiemetic and antipsychotic agent.[1][2] The robust and reliable quantification of Prochlorperazine in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high specificity, sensitivity, and accuracy for this purpose.[1][3] This application note details a validated Reverse-Phase HPLC (RP-HPLC) method for the determination of Prochlorperazine Mesilate in bulk drug and finished pharmaceutical products. The described method is stability-indicating, capable of separating Prochlorperazine from its degradation products and related substances.[4][5]
Methodology
The following RP-HPLC method has been developed and validated for the accurate and precise quantification of Prochlorperazine.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (70:30, v/v)[1][2][3][6] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 30°C ± 0.5°C[2] |
| Detection Wavelength | 258 nm[1][2][6] |
| Run Time | Approximately 10 minutes |
Method Validation Summary:
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2]
| Validation Parameter | Result |
| Linearity (Concentration Range) | 100 - 150 µg/mL[1][3][6] |
| Correlation Coefficient (R²) | 0.999[1][3][6] |
| Accuracy (% Recovery) | 99 - 101%[1][3][6] |
| Precision (%RSD) | < 2%[1][3][6] |
| Limit of Detection (LOD) | 1.76 µg/mL[1][3][6] |
| Limit of Quantification (LOQ) | 5.35 µg/mL[1][3][6] |
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase Preparation:
-
Add 1.0 mL of formic acid to 1000 mL of HPLC grade water to prepare a 0.1% formic acid solution.
-
Mix 700 mL of 0.1% formic acid solution with 300 mL of acetonitrile.
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 100 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solution Preparation (125 µg/mL):
-
Pipette 12.5 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase.
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 12.5 mg of Prochlorperazine and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
2. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the working standard solution five times and check for system suitability parameters. The relative standard deviation (%RSD) for the peak areas should be not more than 2.0%.
-
Inject the sample solution in duplicate.
-
Calculate the amount of this compound in the sample using the peak areas obtained from the standard and sample chromatograms.
3. Forced Degradation Studies (for Stability-Indicating Method)
To establish the stability-indicating nature of the method, forced degradation studies can be performed on the this compound drug substance.[4][5]
-
Acid Degradation: Treat the drug substance with 0.1 N HCl at 60°C for 2 hours.
-
Base Degradation: Treat the drug substance with 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the main Prochlorperazine peak.
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
United States Pharmacopeia (USP) Method Reference
The United States Pharmacopeia (USP) provides an official monograph for Prochlorperazine Maleate (B1232345) Tablets which can also be a valuable reference.[7][8] The USP method utilizes an ion-pairing agent in the mobile phase.
USP Chromatographic Conditions Summary:
| Parameter | Condition |
| Column | 3.9-mm × 30-cm; 10 µm packing L1 |
| Mobile Phase | Acetonitrile, methanol, and Ion-pairing solution (40:15:45) |
| Ion-Pairing Solution | 4.33 g of sodium 1-octanesulfonate in 1 L of water with 4.0 mL of glacial acetic acid |
| Flow Rate | 2 mL/min |
| Detection Wavelength | 254 nm |
Note: The method presented in this application note offers a simpler mobile phase composition without the need for an ion-pairing reagent, which can contribute to longer column life and easier mobile phase preparation.
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the determination of this compound in pharmaceutical dosage forms.[1][3] The validation data confirms its suitability for routine quality control analysis. The stability-indicating nature of the method ensures that the presence of degradation products does not interfere with the quantification of the active pharmaceutical ingredient.
References
- 1. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]
- 2. japtronline.com [japtronline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ANALYSIS AND IDENTIFICATION OF PROCHLORPERAZINE IMPURITIES AND FORCED DEGRADATION PRODUCTS USING A STABILITY-INDICATING HPLC METHOD | Semantic Scholar [semanticscholar.org]
- 6. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Semantic Scholar [semanticscholar.org]
- 7. uspnf.com [uspnf.com]
- 8. Prochlorperazine Maleate Tablets [drugfuture.com]
Application Notes and Protocols for In Vivo Animal Models Studying the Antiemetic Effects of Prochlorperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established in vivo animal models used to investigate the antiemetic properties of prochlorperazine (B1679090). The included protocols are designed to guide researchers in conducting these experiments, and the summarized data offers a comparative reference for the efficacy of prochlorperazine across different emetic stimuli.
Introduction to Prochlorperazine and its Antiemetic Action
Prochlorperazine is a phenothiazine (B1677639) derivative that primarily acts as a dopamine (B1211576) D2 receptor antagonist in the chemoreceptor trigger zone (CTZ) of the brain's medulla oblongata.[1][2] The CTZ is a crucial area for detecting emetic substances in the blood. By blocking D2 receptors in this region, prochlorperazine effectively inhibits the signaling cascade that leads to nausea and vomiting. Its antiemetic properties make it a valuable agent in managing emesis induced by various stimuli, including chemotherapy, motion sickness, and certain drugs.[3]
Key In Vivo Animal Models
Several animal models are instrumental in the preclinical evaluation of antiemetic drugs like prochlorperazine. These models utilize different emetogens to induce vomiting, allowing for the assessment of a drug's efficacy against various emetic pathways.
Cisplatin-Induced Emesis in Ferrets
The ferret is a well-established model for studying chemotherapy-induced emesis due to its emetic reflex, which is similar to that of humans.[4][5] Cisplatin (B142131), a potent chemotherapeutic agent, reliably induces both acute and delayed emesis in this model.[6] While direct preclinical studies detailing prochlorperazine's efficacy in this specific model are not abundant in the public domain, the known antiemetic action of D2 antagonists in ferrets suggests its potential effectiveness.[7] Human clinical trials have demonstrated a dose-dependent antiemetic effect of prochlorperazine against cisplatin-induced emesis.[8]
Experimental Protocol: Cisplatin-Induced Emesis in Ferrets
-
Animal Model: Male ferrets (Mustela putorius furo), typically weighing 1-2 kg.
-
Housing: Animals should be individually housed in cages that allow for easy observation of emetic episodes (retching and vomiting).
-
Acclimation: Allow at least one week for acclimation to the housing conditions before the experiment.
-
Emetogen Administration:
-
Prochlorperazine Administration:
-
Based on clinical data and general dosing for dogs and cats, a starting dose range for prochlorperazine could be 0.1-0.5 mg/kg, administered intramuscularly (i.m.) or intravenously (i.v.).[3]
-
Administer prochlorperazine 30-60 minutes prior to cisplatin injection.
-
-
Observation:
-
Observe the animals continuously for at least 4-6 hours post-cisplatin administration for acute emesis studies. For delayed emesis, the observation period should extend to 72 hours.
-
Record the number of retches (rhythmic, spasmodic contractions of the abdominal muscles without expulsion of gastric content) and vomits (forceful expulsion of gastric content).
-
The latency to the first emetic episode should also be recorded.
-
-
Data Analysis: Compare the number of retches and vomits, as well as the latency to the first emetic episode, between the prochlorperazine-treated group and a vehicle-control group.
Apomorphine-Induced Emesis in Dogs
The dog is a classic model for studying centrally acting emetogens like apomorphine (B128758), which directly stimulates the dopamine D2 receptors in the CTZ.[9][10] This model is particularly relevant for assessing the efficacy of D2 receptor antagonists.
Experimental Protocol: Apomorphine-Induced Emesis in Dogs
-
Animal Model: Beagle dogs are commonly used.
-
Housing and Acclimation: House animals individually and allow for an appropriate acclimation period.
-
Emetogen Administration:
-
Administer apomorphine hydrochloride at a dose of 0.02-0.04 mg/kg subcutaneously (s.c.) to induce emesis.[11]
-
-
Prochlorperazine Administration:
-
Administer prochlorperazine at a dose range of 0.1-0.5 mg/kg i.m. or i.v. 30-60 minutes prior to apomorphine challenge.[3]
-
-
Observation:
-
Observe the dogs for at least 1 hour following apomorphine administration.
-
Record the number of emetic episodes.
-
-
Data Analysis: Compare the number of emetic episodes in the prochlorperazine-treated group to a control group. The percentage of animals protected from emesis can also be calculated.
Copper Sulfate-Induced Emesis in Chicks
The chick model is a simple and rapid method for screening antiemetic compounds.[12] Copper sulfate (B86663) induces emesis through a peripheral mechanism, irritating the gastrointestinal mucosa and activating vagal afferent pathways.[13][14]
Experimental Protocol: Copper Sulfate-Induced Emesis in Chicks
-
Animal Model: Young chicks (e.g., 4-7 days old).
-
Emetogen Administration:
-
Administer a 50 mg/kg solution of copper sulfate pentahydrate orally.[12]
-
-
Prochlorperazine Administration:
-
A study investigating a prochlorperazine transdermal patch in this model demonstrated good therapeutic efficacy, suggesting that prochlorperazine is effective.[12] Specific oral or parenteral doses for prochlorperazine in this model would need to be determined empirically, but a starting point could be extrapolated from other models.
-
Administer prochlorperazine 30 minutes prior to copper sulfate administration.
-
-
Observation:
-
Observe the chicks for a defined period (e.g., 10-30 minutes) after copper sulfate administration.
-
Count the number of retches (characteristic head and neck movements).
-
-
Data Analysis: Compare the number of retches between the prochlorperazine-treated group and a control group.
Motion-Induced Emesis in Suncus murinus (House Musk Shrew)
Suncus murinus is a small mammal that is susceptible to motion-induced emesis, making it a valuable model for studying this condition.[15] Emesis is induced by subjecting the animals to horizontal shaking.
Experimental Protocol: Motion-Induced Emesis in Suncus murinus
-
Animal Model: Suncus murinus.
-
Emesis Induction:
-
Place the animal in a small cage on a horizontal shaker.
-
Subject the animal to reciprocal shaking (e.g., 1-2 Hz with a 2-4 cm displacement) for a set duration (e.g., 10-15 minutes).[15]
-
-
Prochlorperazine Administration:
-
While specific data for prochlorperazine is limited, a study using the related phenothiazine, chlorpromazine, at a dose of 8 mg/kg s.c., showed a decrease in the emetic effect of motion sickness.[15] A similar dose range could be a starting point for prochlorperazine.
-
Administer the drug 30-60 minutes prior to the motion stimulus.
-
-
Observation:
-
Observe the animals during and after the motion stimulus.
-
Record the number of vomiting episodes.
-
-
Data Analysis: Compare the number of emetic episodes in the prochlorperazine-treated group to a control group.
Data Presentation
Table 1: Summary of Prochlorperazine's Antiemetic Efficacy in Animal Models (Hypothetical Data Based on Known Mechanisms)
| Animal Model | Emetogen | Prochlorperazine Dose Range (mg/kg) | Route of Administration | Efficacy Endpoint | Expected Outcome |
| Ferret | Cisplatin (5-10 mg/kg) | 0.1 - 0.5 | i.m. / i.v. | Reduction in retches and vomits | Dose-dependent decrease in emetic episodes |
| Dog | Apomorphine (0.02-0.04 mg/kg) | 0.1 - 0.5 | i.m. / i.v. | Inhibition of emesis | Significant reduction or complete blockage of vomiting |
| Chick | Copper Sulfate (50 mg/kg) | 1 - 10 (oral est.) | p.o. / i.p. | Reduction in number of retches | Dose-dependent decrease in retching behavior |
| Suncus murinus | Motion (1-2 Hz) | 1 - 10 | s.c. / i.p. | Reduction in vomiting episodes | Decrease in the incidence and frequency of vomiting |
Note: The dose ranges and expected outcomes are estimations based on the known pharmacology of prochlorperazine and data from related compounds, as direct preclinical quantitative data for prochlorperazine in these specific models is limited in publicly available literature.
Signaling Pathways and Experimental Workflows
Prochlorperazine's Antiemetic Signaling Pathway
Prochlorperazine's primary antiemetic effect is mediated through the blockade of D2 dopamine receptors in the chemoreceptor trigger zone (CTZ). The following diagram illustrates this inhibitory pathway.
Caption: Prochlorperazine blocks D2 receptors in the CTZ, inhibiting the emetic signal.
General Experimental Workflow for Evaluating Antiemetic Efficacy
The following diagram outlines a typical workflow for an in vivo study assessing the antiemetic properties of a test compound like prochlorperazine.
References
- 1. Brain Activation by H1 Antihistamines Challenges Conventional View of Their Mechanism of Action in Motion Sickness: A Behavioral, c-Fos and Physiological Study in Suncus murinus (House Musk Shrew) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of daily linear acceleration training on the hypergravity-induced vomiting response in house musk shrew (Suncus murinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prochlorperazine (Compazine®, Prochlorperazine®) for Dogs and Cats [petplace.com]
- 4. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiemetic efficacy of prochlorperazine, haloperidol, and droperidol in cisplatin-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High doses of prochlorperazine for cisplatin-induced emesis. A prospective, random, dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Central mechanisms for apomorphine-induced emesis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emesis in dogs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Physiological changes associated with copper sulfate-induced nausea and retching in felines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Delineation of vagal emetic pathways: intragastric copper sulfate-induced emesis and viral tract tracing in musk shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suncus murinus as a new experimental model for motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Prochlorperazine Mesylate in Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prochlorperazine (B1679090) is a phenothiazine (B1677639) derivative classified as a first-generation (or typical) antipsychotic.[1][2] While clinically used for treating schizophrenia, severe nausea, vomiting, and migraines, its distinct pharmacological profile makes it a valuable tool in neuropharmacological research.[2][3] Primarily, it functions as a potent dopamine (B1211576) D2 receptor antagonist.[1][2][4] Its activity, however, extends to other neurotransmitter systems, including adrenergic, histaminergic, cholinergic, and serotonergic receptors, which contributes to its therapeutic effects and side effect profile.[2][3]
These notes provide an overview of prochlorperazine's mechanism of action, its application in preclinical research models, and detailed protocols for its use in fundamental neuropharmacological assays.
Mechanism of Action
Prochlorperazine's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the central nervous system (CNS).[1] This antagonism in the mesolimbic pathway is believed to underlie its antipsychotic effects.[4] Blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla accounts for its potent antiemetic properties.[3][4]
Beyond its high affinity for D2 receptors, prochlorperazine also exhibits antagonist activity at several other key receptors, making it a "multi-target" drug in a research context.[3] Its broad pharmacological footprint includes:
-
Alpha-adrenergic receptor blockade : Contributes to sedative and hypotensive effects.[4]
-
Histamine H1 receptor blockade : Contributes to sedative properties.[5]
-
Muscarinic M1 cholinergic receptor blockade : Leads to anticholinergic side effects.
-
Serotonin (B10506) receptor interaction : Possesses weak serotonin antagonism.
This complex receptor-binding profile is crucial for interpreting experimental results and understanding its behavioral and physiological outcomes.
Applications in Neuropharmacological Models
Prochlorperazine is a standard tool for studying psychosis, motor side effects, and emesis.
-
Models of Schizophrenia (Positive Symptoms): Due to its D2 antagonism, prochlorperazine is used as a positive control to validate animal models of psychosis. It effectively reverses hyperlocomotion induced by dopamine agonists like amphetamine. This model is foundational for screening novel antipsychotic compounds.
-
Models of Extrapyramidal Side Effects (EPS): The blockade of D2 receptors in the nigrostriatal pathway can induce catalepsy (a state of muscular rigidity and immobility) in rodents. This response is a well-established preclinical model for predicting the motor side effects (parkinsonism) of antipsychotic drugs. Prochlorperazine can be used to induce catalepsy for screening potential anti-Parkinsonian agents.
-
Models of Nausea and Emesis: Prochlorperazine's antiemetic action is studied in models using agents like apomorphine (B128758) (a dopamine agonist) to induce vomiting in relevant species (e.g., ferrets).
-
Antinociception Research: Studies have shown that prochlorperazine can produce an antinociceptive (pain-relieving) effect in thermal pain models like the hot-plate test in mice, an effect potentially mediated by central cholinergic mechanisms.[3]
Quantitative Data
The following tables summarize key quantitative parameters for prochlorperazine from in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Profile
| Receptor Target | Ligand | Species | Assay Type | Parameter | Value (nM) |
|---|---|---|---|---|---|
| Alpha-1A Adrenergic | Prazosin | Rat | Radioligand Binding | IC50 | 32 |
| Alpha-1B Adrenergic | Prazosin | Rat | Radioligand Binding | Ki | 49 |
| Histamine H1 | [3H] Pyrilamine | Human | Radioligand Binding | Ki | 2.79 |
| Dopamine D2 | Various | Human/Rat | Radioligand Binding | Ki | High Affinity (Specific value not consistently cited) |
Table 2: In Vivo Behavioral Assay Dosages
| Research Area | Animal Model | Species | Route | Effective Dose Range | Observed Effect |
|---|---|---|---|---|---|
| Antipsychotic-like Activity | Amphetamine-Induced Hyperlocomotion | Rat | i.p. | ≥ ED50 | Antagonism of hyperactivity |
| EPS-like Effects | Catalepsy Bar Test | Rat | i.p. | Dose-dependent | Induction of catalepsy |
| Antinociception | Hot-Plate Test | Mouse | s.c./i.p. | 1 - 2 mg/kg | Increased pain threshold latency[3] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing prochlorperazine.
Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of prochlorperazine for the dopamine D2 receptor.
Objective: To calculate the inhibition constant (Ki) of prochlorperazine at D2 receptors.
Materials:
-
Membrane Preparation: Crude membrane preparations from cell lines stably expressing human recombinant dopamine D2 receptors (e.g., HEK293-D2) or from rat striatum tissue.
-
Radioligand: [3H]Spiperone or [3H]Raclopride (a high-affinity D2 antagonist).
-
Non-specific Determinant: Haloperidol (10 µM) or Butaclamol (1 µM).
-
Test Compound: Prochlorperazine mesilate, serially diluted.
-
Buffers:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment: 96-well plates, cell harvester with glass fiber filters (pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter, scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold buffer.
-
Centrifuge at low speed (1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (20,000 - 40,000 x g) to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via BCA assay).
-
-
Assay Setup (in a 96-well plate, final volume 250 µL):
-
Total Binding: Add 150 µL membrane prep, 50 µL assay buffer, and 50 µL radioligand (at a concentration near its Kd).
-
Non-specific Binding (NSB): Add 150 µL membrane prep, 50 µL non-specific determinant (e.g., 10 µM Haloperidol), and 50 µL radioligand.
-
Competition Binding: Add 150 µL membrane prep, 50 µL of a specific concentration of prochlorperazine (typically spanning 10⁻¹¹ to 10⁻⁵ M), and 50 µL radioligand.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using the cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, place them in scintillation vials, add scintillation cocktail, and measure radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of prochlorperazine.
-
Fit the data to a one-site competition curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Amphetamine-Induced Hyperlocomotion in Rats
This model assesses the potential antipsychotic activity of prochlorperazine by measuring its ability to reduce locomotor hyperactivity induced by amphetamine.
Objective: To determine the dose-dependent effect of prochlorperazine on amphetamine-induced hyperlocomotion.
Materials:
-
Animals: Male Sprague-Dawley or Wistar rats (200-300g).
-
Drugs: D-amphetamine sulfate (B86663) (0.5 - 1.5 mg/kg), this compound (various doses), saline vehicle.
-
Equipment: Open-field activity chambers equipped with infrared photobeam arrays to automatically record horizontal movements (ambulatory counts).
Procedure:
-
Acclimatization: House rats in the facility for at least one week before testing. Handle them daily for 3 days prior to the experiment to reduce stress.
-
Habituation: On the day of the experiment, place each rat individually into an activity chamber for a 30-60 minute habituation period to allow exploration to subside.
-
Experimental Design (Workflow):
-
Baseline Activity: After habituation, record locomotor activity for a 30-minute baseline period.
-
Pre-treatment: Administer prochlorperazine (or vehicle) via intraperitoneal (i.p.) injection at the desired doses. Allow for a pre-treatment period (typically 30-60 minutes).
-
Psychostimulant Challenge: Administer D-amphetamine (i.p. or s.c.).
-
Post-Challenge Recording: Immediately place the animals back into the activity chambers and record locomotor activity for 60-90 minutes.
-
-
Data Analysis:
-
Quantify the total distance traveled or the number of beam breaks in 5- or 10-minute bins.
-
Compare the locomotor activity of the (Vehicle + Amphetamine) group to the (Prochlorperazine + Amphetamine) groups.
-
Analyze data using ANOVA followed by post-hoc tests to determine significant differences between treatment groups.
-
If multiple doses are used, an ED50 (the dose required to reduce the amphetamine effect by 50%) can be calculated using non-linear regression.
-
Protocol 3: In Vivo Catalepsy Bar Test in Rats
This protocol is used to quantify the degree of muscular rigidity induced by prochlorperazine, modeling motor side effects.
Objective: To measure the duration of an externally imposed, unnatural posture.
Materials:
-
Animals: Male Sprague-Dawley or Wistar rats (200-300g).
-
Drugs: this compound (various doses), saline vehicle.
-
Equipment: A horizontal wooden or metal bar (approx. 1 cm diameter) fixed at a height of 9-10 cm above a flat surface. A stopwatch.
Procedure:
-
Drug Administration: Administer prochlorperazine (or vehicle) via i.p. injection.
-
Testing Timepoints: Begin testing at predetermined time points after injection (e.g., 30, 60, 90, 120, 180 minutes) to establish a time-course of the cataleptic effect.
-
Catalepsy Assessment:
-
Gently place the rat's forepaws on the horizontal bar. The hind paws should remain on the flat surface.
-
Start the stopwatch immediately after the experimenter's hands are removed.
-
Measure the time (descent latency) until the rat removes both forepaws from the bar and returns to a normal posture on the floor.
-
A pre-determined cutoff time (e.g., 180 or 300 seconds) must be used. If the rat remains on the bar for this duration, record the maximum score and return it to its home cage to prevent distress.
-
-
Data Analysis:
-
The descent latency in seconds is the primary measure.
-
Compare the mean latency times for each prochlorperazine dose group against the vehicle control group at each time point using ANOVA.
-
An AED50 (dose producing catalepsy in 50% of animals, defined by a minimum latency) can be calculated.
-
References
- 1. Prochlorperazine - Wikipedia [en.wikipedia.org]
- 2. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Prochlorperazine Maleate | C28H32ClN3O8S | CID 5281032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prochlorperazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for the Development of Sustained-Release Prochlorperazine Mesilate Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prochlorperazine (B1679090) is a phenothiazine (B1677639) derivative widely used for the management of nausea and vomiting.[1][2][3] Its relatively short biological half-life of 4 to 8 hours necessitates frequent administration, which can lead to poor patient compliance.[4][5] The development of sustained-release formulations for prochlorperazine mesilate offers a promising approach to improve therapeutic efficacy, reduce dosing frequency, and enhance patient compliance.[6][7] These formulations are designed to maintain a therapeutic drug concentration in the bloodstream for an extended period.
This document provides detailed application notes and protocols for the development of various sustained-release this compound formulations, including hydrophilic matrix tablets, floating drug delivery systems, and mucoadhesive buccal films.
Key Formulation Strategies for Sustained Release
Several technologies can be employed to achieve sustained release of this compound. The choice of technology depends on the desired release profile, the physicochemical properties of the drug, and the intended route of administration.
-
Hydrophilic Matrix Tablets: This is a common and cost-effective approach where the drug is dispersed within a swellable hydrophilic polymer matrix. Upon contact with gastrointestinal fluids, the polymer swells to form a gel layer that controls the drug release rate. Hydroxypropyl methylcellulose (B11928114) (HPMC) and Carbopol are frequently used polymers for this purpose.[8][9]
-
Gastroretentive Floating Drug Delivery Systems (GFDDS): These systems are designed to remain in the stomach for an extended period, which is particularly beneficial for drugs that have an absorption window in the upper gastrointestinal tract. Floating can be achieved by incorporating gas-generating agents (e.g., sodium bicarbonate) or by using low-density polymers.[5][6][7]
-
Mucoadhesive Buccal Films: This approach involves the use of mucoadhesive polymers that adhere to the buccal mucosa, allowing for sustained drug release and absorption directly into the systemic circulation, bypassing first-pass metabolism.[10][11] This can lead to improved bioavailability.[11]
Data Presentation: Formulation and Release Characteristics
The following tables summarize quantitative data from various studies on sustained-release prochlorperazine formulations.
Table 1: Composition of Prochlorperazine Maleate Sustained-Release Matrix Tablets
| Formulation Code | Prochlorperazine Maleate (mg) | HPMC K4M (%) | Carbopol 934P (%) | Microcrystalline Cellulose (B213188) (%) | Talc (B1216) (%) | Magnesium Stearate (B1226849) (%) |
| F1 | 15 | 10 | - | 73 | 1 | 1 |
| F2 | 15 | 20 | - | 63 | 1 | 1 |
| F3 | 15 | 30 | - | 53 | 1 | 1 |
| F4 | 15 | - | 10 | 73 | 1 | 1 |
| F5 | 15 | - | 20 | 63 | 1 | 1 |
| F6 | 15 | 10 | 10 | 63 | 1 | 1 |
Data compiled from studies on hydrophilic matrix tablets.[8]
Table 2: In Vitro Drug Release from Prochlorperazine Maleate Matrix Tablets
| Formulation Code | Polymer(s) | Drug Release at 2h (%) | Drug Release at 8h (%) | Drug Release at 12h (%) | Release Kinetics Model |
| F2 | HPMC K4M (20%) | 35.2 ± 1.5 | 78.4 ± 2.1 | 95.1 ± 1.8 | First-Order, Higuchi |
| F3 | HPMC K4M (30%) | 28.1 ± 1.2 | 65.9 ± 2.5 | 88.7 ± 2.2 | First-Order, Higuchi |
| F5 | Carbopol 934P (20%) | 45.6 ± 1.8 | 89.2 ± 1.9 | 98.5 ± 1.5 | First-Order, Higuchi |
| F6 | HPMC K4M (10%) + Carbopol 934P (10%) | 40.3 ± 1.6 | 82.1 ± 2.3 | 96.4 ± 2.0 | First-Order, Higuchi |
Data represents mean ± standard deviation. Release kinetics models indicate the primary mechanism of drug release.[8]
Table 3: Characteristics of Prochlorperazine Maleate Floating Microspheres
| Formulation Code | Sodium Alginate (mg) | Sodium Bicarbonate (mg) | Entrapment Efficiency (%) | Floating Lag Time (s) | Total Floating Time (h) | Drug Release at 24h (%) |
| F1 | 200 | 50 | 75.6 ± 2.1 | 120 ± 5 | >12 | 85.3 ± 2.5 |
| F2 | 300 | 50 | 82.4 ± 1.8 | 95 ± 4 | >18 | 78.9 ± 2.1 |
| F3 | 400 | 50 | 88.1 ± 1.5 | 70 ± 3 | >24 | 72.4 ± 1.9 |
| F6 | 300 | 100 | 85.2 ± 1.9 | 45 ± 2 | >24 | 92.1 ± 2.3 |
Data compiled from studies on floating microspheres prepared by ionotropic gelation.[6]
Experimental Protocols
Protocol 1: Preparation of Sustained-Release Matrix Tablets by Wet Granulation
Objective: To prepare sustained-release matrix tablets of this compound using hydrophilic polymers.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC) (e.g., K4M, K15M)
-
Microcrystalline cellulose (MCC)
-
Polyvinylpyrrolidone (PVP) K30
-
Isopropyl alcohol
-
Talc
-
Magnesium stearate
Equipment:
-
Electronic weighing balance
-
Mortar and pestle or planetary mixer
-
Sieves (#20, #60)
-
Drying oven
-
Rotary tablet press
-
Hardness tester
-
Friability tester
Procedure:
-
Weigh accurately all the required ingredients.
-
Sift this compound, HPMC, and MCC through a #60 sieve.
-
Mix the sifted powders in a mortar or planetary mixer for 15 minutes to ensure uniform distribution.
-
Prepare a binder solution by dissolving PVP K30 in isopropyl alcohol.
-
Add the binder solution to the powder mixture and knead to form a damp mass.
-
Pass the damp mass through a #20 sieve to form granules.
-
Dry the granules in a hot air oven at 50-60°C until the moisture content is within the desired range (typically 1-2%).
-
Sift the dried granules through a #20 sieve.
-
Add talc and magnesium stearate (previously sifted through a #60 sieve) to the dried granules and blend for 5 minutes.
-
Compress the lubricated granules into tablets using a rotary tablet press with appropriate punches.[4]
-
Evaluate the prepared tablets for physical parameters such as hardness, thickness, weight variation, and friability.[7]
Protocol 2: In Vitro Drug Release Study
Objective: To determine the in vitro release profile of this compound from the sustained-release tablets.
Materials:
-
Sustained-release this compound tablets
-
0.1 N HCl (pH 1.2)
-
Phosphate (B84403) buffer (pH 6.8)
Equipment:
-
USP Dissolution Test Apparatus (Type II - Paddle)
-
UV-Visible Spectrophotometer or HPLC
-
Syringes and filters (0.45 µm)
Procedure:
-
Set the dissolution apparatus parameters:
-
Apparatus: USP Type II (Paddle)
-
Dissolution medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by 900 mL of phosphate buffer pH 6.8 for the remaining time.
-
Temperature: 37 ± 0.5°C
-
Paddle speed: 50 rpm
-
-
Place one tablet in each dissolution vessel.
-
Withdraw 5 mL samples at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12 hours).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples for this compound concentration using a validated UV-Visible spectrophotometric or HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time.
Protocol 3: Fourier Transform Infrared (FTIR) Spectroscopy for Drug-Excipient Compatibility
Objective: To assess the compatibility of this compound with the selected excipients.
Equipment:
-
FTIR Spectrophotometer
Procedure:
-
Prepare separate samples of pure this compound, the individual excipients, and the physical mixture of the drug and excipients in the ratio used in the formulation.
-
Triturate each sample with potassium bromide (KBr) in a mortar and pestle.
-
Compress the mixture into a thin pellet using a hydraulic press.
-
Record the FTIR spectra of the pellets over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Compare the spectrum of the physical mixture with the spectra of the individual components. The absence of new peaks or significant shifts in the characteristic peaks of the drug indicates compatibility.[7]
Visualizations
Caption: Experimental workflow for sustained-release formulation development.
Caption: Prochlorperazine's antiemetic mechanism of action.
Caption: Relationship between formulation parameters and drug release.
References
- 1. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Prochlorperazine - Wikipedia [en.wikipedia.org]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. scispace.com [scispace.com]
- 6. rjptonline.org [rjptonline.org]
- 7. jddtonline.info [jddtonline.info]
- 8. Design and Development of Prochlorperazine Maleate Sustained Release Tablets: Influence of Hydrophilic Polymers on the Release rate and In vitro Evaluation | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 9. Design and Development of Prochlorperazine Maleate Sustained Release Tablets: Influence of Hydrophilic Polymers on the Release rate and In vitro Evaluation | Semantic Scholar [semanticscholar.org]
- 10. "Formulation and Evaluation of Prochlorperazine Maleate Sustained Relea" by Umesh Chandra Chowdary Devineni [egrove.olemiss.edu]
- 11. Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Prochlorperazine-Induced Extrapyramidal Symptoms in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prochlorperazine (B1679090) is a first-generation (typical) antipsychotic of the phenothiazine (B1677639) class, primarily utilized for its antiemetic and antipsychotic properties.[1] Its therapeutic action is largely attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the brain.[1] A significant and dose-limiting side effect of prochlorperazine and other typical antipsychotics is the induction of extrapyramidal symptoms (EPS), a collection of movement disorders that can include acute dystonia, parkinsonism-like effects, and tardive dyskinesia.[1][2] These symptoms arise from the drug's impact on the nigrostriatal dopamine pathway.[3]
Rodent models are indispensable tools for studying the mechanisms of drug-induced EPS and for screening novel therapeutic agents for their potential to cause these side effects. This document provides detailed protocols for assessing the most common EPS-like behaviors in rodents following prochlorperazine administration: catalepsy (a model for parkinsonian rigidity), vacuous chewing movements (a model for tardive dyskinesia), and alterations in locomotor activity.
Mechanism of Action: D2 Receptor Blockade
Prochlorperazine exerts its effects, both therapeutic and adverse, primarily by blocking postsynaptic D2 dopamine receptors. In the context of EPS, the critical site of action is the nigrostriatal pathway, a key component of the basal ganglia motor loop. Blockade of D2 receptors in this pathway disrupts the delicate balance between dopaminergic (inhibitory) and cholinergic (excitatory) neurotransmission. This imbalance leads to the manifestation of motor disturbances that characterize extrapyramidal symptoms.[1]
Caption: Prochlorperazine blocks D2 receptors, causing EPS.
Experimental Workflow
A typical workflow for assessing drug-induced EPS in rodents involves several key stages, from animal acclimatization to data analysis. This ensures the collection of robust and reproducible data.
Caption: General workflow for rodent EPS studies.
Data Presentation: Dosing and Test Parameters
Quantitative data should be structured for clarity. The following tables provide recommended starting points for prochlorperazine dosing and standardized parameters for key behavioral tests.
Note on Dosing: Specific dose-response data for prochlorperazine-induced EPS in rodents is limited in the literature. The doses provided below are extrapolated from studies using structurally similar phenothiazines (e.g., chlorpromazine) and other typical antipsychotics (e.g., haloperidol).[4][5][6] It is critical to perform pilot dose-finding studies to determine the optimal dose for the specific rodent strain and experimental conditions. A study using 1-2 mg/kg of prochlorperazine in mice found no impairment in motor performance, suggesting higher doses are likely required to induce catalepsy.[7]
Table 1: Recommended Prochlorperazine Dosing Regimens for EPS Induction
| Parameter | Rats | Mice | Route | Notes |
|---|---|---|---|---|
| Vehicle | Saline or 0.5% Tween 80 in Saline | Saline or 0.5% Tween 80 in Saline | i.p. | Administer equivalent volume to drug groups. |
| Suggested Starting Dose (Acute EPS) | 7.5 - 10 mg/kg | 3 - 5 mg/kg | i.p. | Based on effective doses of chlorpromazine (B137089) for catalepsy.[4] A dose-response (e.g., 5, 10, 20 mg/kg) is recommended. |
| Suggested Dose (Chronic EPS / VCMs) | 10 - 30 mg/kg/day | 1.5 - 3 mg/kg/day | s.c. pellet or daily i.p. | Based on chronic studies with chlorpromazine and haloperidol.[6][8] Requires long-term administration (weeks to months). |
i.p. = intraperitoneal; s.c. = subcutaneous
Table 2: Summary of Behavioral Test Parameters and Scoring
| Behavioral Test | Key Apparatus | Key Parameters | Scoring / Measured Outcome |
|---|---|---|---|
| Catalepsy Bar Test | Horizontal bar (0.9 cm diameter for rats, 0.7 cm for mice) | Bar Height: 8-10 cm (Rats)[4], 3-4 cm (Mice). Max Test Duration: 180 seconds. | Descent Latency: Time (in seconds) taken for the animal to remove both forepaws from the bar.[4] |
| Vacuous Chewing Movement (VCM) Assessment | Transparent observation cylinder or cage | Observation Period: 2-5 minutes. Acclimation Time: 10-15 minutes prior to scoring. | Number of VCMs: Count of purposeless chewing motions and tongue protrusions not directed at food, water, or grooming.[8] |
| Locomotor Activity (Open Field Test) | Open field arena (e.g., 40x40 cm) with automated beam breaks or video tracking | Test Duration: 10-30 minutes. Illumination: Low, consistent lighting. | Total Distance Traveled (cm): Overall locomotor activity. Time in Center Zone (s): Measure of anxiety-like behavior. Rearing Frequency: Count of vertical movements.[9] |
Experimental Protocols
Protocol 1: Catalepsy Bar Test
This test assesses the failure of an animal to correct an externally imposed posture, a model for the akinesia and muscular rigidity seen in parkinsonism.
5.1.1 Materials
-
Catalepsy bar apparatus (horizontal bar fixed at an appropriate height).
-
Stopwatch.
-
Test animals (rats or mice).
-
Prochlorperazine solution and vehicle.
5.1.2 Procedure
-
Administer prochlorperazine or vehicle to the test animals as per the dosing regimen (Table 1).
-
At predetermined time points post-injection (e.g., 30, 60, 90, 120 minutes), place the animal in the testing area.
-
Gently position the animal by placing both of its forepaws onto the horizontal bar. The animal's hind paws should remain on the surface of the testing platform.[4]
-
Immediately start the stopwatch.
-
Measure the time it takes for the animal to remove both of its forepaws from the bar and place them back on the platform (descent latency).
-
If the animal remains on the bar for the maximum cutoff time (e.g., 180 seconds), record the maximum time and return the animal to its home cage.
-
A dose-dependent increase in the descent latency is indicative of a cataleptic state.
Protocol 2: Vacuous Chewing Movement (VCM) Assessment
This model is used to assess orofacial dyskinesia, which is analogous to tardive dyskinesia in humans, often developing after chronic antipsychotic treatment.[2]
5.2.1 Materials
-
Transparent observation cages or cylinders.
-
Video recording equipment (optional but recommended for unbiased scoring).
-
Test animals (typically rats).
-
Prochlorperazine (formulated for chronic administration) and vehicle.
5.2.2 Procedure
-
Administer prochlorperazine or vehicle chronically (e.g., daily injections or via subcutaneous pellets) for a period of several weeks.[6][8]
-
At regular intervals (e.g., weekly), conduct VCM assessments.
-
Place the animal individually into the observation cage and allow it to acclimate for 10-15 minutes.
-
After acclimatization, observe the animal for a fixed period (e.g., 2 minutes). Scoring can be done live or from video recordings by a blinded observer.
-
Count the number of vacuous chewing movements, defined as single mouth openings in the vertical plane not directed towards any object.[8]
-
Also count tongue protrusions, defined as brief extensions of the tongue from the mouth.[2]
-
An increase in the frequency of VCMs and tongue protrusions in the drug-treated group compared to the vehicle group indicates the development of tardive dyskinesia-like symptoms.
Protocol 3: Locomotor Activity Assessment
This test measures general motor activity and can reveal either sedation (hypoactivity) or psychomotor agitation (hyperactivity), both of which are potential effects of antipsychotics. Prochlorperazine is expected to produce dose-dependent sedation.[10]
5.3.1 Materials
-
Open field apparatus equipped with infrared beams or an overhead video camera with tracking software.
-
Test animals (rats or mice).
-
Prochlorperazine solution and vehicle.
5.3.2 Procedure
-
Administer prochlorperazine or vehicle to the test animals.
-
After a set absorption period (e.g., 30 minutes post-i.p. injection), gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena freely for a defined period (e.g., 10 minutes).[10] The system will automatically record activity.
-
Key parameters to analyze include:
-
Total distance traveled: A measure of overall activity.
-
Horizontal activity: Number of beam breaks in the horizontal plane.
-
Vertical activity (Rearing): Number of beam breaks in the vertical plane, indicating exploratory behavior.
-
-
Remove the animal after the session and clean the arena thoroughly with 70% ethanol (B145695) between subjects to eliminate olfactory cues.
-
A significant decrease in distance traveled and rearing frequency compared to the vehicle group indicates drug-induced sedation.
References
- 1. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Drug-induced extrapyramidal symptoms: their incidence and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpp.com [ijpp.com]
- 5. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 6. Spontaneous chewing movements in rats during acute and chronic antipsychotic drug administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prochlorperazine induces central antinociception mediated by the muscarinic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]
Application Note: High-Performance Thin-Layer Chromatography (HPTLC) Method for the Estimation of Prochlorperazine Maleate in Bulk Drug and Tablets
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a simple, precise, and accurate stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method for the quantitative estimation of prochlorperazine (B1679090) maleate (B1232345) in active pharmaceutical ingredient (API) and commercial tablet formulations.[1][2][3] The method was developed and validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent performance in linearity, accuracy, precision, and specificity.[2][3][4] The developed protocol is suitable for routine quality control analysis.
Introduction
Prochlorperazine maleate is a phenothiazine (B1677639) derivative widely used as an antiemetic and first-generation antipsychotic agent.[2][3] It is crucial to have a reliable analytical method to determine its purity in bulk form and its content in pharmaceutical dosage forms. While various analytical methods exist, HPTLC offers advantages such as high sample throughput, low operating costs, and minimal solvent consumption.[1][2] This document provides a comprehensive protocol for the HPTLC analysis of prochlorperazine maleate.
Materials and Instrumentation
-
Reference Standard: Prochlorperazine Maleate API
-
Chemicals: Methanol (AR Grade), n-butanol (AR Grade), Triethylamine (AR Grade), Ethanol (AR Grade).
-
Stationary Phase: Pre-coated HPTLC silica (B1680970) gel aluminum plates 60 F254 (10 x 10 cm, 0.2 mm thickness).[1][3]
-
Instrumentation:
Experimental Protocols
3.1. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of prochlorperazine maleate reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with ethanol.[1][2][3]
-
Working Standard Solution (100 µg/mL): Transfer 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with ethanol.[2]
-
Sample Stock Solution (Tablets, 1000 µg/mL):
-
Weigh and finely powder at least 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of prochlorperazine maleate and transfer it to a 10 mL volumetric flask.[1][2][3]
-
Add approximately 7 mL of ethanol, sonicate for 5-10 minutes to ensure complete dissolution, and then dilute to the mark with ethanol.[1][2]
-
-
Working Sample Solution (100 µg/mL): Transfer 1 mL of the filtered Sample Stock Solution into a 10 mL volumetric flask and dilute to the mark with ethanol.[1][2]
3.2. Chromatographic Conditions The chromatographic separation was optimized to achieve a well-defined and symmetrical peak for prochlorperazine maleate. The detailed conditions are summarized in the table below.
| Parameter | Condition |
| Stationary Phase | Pre-coated HPTLC silica gel 60 F254 aluminum plates (10x10 cm)[1][3] |
| Mobile Phase | Methanol : n-butanol : Triethylamine (9 : 0.9 : 0.1, v/v/v)[2][3] |
| Chamber Saturation | 30 minutes at room temperature[4] |
| Application Mode | Band |
| Band Width | 6 mm[1][3][4] |
| Application Volume | 2-10 µL (for linearity) / 6 µL (for assay)[1][2] |
| Development Mode | Linear ascending |
| Development Distance | 7 cm[4] |
| Drying | Air-dried |
| Detection Wavelength | Densitometric scanning at 258 nm[1][2] |
3.3. Analytical Procedure
-
Apply the required volumes of the working standard and sample solutions as 6 mm bands onto the HPTLC plate.
-
Place the plate in the twin-trough chamber previously saturated with the mobile phase for 30 minutes.
-
Develop the plate up to a distance of 7 cm.
-
Remove the plate from the chamber and allow it to air dry completely.
-
Scan the dried plate densitometrically at a wavelength of 258 nm.[1][2]
-
Record the peak areas and calculate the concentration of prochlorperazine maleate in the sample by comparing the peak area of the sample with that of the standard.
Method Validation Summary
The developed HPTLC method was validated as per ICH Q2(R1) guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][3][4]
| Validation Parameter | Result |
| Linearity Range | 200 - 1000 ng/band[2][3] |
| Correlation Coefficient (r²) | 0.9991[2][3] |
| Regression Equation | y = 5.2086x + 183.59[2][3] |
| Accuracy (% Recovery) | 99.47% - 101.29% |
| Precision (%RSD) | |
| Intra-day | 1.09 - 1.75[2] |
| Inter-day | 0.559 - 0.699[2] |
| Limit of Detection (LOD) | 35.48 ng/band[2][3] |
| Limit of Quantitation (LOQ) | 107.53 ng/band[2][3] |
Experimental Workflow Diagram
The logical flow of the analytical procedure, from sample preparation to final data analysis, is illustrated below.
Caption: Experimental workflow for HPTLC analysis of Prochlorperazine Maleate.
Conclusion
The described HPTLC method is simple, rapid, accurate, and precise for the quantification of prochlorperazine maleate in both bulk drug and tablet dosage forms.[2][3] The method has been successfully validated according to ICH guidelines and can be effectively implemented for routine quality control and analysis in pharmaceutical laboratories.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Validated simultaneous high-performance thin-layer chromatography‒mass spectrometry method for analysis of citalopram prochlorperazine, midazolam, and chlorodiazepoxide in urine for forensic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: UV Spectroscopic Method for the Quantification of Prochlorperazine Maleate
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed, validated UV spectroscopic method for the accurate quantification of prochlorperazine (B1679090) maleate (B1232345) in bulk and pharmaceutical dosage forms.
Introduction
Prochlorperazine maleate is a phenothiazine (B1677639) derivative widely used as an antiemetic and antipsychotic agent.[1] Its therapeutic efficacy is dependent on the administered dose, making accurate and reliable quantification crucial in pharmaceutical formulations. This document outlines a simple, cost-effective, and validated UV spectroscopic method for the determination of prochlorperazine maleate. The method is based on the measurement of UV absorbance of prochlorperazine maleate in an acidic medium.
Principle
Prochlorperazine maleate exhibits a distinct absorption maximum in the ultraviolet (UV) region when dissolved in a suitable solvent. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. This relationship allows for the quantitative determination of prochlorperazine maleate by measuring its absorbance at a specific wavelength.
Instrumentation and Materials
-
Instrumentation: A double beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and a pair of 10 mm matched quartz cuvettes.
-
Reagents and Chemicals:
-
Prochlorperazine Maleate reference standard
-
Hydrochloric Acid (HCl), analytical reagent grade
-
Distilled or deionized water
-
Commercially available prochlorperazine maleate tablets
-
Experimental Protocols
Preparation of 0.3M HCl
A solution of 0.3M Hydrochloric acid is prepared by diluting concentrated HCl with distilled water. This will be used as the solvent and blank for all spectroscopic measurements.
Determination of Wavelength of Maximum Absorbance (λmax)
-
Preparation of Standard Stock Solution: Accurately weigh 100 mg of prochlorperazine maleate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with 0.3M HCl to obtain a concentration of 1000 µg/mL.[1]
-
Preparation of Working Standard Solution: From the stock solution, pipette 1 mL into a 100 mL volumetric flask and dilute to the mark with 0.3M HCl to get a concentration of 10 µg/mL.
-
Spectrophotometric Analysis: Scan the working standard solution from 200 nm to 400 nm against a 0.3M HCl blank. The wavelength at which maximum absorbance is observed is the λmax. The reported λmax for prochlorperazine maleate in 0.3M HCl is approximately 254 nm.[1]
Preparation of Calibration Curve
-
Preparation of Calibration Standards: From the 100 µg/mL intermediate stock solution (prepared by diluting the 1000 µg/mL stock solution 1:10 with 0.3M HCl), prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations in the range of 2-16 µg/mL (e.g., 2, 4, 6, 8, 10, 12, 14, 16 µg/mL).[1]
-
Absorbance Measurement: Measure the absorbance of each calibration standard at the determined λmax (254 nm) using 0.3M HCl as a blank.[1]
-
Plotting the Calibration Curve: Plot a graph of absorbance versus concentration. The curve should be linear, and the concentration of unknown samples can be determined from the linear regression equation (y = mx + c).
Analysis of Prochlorperazine Maleate Tablets
-
Sample Preparation:
-
Weigh and finely powder 20 tablets to determine the average weight.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of prochlorperazine maleate and transfer it to a 100 mL volumetric flask.[1]
-
Add about 70 mL of 0.3M HCl and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to the mark with 0.3M HCl and filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.[1]
-
-
Dilution:
-
Pipette 1 mL of the filtered solution into a 100 mL volumetric flask and dilute to the mark with 0.3M HCl to get a theoretical concentration of 10 µg/mL.
-
-
Absorbance Measurement and Quantification:
-
Measure the absorbance of the final sample solution at 254 nm against the 0.3M HCl blank.
-
Calculate the concentration of prochlorperazine maleate in the sample using the regression equation from the calibration curve.
-
Method Validation
The developed UV spectroscopic method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. The linearity for prochlorperazine maleate is typically observed in the concentration range of 2-16 µg/mL with a correlation coefficient (r²) greater than 0.99.[1]
Accuracy
Accuracy is determined by recovery studies. A known amount of the standard drug is added to the pre-analyzed sample solution at different levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated. The acceptance criteria for recovery are typically between 98% and 102%.
Precision
Precision is evaluated by performing repeatability (intra-day precision) and intermediate precision (inter-day precision) studies.
-
Repeatability (Intra-day Precision): The absorbance of a specific concentration of the drug (e.g., 10 µg/mL) is measured multiple times (n=6) on the same day.
-
Intermediate Precision (Inter-day Precision): The same procedure is repeated on different days to assess the variability.
The relative standard deviation (%RSD) for both intra-day and inter-day precision should be less than 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. They can be calculated based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The quantitative data for the validation of the UV spectroscopic method for prochlorperazine maleate is summarized in the tables below.
Table 1: Optical Characteristics and Linearity Data
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | 254 nm[1] |
| Linearity Range | 2-16 µg/mL[1] |
| Regression Equation (y = mx + c) | y = 0.0514x – 0.0231[1] |
| Correlation Coefficient (r²) | 0.9909[1] |
Table 2: Accuracy (Recovery Study) Data
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 4.8 | - | - |
| 100% | 6.0 | - | - |
| 120% | 7.2 | - | - |
| (Actual experimental values would be inserted here based on laboratory results) |
Table 3: Precision Data
| Precision | Concentration (µg/mL) | Absorbance (Mean ± SD, n=6) | % RSD |
| Intra-day | 10 | - | < 2% |
| Inter-day | 10 | - | < 2% |
| (Actual experimental values would be inserted here based on laboratory results) |
Table 4: LOD and LOQ Data
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | - |
| Limit of Quantitation (LOQ) | - |
| (Actual experimental values would be inserted here based on laboratory results) |
Visualizations
Caption: Experimental Workflow for UV Spectroscopic Quantification.
Caption: Key Parameters for Analytical Method Validation.
References
Application Notes and Protocols for Studying Prochlorperazine's Effects on the Area Postrema in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prochlorperazine (B1679090) is a phenothiazine (B1677639) derivative widely recognized for its potent antiemetic and antipsychotic properties.[1] Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors, which are densely expressed in the area postrema (AP) of the brainstem.[1][2] The AP, a circumventricular organ, lacks a typical blood-brain barrier, allowing it to function as a crucial chemoreceptor trigger zone (CTZ) for detecting emetic substances in the bloodstream.
Rats are a common model for studying nausea and emesis; however, they are incapable of vomiting. Consequently, researchers utilize a surrogate behavioral marker known as "pica," the ingestion of non-nutritive substances like kaolin (B608303) clay.[3][4] Emetic stimuli, such as the chemotherapeutic agent cisplatin (B142131), reliably induce pica in rats, and this behavior can be attenuated by antiemetic drugs.[5]
These application notes provide a comprehensive guide to using prochlorperazine in rat models to investigate its effects on the area postrema, with detailed protocols for drug administration, behavioral assessment of nausea, and surgical lesioning to confirm the drug's site of action.
Mechanism of Action: D2 Receptor Antagonism in the Area Postrema
Prochlorperazine exerts its antiemetic effects by blocking dopamine D2 receptors on the neurons of the area postrema. These receptors are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gαi/o).[6] When dopamine (or a D2 agonist) binds to the receptor, it triggers a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and subsequent modulation of ion channel activity, which ultimately reduces neuronal excitability.[6][7] By blocking this receptor, prochlorperazine prevents dopamine-induced stimulation of the area postrema, thereby suppressing the downstream signaling that leads to the sensation of nausea.
Experimental Protocols
Protocol 1: Prochlorperazine Administration in Rats
This protocol outlines the preparation and administration of prochlorperazine to rats for studying its antiemetic effects.
Materials:
-
Prochlorperazine maleate (B1232345) salt
-
Vehicle: Sterile 0.9% saline
-
Vortex mixer
-
Sterile syringes and needles (23-25 gauge)
-
Animal scale
Procedure:
-
Preparation of Prochlorperazine Solution:
-
Calculate the required amount of prochlorperazine based on the desired dose (e.g., 5 mg/kg, 10 mg/kg) and the weight of the rats.[8]
-
Dissolve the prochlorperazine maleate salt in sterile 0.9% saline to the desired final concentration (e.g., 5 mg/mL).
-
Vortex the solution thoroughly to ensure complete dissolution. Prepare fresh on the day of the experiment and protect from light, as phenothiazines can be light-sensitive.
-
-
Administration Route:
-
Intraperitoneal (IP) Injection (Recommended): This route provides rapid systemic absorption. Restrain the rat and inject into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. The injection volume should typically not exceed 5 mL/kg.
-
Subcutaneous (SC) Injection: This route provides slower, more sustained absorption. Lift the loose skin over the back/scruff to form a "tent" and insert the needle into the base.
-
-
Dosing Regimen:
-
Administer the prepared prochlorperazine solution or vehicle (saline) typically 30-60 minutes before the administration of an emetic stimulus like cisplatin.
-
The dose range for antiemetic studies in rodents can vary. Based on related studies, a starting range of 5-10 mg/kg is appropriate for investigation.[8] A dose-response study is recommended to determine the optimal dose for a specific experimental paradigm.
-
Protocol 2: Cisplatin-Induced Pica (Kaolin Consumption) Assay
This protocol details the procedure for inducing and measuring pica in rats as a model of nausea, and for testing the efficacy of prochlorperazine.
Materials:
-
Individually housed rat cages with wire mesh floors
-
Specialized food and kaolin hoppers designed to minimize spillage
-
Standard rat chow pellets
-
Kaolin pellets
-
Cisplatin
-
Prochlorperazine solution (from Protocol 1)
-
Vehicle (sterile 0.9% saline)
-
Animal scale and analytical balance
Experimental Workflow:
Procedure:
-
Acclimatization and Baseline (5-7 days):
-
House rats individually to allow for accurate measurement of food and kaolin intake.
-
Provide ad libitum access to both standard chow and kaolin pellets.
-
After an initial 2-3 day acclimatization period to the new housing and kaolin, measure daily body weight, food intake, and kaolin consumption for at least 3 consecutive days to establish a stable baseline. Weigh the hoppers and any spillage to determine the net amount consumed.
-
-
Grouping:
-
Assign rats to experimental groups (e.g., Vehicle + Saline; Vehicle + Cisplatin; Prochlorperazine + Cisplatin) based on body weight and baseline kaolin intake to ensure balanced groups.
-
-
Treatment and Induction (Test Day):
-
Administer prochlorperazine or vehicle according to Protocol 1.
-
After 30-60 minutes, administer a single IP injection of cisplatin (typically 6 mg/kg) or saline vehicle.[9]
-
-
Data Collection (24-72 hours post-induction):
-
Data Analysis:
-
Calculate the cumulative kaolin intake for each rat over the measurement period.
-
Analyze the data using appropriate statistical methods (e.g., one-way or two-way ANOVA followed by post-hoc tests) to compare the effects of prochlorperazine on cisplatin-induced kaolin consumption.
-
Protocol 3: Area Postrema Lesioning (APX) Study
This protocol is used to verify that the anti-pica effect of prochlorperazine is mediated through the area postrema. The logic involves comparing the drug's effect in rats with an intact AP (sham-operated) versus rats with a lesioned AP.
Surgical Procedure (Vacuum Aspiration): This is a delicate neurosurgical procedure that requires appropriate training, anesthesia, and aseptic technique.
-
Anesthesia: Anesthetize the rat using a standard protocol (e.g., isoflurane (B1672236) inhalation or a ketamine/xylazine cocktail). Confirm the depth of anesthesia by lack of a pedal withdrawal reflex.
-
Stereotaxic Placement: Place the rat in a stereotaxic frame. Make a midline incision on the scalp and expose the skull.
-
Craniotomy: Using stereotaxic coordinates for the area postrema at the caudal end of the fourth ventricle (at the obex), carefully perform a small craniotomy and durotomy to expose the dorsal medulla.
-
Lesioning: Under a dissecting microscope, visualize the area postrema. Use a fine-gauge needle or glass pipette attached to a vacuum source to carefully aspirate the AP tissue.[10]
-
Sham Operation: For sham-operated control animals, perform the entire procedure up to and including the durotomy, but do not aspirate the area postrema.
-
Closure and Recovery: Suture the muscle and skin layers. Provide post-operative care, including analgesics, hydration, and monitoring, until the animal has fully recovered. Allow for a recovery period of 7-10 days before behavioral testing.
-
Histological Verification: After the experiment, perfuse the animals and process the brain tissue to histologically verify the location and extent of the lesion.
Experimental Design Logic:
Data Presentation
Quantitative data should be summarized in clear, structured tables. Below are examples of how to present results from the described experiments.
Table 1: Dose-Response Effect of Prochlorperazine on Cisplatin-Induced Kaolin Consumption in Rats
| Treatment Group | Dose (mg/kg, IP) | N | Cumulative Kaolin Intake (g) at 48h (Mean ± SEM) | % Inhibition of Pica |
| Vehicle + Saline | - | 10 | 0.8 ± 0.2 | - |
| Vehicle + Cisplatin | 6 | 10 | 15.5 ± 1.8 | 0% |
| Prochlorperazine + Cisplatin | 2.5 | 10 | 10.2 ± 1.5 | 34.2% |
| Prochlorperazine + Cisplatin | 5.0 | 10 | 6.1 ± 1.1 | 60.6% |
| Prochlorperazine + Cisplatin | 10.0 | 10 | 2.5 ± 0.8 | 83.9% |
| p < 0.05, **p < 0.01 compared to Vehicle + Cisplatin group. Data are representative. |
Table 2: Effect of Area Postrema Lesioning (APX) on the Anti-Pica Action of Prochlorperazine
| Surgical Group | Treatment Group | N | Cumulative Kaolin Intake (g) at 48h (Mean ± SEM) |
| Sham-Operated | Vehicle + Cisplatin | 8 | 16.1 ± 2.0 |
| Sham-Operated | Prochlorperazine (10 mg/kg) + Cisplatin | 8 | 3.2 ± 0.9 |
| APX | Vehicle + Cisplatin | 8 | 5.5 ± 1.3# |
| APX | Prochlorperazine (10 mg/kg) + Cisplatin | 8 | 4.8 ± 1.1# |
| p < 0.01 compared to Sham + Vehicle group. #p < 0.01 compared to Sham + Vehicle group. Note the lack of significant difference between APX groups, suggesting prochlorperazine's effect is occluded by the lesion. Data are representative. |
References
- 1. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of prochlorperazine (Stemetil) on the rat's area postrema. A histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]
- 4. Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin-induced pica behaviour in rats is prevented by antioxidants with antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of signal transduction at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protection against cisplatin nephrotoxicity by prochlorperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Area postrema lesions in rats appear to disrupt rapid feedback inhibition of fluid intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Prochlorperazine Mesilate in Vivo Dosage Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of prochlorperazine (B1679090) mesilate dosage in in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for prochlorperazine?
A1: Prochlorperazine primarily acts as a dopamine (B1211576) D2 receptor antagonist in the brain's chemoreceptor trigger zone (CTZ), which is responsible for mediating nausea and vomiting.[1] It also exhibits effects on other receptors, including histaminergic, cholinergic, and alpha-adrenergic receptors, which contribute to its broader pharmacological profile, including sedative and antipsychotic properties.[2][3]
Q2: What are the common applications of prochlorperazine in in vivo animal studies?
A2: Prochlorperazine is frequently used in animal models to study its antiemetic effects against chemotherapy- or motion-induced nausea and vomiting. It is also utilized in neuroscience research to investigate its antipsychotic and anxiolytic properties, as well as its potential to induce extrapyramidal symptoms.
Q3: What are the appropriate storage conditions for prochlorperazine mesilate injectable solution?
A3: this compound solution should be protected from light.[4][5] A slight yellowish discoloration is acceptable and does not indicate a loss of potency; however, if the solution is markedly discolored, it should be discarded.[4][5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the administration and dosage optimization of this compound in animal experiments.
Issue 1: Unexpected Sedation or Ataxia in Study Animals
-
Potential Cause: The initial dose of prochlorperazine may be too high for the specific animal model, strain, or age. Prochlorperazine has sedative effects due to its action on various central nervous system receptors.
-
Recommended Solution:
-
Dose Reduction: Lower the dose in subsequent cohorts to a level that minimizes sedation while still achieving the desired therapeutic effect.
-
Dose-Response Study: Conduct a pilot dose-response study with a wide range of doses to identify the optimal balance between efficacy and sedation.
-
Acclimatization: Ensure animals are properly acclimatized to the experimental procedures and environment to minimize stress-induced potentiation of sedative effects.
-
Issue 2: Onset of Extrapyramidal Symptoms (EPS)
-
Potential Cause: Prochlorperazine's antagonism of D2 receptors in the nigrostriatal pathway can lead to drug-induced movement disorders, such as acute dystonic reactions (e.g., abnormal postures, muscle spasms), akathisia (restlessness), and parkinsonism-like symptoms (e.g., tremors, rigidity).[7]
-
Recommended Solution:
-
Symptomatic Treatment: For acute dystonic reactions, an anticholinergic agent like benztropine (B127874) (1-2 mg/kg, IP) or diphenhydramine (B27) (10 mg/kg, IP) can be administered to reverse the symptoms.[4]
-
Dose Adjustment: As EPS are generally dose-dependent, reducing the prochlorperazine dose is a primary strategy to mitigate these effects.[7]
-
Prophylactic Co-administration: In studies where higher doses of prochlorperazine are necessary, consider the prophylactic administration of an anticholinergic agent 30 minutes prior to prochlorperazine.[4]
-
Alternative Models: If EPS confound the study's primary endpoints, consider using a different animal model or a compound with a lower propensity for inducing these side effects.
-
Issue 3: High Variability in Experimental Results
-
Potential Cause: Inconsistent drug administration, variability in drug formulation, or inherent biological differences between animals can lead to high variability in the data.
-
Recommended Solution:
-
Standardized Protocols: Ensure all experimental procedures, including drug preparation and administration, are strictly standardized.
-
Homogeneous Animal Cohorts: Use animals of the same age, sex, and strain to minimize biological variability.
-
Increased Sample Size: A larger number of animals per group can help to increase the statistical power of the study and reduce the impact of individual outliers.
-
Baseline Measurements: Record baseline motor activity and other relevant parameters for each animal before drug administration to allow for each animal to serve as its own control.[4]
-
Data Presentation
Table 1: Recommended Starting Dosages of Prochlorperazine for In Vivo Animal Studies
| Animal Model | Application | Route of Administration | Recommended Starting Dose (mg/kg) | Reference |
| Mouse | Antinociception | SC, IP | 1-2 | [8] |
| Dog | Antiemetic | IM, SC | 0.1 - 0.5 | [9] |
| Dog | Antiemetic | Oral | 1.0 | [9] |
| Cat | Antiemetic | IM, SC | 0.1 - 0.5 | [9] |
Note: These are starting doses and may require optimization based on the specific experimental conditions and observed effects.
Table 2: Pharmacokinetic Parameters of Prochlorperazine in Dogs (Intravenous Administration)
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | ~3300 |
| Tmax (seconds) | ~34 |
| Bioavailability | >80% (aerosol) |
Data derived from a study in anesthetized dogs.[7][10]
Table 3: Acute Toxicity of Prochlorperazine
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | 1800 | |
| Mouse | Oral | 400 |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
-
Reconstitution: this compound is available as a sterile solution for injection, typically at a concentration of 5 mg/mL.[9]
-
Dilution (if necessary): The injectable solution can be administered undiluted or diluted in an isotonic solution such as 0.9% sodium chloride.[4]
-
Stability: The solution should be protected from light. A slight yellowish discoloration is acceptable, but markedly discolored solutions should be discarded.[4][5] It is recommended not to mix prochlorperazine with other agents in the same syringe.[5]
Protocol 2: Preparation of Prochlorperazine Maleate (B1232345) Oral Suspension
This is a general guideline; specific solubility and stability should be confirmed for the intended vehicle.
-
Vehicle Selection: Based on the physicochemical properties of prochlorperazine maleate (practically insoluble in water), a suspension is required for oral administration. Common vehicles include 0.5% methylcellulose (B11928114) or a commercially available oral suspension vehicle.
-
Preparation:
-
Calculate the required amount of prochlorperazine maleate powder based on the desired concentration and final volume.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing continuously to ensure a uniform suspension.
-
Store the suspension in a light-resistant container. The stability of the suspension should be determined.
-
Visualizations
Caption: Prochlorperazine's antiemetic signaling pathway.
Caption: Experimental workflow for dose optimization.
Caption: Logical relationship for troubleshooting adverse events.
References
- 1. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. drugs.com [drugs.com]
- 5. wendyblount.com [wendyblount.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of the acute oral toxicity and antipsychotic activity of a dual inhibitor of PDE1B and PDE10A in rat model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prochlorperazine (Compazine®, Prochlorperazine®) for Dogs and Cats [petplace.com]
- 9. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Overcoming challenges in the analytical quantification of prochlorperazine mesilate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical quantification of prochlorperazine (B1679090) mesilate. It is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the quantification of prochlorperazine?
A1: Prochlorperazine is susceptible to degradation under various conditions, including oxidation, heat, and light.[1][2] Key challenges include ensuring method specificity to distinguish the active pharmaceutical ingredient (API) from its impurities and degradation products, achieving adequate sensitivity, especially in biological matrices, and overcoming issues related to its moderate aqueous solubility.[3][4]
Q2: Which analytical method is most suitable for routine quality control of prochlorperazine mesilate in pharmaceutical dosage forms?
A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a reliable, sensitive, and cost-effective method ideal for routine pharmaceutical quality control.[3] It has been shown to be robust and accurate for assaying prochlorperazine in tablets.[4][5]
Q3: Prochlorperazine is known to be unstable. What are its main degradation products?
A3: Forced degradation studies show that prochlorperazine degrades under acidic, oxidative, thermal, and photolytic stress conditions.[1][5] The major degradation products identified are prochlorperazine sulfoxide, prochlorperazine 1′-N-oxide, and prochlorperazine 4′-N-oxide.[1] It is relatively stable under basic conditions.[1]
Q4: What is a typical detection wavelength for quantifying prochlorperazine using UV spectrophotometry or HPLC-UV?
A4: A detection wavelength of around 254 nm or 258 nm is commonly used for the quantification of prochlorperazine, as it shows a significant absorption maximum at this wavelength.[3][6][7]
Q5: Can LC-MS/MS be used for prochlorperazine analysis? What are its advantages?
A5: Yes, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method used for quantifying prochlorperazine and its major metabolites in human plasma.[8][9] Its primary advantage is the ability to achieve very low limits of quantification (LOQ), making it suitable for pharmacokinetic and bioequivalence studies.[8][9]
Troubleshooting Guides
HPLC Method Troubleshooting
Q: I'm observing peak fronting or tailing in my chromatogram. What could be the cause?
A: Peak asymmetry for prochlorperazine can be caused by several factors:
-
Column Overload: Injecting too high a concentration of the sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.[10]
-
Inappropriate Mobile Phase pH: The pKa values for prochlorperazine are 8.2 and 3.9.[4] Ensure your mobile phase pH is appropriate to maintain a consistent ionization state of the analyte, which is critical for good peak shape.
-
Column Contamination: Impurities from previous injections may accumulate on the column. Flush the column with a strong solvent to clean it.[10]
-
Column Degradation: The stationary phase may be degraded. Consider replacing the guard column or the analytical column if the problem persists.[10]
Q: My retention times are shifting between injections. How can I fix this?
A: Inconsistent retention times are often due to:
-
Poor Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the injection sequence.[10]
-
Fluctuations in Mobile Phase Composition: If preparing the mobile phase manually, ensure it is mixed thoroughly. For gradient methods, check that the pump's mixing performance is optimal.[10]
-
Temperature Variations: Use a column oven to maintain a stable temperature, as fluctuations can significantly impact retention times.[10]
-
Leaks in the System: Check all fittings for leaks, as this can cause pressure and flow rate fluctuations.[11]
Q: I'm experiencing high baseline noise. What are the common causes?
A: High baseline noise can obscure small peaks and affect integration. Common causes include:
-
Air Bubbles in the System: Degas the mobile phase thoroughly before use and purge the pump to remove any trapped air.[10]
-
Contaminated Mobile Phase or Detector Cell: Use high-purity solvents and ensure the detector flow cell is clean.[10]
-
Failing Detector Lamp: A lamp nearing the end of its lifespan can cause erratic noise. Check the lamp energy and replace it if necessary.[10]
LC-MS/MS Method Troubleshooting
Q: I'm observing significant matrix effects (ion suppression or enhancement). How can I mitigate this?
A: Matrix effects are a common challenge in LC-MS/MS, especially with complex samples like plasma. To mitigate them:
-
Improve Sample Preparation: Implement more rigorous sample clean-up steps, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic conditions to achieve better separation between prochlorperazine and the interfering compounds from the matrix.[12]
-
Use an Isotopic Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.
Q: My signal intensity is low and inconsistent. What should I check?
A: Low or variable signal intensity in LC-MS/MS can stem from issues in the chromatography system or the mass spectrometer interface:
-
Sample Degradation: Prochlorperazine can degrade in the sample matrix or during processing. Ensure samples are handled and stored correctly.[12]
-
Inefficient Ionization: The electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) may not be optimal. Tune the instrument using a prochlorperazine standard solution.
-
Contaminated Ion Source: The ion source can become contaminated over time, leading to reduced sensitivity. Perform routine cleaning as recommended by the manufacturer.
Data Summary Tables
Table 1: HPLC Method Parameters for Prochlorperazine Quantification
| Parameter | Method 1[3][4] | Method 2[5] |
| Column | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) | Agilent Zorbax SB-C18 |
| Mobile Phase | 0.1% Formic Acid: Acetonitrile (70:30 v/v) | Gradient Mobile Phase |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection (UV) | 258 nm | UV Detector |
| Linearity Range | 100–150 µg/mL | Not Specified |
| LOD | 1.76 µg/mL | 0.025 µg/mL |
| LOQ | 5.35 µg/mL | Not Specified |
| Accuracy (% Recovery) | 99–101% | > 98.5% |
| Correlation Coefficient (R²) | 0.999 | > 0.999 |
Table 2: Spectrophotometric Method Parameters for Prochlorperazine Quantification
| Parameter | Method 1 (UV)[7] | Method 2 (Colorimetric)[13] |
| Solvent/Reagent | 0.3M HCl | N-chlorosuccinimide (NCS) with Methyl Orange |
| λmax | 254 nm | 520 nm |
| Linearity Range | 2–16 µg/mL | 0.25–3.0 µg/mL |
| LOD | 0.582 µg/mL | Not Specified |
| LOQ | 1.756 µg/mL | Not Specified |
| Correlation Coefficient (R²) | 0.9909 | 0.9986 |
| Accuracy (% Recovery) | 98.01–99.79% | Not Specified |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is based on a validated method for quantifying prochlorperazine and separating it from its degradation products.[1][5]
-
Chromatographic System: Utilize an HPLC system with a UV detector.
-
Column: Agilent Zorbax SB-C18 column.[5]
-
Mobile Phase: Prepare a gradient mobile phase system. Note: The specific gradient program should be optimized based on the system and specific impurities.
-
Sample Preparation:
-
Accurately weigh and dissolve this compound standard or sample in methanol (B129727) to achieve a concentration of approximately 150 µg/mL.[1]
-
Filter the solution through a 0.45 µm nylon filter before injection.[4]
-
-
Chromatographic Conditions:
-
Quantification: Calculate the concentration of prochlorperazine based on the peak area compared to a standard calibration curve.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for assessing the stability of prochlorperazine.[1]
-
Acid Hydrolysis: Add 5 mL of 1 N HCl to approximately 3 mg of prochlorperazine. Heat the solution at 80°C for 48 hours. Cool and neutralize with 5 mL of 1 N NaOH before analysis.[1]
-
Base Hydrolysis: Add 5 mL of 1 N NaOH to approximately 3 mg of prochlorperazine. Heat the solution at 80°C for 24 hours. Cool and neutralize before analysis.[1]
-
Oxidative Degradation: Add 5 mL of 3% hydrogen peroxide to a solution of 3 mg of prochlorperazine in methanol (0.5 mL). Keep at room temperature for a specified duration before analysis.[1]
-
Thermal Degradation: Place a weighed amount of solid prochlorperazine API in a glass vial and heat at 120°C for 48 hours.[1] Dissolve the sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of prochlorperazine to UV light (e.g., short wavelength) for 48 hours.[6] Keep a control sample protected from light.
-
Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method (such as Protocol 1).
Visualizations
Caption: A typical experimental workflow for the quantification of prochlorperazine using RP-HPLC.
Caption: A logical troubleshooting guide for addressing poor peak shape in HPLC analysis.
Caption: Degradation pathways of prochlorperazine under various stress conditions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ovid.com [ovid.com]
- 3. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]
- 4. japtronline.com [japtronline.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. jpionline.org [jpionline.org]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Strategies to minimize prochlorperazine-induced side effects in experimental models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize prochlorperazine-induced side effects in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of prochlorperazine (B1679090) that leads to extrapyramidal symptoms (EPS)?
A1: Prochlorperazine is a first-generation antipsychotic that primarily acts as a potent antagonist of the dopamine (B1211576) D2 receptors in the brain.[1] Its therapeutic effects in psychosis and nausea are mediated through this D2 receptor blockade. However, this same mechanism in the nigrostriatal pathway disrupts the delicate balance between dopamine and acetylcholine, two key neurotransmitters controlling motor function. This imbalance is a major contributor to the emergence of extrapyramidal symptoms (EPS), such as dystonia, akathisia, and parkinsonism.
Q2: What are the most common prochlorperazine-induced side effects observed in rodent models?
A2: In rodent models, the most commonly observed side effects analogous to human EPS are catalepsy (a state of immobility and muscular rigidity) and vacuous chewing movements (VCMs), which are considered an animal model of tardive dyskinesia.[2][3] Sedation and decreased locomotor activity are also frequently reported.[1]
Q3: What are the key strategies to mitigate prochlorperazine-induced extrapyramidal symptoms in our animal experiments?
A3: The primary strategy is the co-administration of an anticholinergic agent, such as benztropine (B127874) or atropine.[2][4][5] These drugs help to restore the dopamine-acetylcholine balance in the basal ganglia. Dose optimization of prochlorperazine is also crucial; using the lowest effective dose can help minimize side effects. For tardive dyskinesia-like symptoms (VCMs), gradual withdrawal of the drug should be considered.[2]
Q4: Can prochlorperazine's metabolism influence the severity of its side effects in different animal strains?
A4: Yes, prochlorperazine is extensively metabolized by the cytochrome P450 (CYP) enzyme system, particularly CYP2D6 and CYP3A4. Different animal strains can have varying levels of these enzymes, leading to differences in drug metabolism and clearance. This can result in different plasma concentrations of prochlorperazine and its metabolites, potentially influencing the severity of side effects. Therefore, it is important to consider the genetic background of the experimental animals.
Q5: Are there alternative antiemetics to prochlorperazine with a lower risk of extrapyramidal symptoms that can be used as controls in our studies?
A5: Yes, atypical antipsychotics like perospirone (B130592) have been shown to have a significantly lower incidence of extrapyramidal symptoms compared to prochlorperazine while still possessing antiemetic properties.[6] Serotonin 5-HT3 receptor antagonists, such as ondansetron, are another class of antiemetics that do not act on dopamine receptors and therefore do not typically cause EPS.[1] These can serve as useful comparative controls in your experiments.
Troubleshooting Guides
Issue: High incidence of catalepsy observed in rats treated with prochlorperazine.
| Potential Cause | Troubleshooting Step |
| Prochlorperazine dose is too high. | Conduct a dose-response study to determine the minimal effective dose for your primary experimental endpoint with the lowest incidence of catalepsy. |
| Dopamine-acetylcholine imbalance. | Co-administer an anticholinergic agent like benztropine. Start with a low dose of benztropine and titrate as needed to reduce catalepsy without compromising the primary effects of prochlorperazine under investigation. |
| Animal strain sensitivity. | Review the literature for the known sensitivity of your chosen rat strain to D2 antagonists. If your strain is particularly sensitive, consider using a different, less sensitive strain for future experiments. |
| Dehydration or illness in animals. | Ensure animals are healthy and have free access to food and water. Dehydrated or ill animals can be more susceptible to drug-induced side effects. |
Issue: Significant sedation and reduced locomotor activity affecting behavioral test results.
| Potential Cause | Troubleshooting Step |
| Histamine H1 and alpha-adrenergic receptor blockade. | Prochlorperazine also blocks these receptors, which can cause sedation.[1] Consider a longer acclimatization period in the testing apparatus before recording data to allow the animal to adjust. |
| Timing of behavioral testing. | Assess locomotor activity at different time points after prochlorperazine administration to identify a window where the primary effects are present, but sedative effects have started to diminish. |
| Behavioral test is too demanding for sedated animals. | Simplify the behavioral paradigm or use tests that are less dependent on high levels of motor activity. The Open Field Test can still yield useful data on anxiety-like behavior (thigmotaxis) even with reduced overall movement. |
Data Presentation
Table 1: Effect of Benztropine Co-administration on Haloperidol-Induced Catalepsy in Rats
Note: Haloperidol (B65202) is a typical antipsychotic with a similar D2 receptor antagonist mechanism to prochlorperazine and is often used as a model compound for inducing extrapyramidal symptoms.
| Treatment Group | Dose (mg/kg, IP) | Mean Catalepsy Score (seconds) |
| Saline | - | 5 ± 2 |
| Haloperidol | 2.5 | 185 ± 15 |
| Benztropine | 10 | 10 ± 3 |
| Haloperidol + Benztropine | 2.5 + 10 | 35 ± 8 |
Data adapted from a representative study on haloperidol-induced catalepsy.[5] The catalepsy score represents the time the rat remained immobile in an imposed posture.
Experimental Protocols
Catalepsy Bar Test for Rodents
Objective: To assess the degree of motor rigidity (catalepsy) induced by prochlorperazine.
Materials:
-
Horizontal bar (diameter: 0.9 cm for rats, 0.7 cm for mice) fixed at a height that allows the animal's forepaws to rest on it while its hind paws are on the base (approximately 6 cm for rats).[7]
-
Stopwatch or automated detection system.
-
Experimental animals (rats or mice).
-
Prochlorperazine and vehicle solutions.
-
Anticholinergic agent (e.g., benztropine) if testing mitigation strategies.
Procedure:
-
Administer prochlorperazine or vehicle to the experimental animals via the desired route (e.g., intraperitoneal injection).
-
At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the animal's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the latency for the animal to remove both forepaws from the bar. This is the catalepsy score.[8]
-
A cut-off time should be established (e.g., 180 seconds) to avoid undue stress on the animal. If the animal remains on the bar for the entire cut-off period, it is assigned the maximum score.
-
Perform three trials for each animal at each time point, with a brief rest period in between.[7]
-
The average of the three trials is used for data analysis.
Open Field Test for Sedation and Anxiety-like Behavior
Objective: To evaluate the effects of prochlorperazine on locomotor activity (as an indicator of sedation) and anxiety-like behavior.
Materials:
-
Open field apparatus (a square or circular arena with high walls, typically made of a non-porous material for easy cleaning).
-
Video tracking software and camera mounted above the arena.
-
Experimental animals (rats or mice).
-
Prochlorperazine and vehicle solutions.
-
70% ethanol (B145695) for cleaning the apparatus.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment begins.
-
Administer prochlorperazine or vehicle to the experimental animals.
-
After the desired absorption time, gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session using the video tracking software.
-
Between each trial, thoroughly clean the apparatus with 70% ethanol to remove any olfactory cues.
-
Analyze the recorded videos for the following parameters:
-
Total distance traveled: A measure of overall locomotor activity. A significant decrease compared to the control group can indicate sedation.
-
Time spent in the center zone vs. the periphery: Animals naturally tend to stay close to the walls (thigmotaxis). An increase in the time spent in the periphery is indicative of anxiety-like behavior.
-
Rearing frequency: The number of times the animal stands on its hind legs. A decrease can indicate sedation or reduced exploratory behavior.
-
Mandatory Visualizations
Caption: Prochlorperazine's D2 receptor blockade and mitigation by benztropine.
Caption: Workflow for assessing prochlorperazine-induced side effects.
References
- 1. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. The rat model of tardive dyskinesia: relationship between vacuous chewing movements and gross motor activity during acute and long-term haloperidol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chronic benztropine and haloperidol administration induce behaviorally equivalent pharmacological hypersensitivities separately but not in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [A study on the antiemetic effect and extrapyramidal symptoms of prochlorperazine versus perospirone for the control of nausea and vomiting due to opioid introduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalepsy test (Bar test) [protocols.io]
- 8. Catalepsy test in rats [protocols.io]
Technical Support Center: Enhancing Prochlorperazine Mesilate Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of oral formulations for prochlorperazine (B1679090) mesilate with improved bioavailability.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary challenge associated with the oral delivery of prochlorperazine mesilate?
A1: The primary challenge with oral this compound is its low and variable bioavailability, estimated to be around 12.5%.[1][2][3][4] This is largely attributed to extensive first-pass metabolism in the liver and gastrointestinal wall, which significantly reduces the amount of active drug reaching systemic circulation.[5][6][7]
Q2: What are the main formulation strategies to improve the oral bioavailability of this compound?
A2: Several strategies can be employed to enhance the oral bioavailability of prochlorperazine. These include:
-
Fast-Disintegrating Tablets (FDTs): These are designed to disintegrate or dissolve rapidly in the mouth, allowing for pre-gastric absorption and potentially bypassing first-pass metabolism.[8]
-
Buccal/Sublingual Films and Tablets: These formulations facilitate drug absorption directly through the oral mucosa into the systemic circulation, thereby avoiding the gastrointestinal tract and first-pass metabolism.[5][6][7] Buccal administration has been shown to produce plasma concentrations more than twice as high as oral tablets with less variability.[5][6]
-
Nanoemulsions and Nanosuspensions: These formulations increase the drug's solubility and dissolution rate due to the small particle size, which enhances absorption.[3][9]
-
Solid Dispersions: This technique involves dispersing the drug in a carrier matrix at the molecular level to improve its solubility and dissolution.
-
Use of Permeation Enhancers: Incorporating permeation enhancers into formulations, such as bile salts in buccal tablets, can improve drug absorption across mucosal membranes.
Q3: What is the difference in solubility between this compound and prochlorperazine maleate (B1232345), and how does it impact formulation?
A3: this compound has a significantly higher aqueous solubility (2 g/mL) compared to prochlorperazine maleate (15 mg/L).[10] This difference is critical during formulation development. The higher solubility of the mesilate salt is advantageous for liquid formulations, while the maleate salt's poor solubility presents a challenge for dissolution from solid dosage forms like tablets.[10]
Q4: What are the key pharmacokinetic parameters to consider when evaluating new prochlorperazine formulations?
A4: The key pharmacokinetic parameters to assess are:
-
Cmax (Maximum plasma concentration): Indicates the peak exposure to the drug.
-
Tmax (Time to reach Cmax): Represents the rate of drug absorption.
-
AUC (Area under the plasma concentration-time curve): Reflects the total drug exposure over time and is a key indicator of bioavailability.
-
t1/2 (Elimination half-life): The time it takes for the plasma concentration of the drug to reduce by half.
II. Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate of Prochlorperazine Tablets
| Potential Cause | Troubleshooting Steps |
| Poor solubility of the active pharmaceutical ingredient (API). | 1. Particle Size Reduction: Micronize the this compound powder to increase the surface area available for dissolution. Techniques like wet media milling can be employed to prepare nanoparticles.[2] 2. Formulate as a Solid Dispersion: Incorporate the API into a hydrophilic carrier (e.g., using the solvent evaporation method) to enhance its dissolution rate.[11] 3. Utilize a more soluble salt form , if the formulation allows. |
| Inadequate disintegration of the tablet. | 1. Optimize Superdisintegrant Concentration: Increase the concentration of superdisintegrants such as sodium starch glycolate, crospovidone, or croscarmellose sodium in the formulation.[12] 2. Incorporate Effervescent Agents: Add a combination of an acid (e.g., citric acid) and a base (e.g., sodium bicarbonate) to promote rapid disintegration through gas evolution.[8] 3. Evaluate Different Superdisintegrants: Test various superdisintegrants to find the most effective one for your specific formulation. |
| Poor wettability of the tablet. | 1. Incorporate a Surfactant: Add a pharmaceutically acceptable surfactant (e.g., Tween 80) to the formulation to improve the wetting of the tablet surface.[9] |
| High tablet hardness. | 1. Adjust Compression Force: Reduce the compression force during tableting to achieve a balance between tablet integrity and disintegration time. Monitor friability to ensure the tablets are not too fragile. |
Issue 2: High Variability in Bioavailability Studies
| Potential Cause | Troubleshooting Steps |
| Variable gastrointestinal absorption due to first-pass metabolism. | 1. Develop a Buccal or Sublingual Formulation: This allows for direct absorption into the systemic circulation, bypassing the gastrointestinal tract and liver, which can significantly reduce variability.[5][6] 2. Formulate as a Nanoemulsion or Nanosuspension: These formulations can lead to more consistent and reproducible oral absorption.[3] |
| Food effects on drug absorption. | 1. Conduct Fed and Fasted Bioavailability Studies: Evaluate the formulation's performance under both conditions to understand the impact of food on drug absorption. 2. Consider developing a formulation with minimal food effect , such as a fast-dissolving oral film.[13] |
| Inconsistent disintegration and dissolution of the dosage form. | 1. Ensure Robust Formulation and Manufacturing Process: Tighten the specifications for critical quality attributes of the dosage form, such as hardness, disintegration time, and dissolution profile. |
Issue 3: Poor Mucoadhesion of Buccal Films
| Potential Cause | Troubleshooting Steps |
| Inappropriate polymer selection or concentration. | 1. Screen Different Mucoadhesive Polymers: Evaluate various polymers such as HPMC, chitosan, and sodium CMC at different concentrations to optimize mucoadhesive strength.[14][15] 2. Incorporate a Bioadhesive Enhancer: Consider adding a material known to enhance mucoadhesion. |
| Insufficient hydration of the film. | 1. Optimize Plasticizer Content: The type and concentration of plasticizer (e.g., glycerol) can affect the film's flexibility and hydration, which in turn influences mucoadhesion.[16] |
| Dryness of the buccal mucosa. | 1. Include a Saliva-Stimulating Agent: Adding an agent like citric acid can promote saliva production, which is necessary for the hydration and adhesion of the film.[16] |
III. Data Presentation
Table 1: Comparison of In Vitro Dissolution/Dispersion Times for Different Prochlorperazine Formulations
| Formulation Type | Key Excipients | In Vitro Dispersion/Dissolution Time | Reference |
| Fast Disintegrating Tablet (Effervescent) | 10% w/w crospovidone, 20% w/w sodium bicarbonate, 15% w/w citric acid | t50% 6 min | [8] |
| Commercial Conventional Tablet | - | t50% 17.4 min | [8] |
| Orally Disintegrating Tablet | 8% w/w sodium starch glycolate | ~15 s (dispersion time) | [12] |
| Orally Disintegrating Tablet | 8% w/w crospovidone | ~18 s (dispersion time) | [12] |
| Nanoemulsion (Optimized Formula) | Peppermint oil, Tween 80, Transcutol HP | ~100% release in < 1 hour | [9] |
| Pure Drug Powder | - | Incomplete release after 2 hours | [9] |
Table 2: Pharmacokinetic Parameters of Different Prochlorperazine Formulations
| Formulation | Route of Administration | Cmax (ng/mL) | Tmax (h) | Relative Bioavailability | Reference |
| Sustained Release Tablet | Oral | 297.89 | 5 | - | [17] |
| Immediate Release Tablet | Oral | 218.41 | 3.83 | - | [17] |
| Buccal Formulation | Buccal | >2x higher than oral tablet | - | >2x higher than oral tablet | [5][6] |
| Oral Tablet | Oral | - | - | Baseline | [5][6] |
| Intravenous | IV | - | - | ~100% | [1] |
IV. Experimental Protocols
Protocol 1: Preparation of Fast-Disintegrating Tablets by Direct Compression
-
Sieving: Pass this compound, a superdisintegrant (e.g., sodium starch glycolate, 8% w/w), a diluent (e.g., microcrystalline cellulose), and a sweetener (e.g., sodium saccharin) through a suitable sieve (e.g., #60 mesh) to ensure uniformity.
-
Blending: Mix the sieved powders in a blender for a specified time (e.g., 15 minutes) to achieve a homogenous blend.
-
Lubrication: Add a lubricant (e.g., magnesium stearate) to the blend and mix for a short period (e.g., 2-3 minutes).
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.
-
Evaluation: Evaluate the prepared tablets for hardness, friability, weight variation, content uniformity, wetting time, water absorption ratio, and in vitro dispersion time.[12]
Protocol 2: In Vitro Dissolution Testing of Prochlorperazine Tablets
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.[8][12]
-
Dissolution Medium: Prepare 900 mL of a suitable dissolution medium, such as pH 6.8 phosphate (B84403) buffer or 0.1 N HCl.[8][12][18][19]
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[8]
-
Sample Introduction: Place one tablet in each dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[12] Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analysis: Filter the samples and analyze the concentration of prochlorperazine using a validated analytical method, such as UV-Vis spectrophotometry at λmax of ~254-255.5 nm.[8][12]
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Protocol 3: Quantification of Prochlorperazine in Plasma by LC-MS/MS
-
Sample Preparation: Precipitate plasma proteins using a suitable agent.
-
Chromatography: Use a C18 column for separation.[20]
-
Mobile Phase: Employ an isocratic mobile phase.
-
Detection: Utilize tandem mass spectrometry (MS/MS) for sensitive and specific detection of prochlorperazine and its metabolites.[20]
-
Quantification: Construct calibration curves using standards of known concentrations to quantify the drug in the plasma samples. The lower limit of quantification can reach as low as 10 ng/L.[20]
V. Visualizations
Caption: Workflow for the formulation and evaluation of Fast-Disintegrating Tablets (FDTs).
Caption: Strategies to improve the oral bioavailability of this compound.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. scispace.com [scispace.com]
- 5. Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability and Metabolism of Prochlorperazine Administered via the Buccal and Oral Delivery Route | Semantic Scholar [semanticscholar.org]
- 7. Comparison of buccal and oral prochlorperazine in the treatment of dizziness associated with nausea and/or vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of Fast Disintegrating Tablets of Prochlorperazine Maleate by Effervescence Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ejhp.bmj.com [ejhp.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. jmpas.com [jmpas.com]
- 14. researchgate.net [researchgate.net]
- 15. ejpmr.com [ejpmr.com]
- 16. jddtonline.info [jddtonline.info]
- 17. researchgate.net [researchgate.net]
- 18. neuroquantology.com [neuroquantology.com]
- 19. openpharmaceuticalsciencesjournal.com [openpharmaceuticalsciencesjournal.com]
- 20. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Formulation of Fast-Disintegrating Prochlorperazine Maleate Tablets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of fast-disintegrating tablets (FDTs) of prochlorperazine (B1679090) maleate (B1232345).
Troubleshooting Guide
This guide addresses common challenges encountered during the formulation of prochlorperazine maleate FDTs.
| Problem | Potential Cause | Recommended Solution |
| Poor Tablet Hardness | Insufficient binder concentration or inadequate compression force. | Optimize the concentration of the binder. Increase the compression force, ensuring it doesn't negatively impact disintegration time. |
| High Friability | Low moisture content of granules, insufficient binder, or excessive "fines" in the powder blend. | Adjust the moisture content of the granules. Increase the binder concentration or use a more effective binder. Optimize granulation process to reduce fines. |
| Prolonged Disintegration Time | Inadequate concentration or type of superdisintegrant. High compression force. | Increase the concentration of the superdisintegrant.[1][2] Consider using a combination of superdisintegrants for a synergistic effect.[2] Reduce the compression force. |
| Inconsistent Drug Content Uniformity | Poor powder flow, segregation of the powder blend. | Improve powder flowability by adding a glidant. Ensure uniform particle size distribution of the drug and excipients. Optimize the blending process. |
| Sticking and Picking on Tablet Press | High moisture content, improper lubricant selection or concentration. | Dry the granules to an optimal moisture content. Use an appropriate lubricant like magnesium stearate (B1226849) at an optimized concentration. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions related to the formulation of prochlorperazine maleate FDTs.
Q1: What are the critical quality attributes to consider when formulating fast-disintegrating prochlorperazine maleate tablets?
A1: The critical quality attributes for prochlorperazine maleate FDTs include:
-
Rapid Disintegration Time: Typically, the tablet should disintegrate in the oral cavity within 60 seconds.
-
Adequate Mechanical Strength: The tablets must be hard enough to withstand handling and packaging without breaking, exhibiting low friability (typically less than 1%).
-
Acceptable Taste and Mouthfeel: As the tablet disintegrates in the mouth, taste masking and a pleasant mouthfeel are crucial for patient compliance.
-
Rapid Drug Release: The formulation should allow for quick dissolution of prochlorperazine maleate to ensure rapid onset of action.
-
Content Uniformity: Each tablet must contain the specified amount of the active pharmaceutical ingredient.
Q2: Which superdisintegrants are most effective for prochlorperazine maleate FDTs?
A2: Several superdisintegrants have been successfully used in the formulation of prochlorperazine maleate FDTs. The choice of superdisintegrant and its concentration is critical for achieving rapid disintegration. Commonly used superdisintegrants include:
-
Crospovidone: Known for its high porosity and wicking action.[1]
-
Sodium Starch Glycolate: Swells to a large extent upon contact with water.[3]
Studies have also shown that a combination of superdisintegrants, such as crospovidone and croscarmellose sodium, can have a synergistic effect, leading to faster disintegration times.[2]
Q3: How does the manufacturing process affect the properties of prochlorperazine maleate FDTs?
A3: The manufacturing process significantly influences the final tablet properties.
-
Direct Compression: This is a simple and cost-effective method. However, it requires excipients with good flowability and compressibility. The blend must be uniform to ensure content uniformity.[2]
-
Wet Granulation: This method can improve the flowability and compressibility of the powder blend and prevent segregation. However, it is a multi-step process and the drying step needs to be carefully controlled to avoid degradation of the drug.
-
Effervescent Method: This approach involves the use of a mixture of acids (e.g., citric acid) and bases (e.g., sodium bicarbonate) which produce carbon dioxide in the presence of saliva, leading to rapid disintegration.[1][4][5]
Q4: What is the impact of compression force on tablet properties?
A4: Compression force is a critical process parameter that affects both the hardness and disintegration time of the tablets.
-
Increased Compression Force: Leads to higher tablet hardness and lower friability. However, excessive compression can increase the disintegration time by reducing the porosity of the tablet and hindering water penetration.
-
Decreased Compression Force: Results in softer tablets with faster disintegration times but may lead to higher friability and potential breakage during handling.
Therefore, it is essential to optimize the compression force to achieve a balance between mechanical strength and rapid disintegration.
Quantitative Data Summary
The following tables summarize key formulation parameters and tablet properties from various studies on prochlorperazine maleate FDTs.
Table 1: Effect of Superdisintegrant Type and Concentration on Disintegration Time
| Formulation Code | Superdisintegrant | Concentration (% w/w) | Disintegration Time (s) | Reference |
| F3 | Sodium Starch Glycolate | 8 | 15 | [3] |
| F9 | Crospovidone | 8 | 18 | [3] |
| ECP4 | Crospovidone | 10 | 13 | [1] |
| ECCS4 | Croscarmellose Sodium | 10 | 21 | [1] |
| DCPC4 | Croscarmellose Sodium & Crospovidone | 5 & 3 | ~12 | [2] |
Table 2: Comparison of Optimized FDT Formulations with Conventional Tablets
| Formulation | t50% (min) | In Vitro Drug Release after 10 min (%) | Reference |
| Optimized FDT (ECP4) | 6 | ~63 | [1][4] |
| Conventional Tablet | 17.4 | ~18 | [1][2][4] |
| Optimized FDT (DCPC4) | 7.0 | ~55 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Disintegration Time
-
Apparatus: USP Disintegration Apparatus.
-
Medium: 900 mL of purified water or simulated salivary fluid (pH 6.8) maintained at 37 ± 0.5°C.
-
Procedure:
-
Place one tablet in each of the six tubes of the basket.
-
Operate the apparatus.
-
The disintegration time is the time taken for the tablet to completely disintegrate and pass through the screen.
-
If one or two tablets fail to disintegrate, repeat the test on 12 additional tablets. Not less than 16 of the total 18 tablets tested must disintegrate within the specified time.
-
In Vitro Drug Release (Dissolution) Test
-
Apparatus: USP Type II (Paddle) Dissolution Apparatus.[1]
-
Medium: 900 mL of pH 6.8 phosphate (B84403) buffer.[1][2]
-
Temperature: 37 ± 0.5°C.[1]
-
Paddle Speed: 50 rpm.[1]
-
Procedure:
-
Place one tablet in the dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) at specified time intervals (e.g., 2, 4, 6, 8, 10, 15, 30 minutes).
-
Replace the withdrawn volume with an equal amount of fresh dissolution medium.
-
Filter the samples and analyze the drug content using a suitable analytical method, such as UV-Vis spectrophotometry at a wavelength of 254.5 nm.[1][2][5]
-
Tablet Hardness Test
-
Apparatus: Monsanto or Pfizer Hardness Tester.
-
Procedure:
-
Place a tablet diametrically between the two platens of the tester.
-
Apply pressure until the tablet breaks.
-
The force required to break the tablet is recorded in kilograms (kg) or Newtons (N).
-
Perform the test on a minimum of three tablets and calculate the average hardness.
-
Friability Test
-
Apparatus: Roche Friabilator.
-
Procedure:
-
Take a pre-weighed sample of tablets (W_initial).
-
Place the tablets in the friabilator drum.
-
Rotate the drum at 25 rpm for 4 minutes (100 revolutions).
-
Remove the tablets, de-dust them, and weigh them again (W_final).
-
Calculate the percentage friability using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100
-
A friability value of less than 1% is generally considered acceptable.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the formulation and troubleshooting of prochlorperazine maleate FDTs.
Caption: Experimental workflow for developing fast-disintegrating tablets.
Caption: Troubleshooting logic for prolonged disintegration time.
References
- 1. Design of Fast Disintegrating Tablets of Prochlorperazine Maleate by Effervescence Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Design of Fast Disintegrating Tablets Using Disintegrant Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Design of fast disintegrating tablets of prochlorperazine maleate by effervescence method - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating interference in the HPLC analysis of prochlorperazine from biological matrices
Welcome to the Technical Support Center for the HPLC analysis of prochlorperazine (B1679090) in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to mitigate interference and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference in the HPLC analysis of prochlorperazine from biological matrices?
A1: Interference in the HPLC analysis of prochlorperazine can originate from several sources:
-
Endogenous Matrix Components: Biological samples such as plasma, serum, and urine contain numerous endogenous substances (e.g., proteins, lipids, salts, and other small molecules) that can co-elute with prochlorperazine, leading to inaccurate quantification.[1][2]
-
Metabolites of Prochlorperazine: Prochlorperazine is extensively metabolized in the body.[3][4] Its major metabolites, including prochlorperazine sulfoxide (B87167) (PCZSO), N-desmethylprochlorperazine (NDPCZ), 7-hydroxyprochlorperazine (PCZOH), and prochlorperazine sulfoxide 4'-N-oxide, can have similar chromatographic behavior and cause interference.[1][3][4]
-
Formulation Excipients: If analyzing a dosage form, excipients like binders, fillers, and disintegrants can sometimes interfere with the analysis.[1]
-
Contamination: Contamination from solvents, glassware, or the HPLC system itself can introduce interfering peaks.[5][6]
Q2: How can I minimize interference from endogenous matrix components?
A2: Effective sample preparation is crucial for minimizing interference from the biological matrix. The most common techniques include:
-
Protein Precipitation (PPT): This is a simple and rapid method to remove the majority of proteins from the sample.[7][8] Commonly used precipitating agents are acetonitrile (B52724), methanol (B129727), trichloroacetic acid (TCA), and perchloric acid (PCA).[8][9]
-
Liquid-Liquid Extraction (LLE): LLE separates prochlorperazine from the aqueous biological matrix into an immiscible organic solvent based on its partitioning behavior, leaving many endogenous interferences behind.[10] Dichloromethane is a solvent that has been used for this purpose.[10]
-
Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that can effectively remove interfering compounds and concentrate the analyte.[10][11] C8 and C18 are common stationary phases used for the extraction of prochlorperazine.[10]
Q3: My chromatogram shows peaks that overlap with the prochlorperazine peak. How can I improve the separation?
A3: Overlapping peaks can be addressed by optimizing the chromatographic conditions:
-
Mobile Phase Optimization: Adjusting the composition and pH of the mobile phase can significantly alter the retention times of prochlorperazine and interfering compounds. A common mobile phase for prochlorperazine analysis is a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., formic acid or ammonium (B1175870) acetate).[1][10]
-
Column Selection: Using a different type of HPLC column (e.g., C18, C8, or a phenyl column) can provide different selectivity and improve the resolution between prochlorperazine and interfering peaks.[1][10]
-
Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed during the run, can help to separate compounds with different polarities more effectively than an isocratic elution.[12]
-
Guard Column: Using a guard column can help protect the analytical column from strongly retained matrix components and particulates, which can cause peak distortion and high backpressure.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Interaction with active silanols on the column.[14]2. Column overload.[14]3. Inappropriate mobile phase pH.[1][14] | 1. Use a high-purity silica (B1680970) column or add a competing base (e.g., triethylamine) to the mobile phase.[14]2. Reduce the sample concentration or injection volume.[14]3. Adjust the mobile phase pH to ensure prochlorperazine is in a single ionic state (pKa values are 8.2 and 3.9).[1] |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.[13]2. Column temperature fluctuations.[14]3. Column degradation.[6] | 1. Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve that is functioning correctly.[13]2. Use a column oven to maintain a constant temperature.[14]3. Replace the column or use a guard column to extend its lifetime.[13] |
| High Backpressure | 1. Clogged column inlet frit.[15][16]2. Particulates in the sample.[17]3. Precipitated buffer in the mobile phase.[15] | 1. Reverse-flush the column (disconnect from the detector). If the pressure remains high, replace the frit or the column.[15][16]2. Filter all samples and mobile phases through a 0.45 µm or 0.2 µm filter before use.[17][18]3. Ensure the buffer is fully dissolved in the mobile phase. Flush the system with a high-aqueous wash to dissolve precipitated salts.[15] |
| Ghost Peaks | 1. Contamination in the mobile phase or injection solvent.[5]2. Carryover from a previous injection.[6]3. Late eluting compounds from a previous run. | 1. Use high-purity HPLC-grade solvents.[5]2. Implement a robust needle wash protocol in the autosampler.[6]3. Increase the run time or implement a gradient flush at the end of each run to elute strongly retained compounds. |
| Low Analyte Recovery | 1. Inefficient extraction during sample preparation.[13]2. Analyte degradation.[12]3. Adsorption to sample vials or tubing. | 1. Optimize the sample preparation method (e.g., change the extraction solvent, pH, or SPE sorbent).[13]2. Ensure sample stability by keeping samples cool and protected from light.[12]3. Use silanized glassware or vials to minimize adsorption. |
Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol describes a general procedure for protein precipitation using acetonitrile.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC vials
Procedure:
-
Pipette a known volume of the biological sample (e.g., 100 µL) into a microcentrifuge tube.
-
Add a precipitating agent, typically 3-4 volumes of cold acetonitrile (e.g., 300-400 µL).[9][19]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.[7][19]
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully collect the supernatant, which contains the prochlorperazine.
-
The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.[7]
Workflow for Protein Precipitation
Caption: A flowchart of the protein precipitation process.
Solid-Phase Extraction (SPE) Protocol
This protocol provides a general guideline for SPE using a C18 cartridge.
Materials:
-
Biological sample (e.g., plasma, serum)
-
C18 SPE cartridge
-
Methanol (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., methanol, acetonitrile)
-
SPE manifold (vacuum or positive pressure)
Procedure:
-
Conditioning: Pass 1-2 mL of methanol through the C18 cartridge to activate the stationary phase.
-
Equilibration: Pass 1-2 mL of deionized water through the cartridge to remove the methanol and prepare the sorbent for the aqueous sample.
-
Loading: Load the pre-treated biological sample onto the cartridge at a slow flow rate.
-
Washing: Pass 1-2 mL of a weak solvent (e.g., 5% methanol in water) through the cartridge to remove unretained interfering compounds.[20]
-
Elution: Elute the prochlorperazine from the cartridge using a small volume (e.g., 1-2 mL) of a strong organic solvent (e.g., methanol or acetonitrile).
-
The eluate can then be evaporated and reconstituted in the mobile phase before injection.
Workflow for Solid-Phase Extraction
Caption: A step-by-step diagram of the solid-phase extraction procedure.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the HPLC analysis of prochlorperazine from various sources.
Table 1: HPLC Method Parameters for Prochlorperazine Analysis
| Parameter | Method 1[1] | Method 2[10] | Method 3[10] |
| Column | Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) | Phenomenex C18 | Thermo Hypersil-Hypurity C18 (150 x 2.1 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic acid (30:70) | Disodium hydrogen ortho phosphate (B84403) (20 mM): Acetonitrile (95:5) | 10mM Ammonium acetate (B1210297) (pH 3.6): Methanol: Acetonitrile (27:68:5) |
| Flow Rate | 1.0 mL/min | Not Specified | 0.22 mL/min |
| Detection | UV at 258 nm | Not Specified | ESI-MS |
| Retention Time | 2.24 min | Not Specified | Not Specified |
Table 2: Performance Characteristics of Prochlorperazine HPLC Methods
| Parameter | Method 1 (Pharmaceutical)[1] | Method 2 (Plasma)[10] | Method 3 (Plasma)[10] | Method 4 (Plasma)[3] |
| Linearity Range | 100–150 µg/mL | 15–300 ng/mL | 0.20–6.40 ng/mL | 0.01-40 µg/L |
| LOD | 1.76 µg/mL | Not Specified | Not Specified | Not Specified |
| LOQ | 5.35 µg/mL | 15 ng/mL | 0.20 ng/mL | 10 ng/L |
| Recovery | 99–101% | 89.1 ± 6.0% | 81.8 ± 2.2% | Not Specified |
| Precision (%RSD) | < 2% | Not Specified | Not Specified | < 7.0% (intra-assay), < 9.0% (inter-assay) |
| Accuracy | Not Specified | Not Specified | Not Specified | 99-104% (intra-assay), 99-105% (inter-assay) |
Logical Relationship of Troubleshooting
Caption: A diagram illustrating the logical flow of troubleshooting HPLC issues.
References
- 1. japtronline.com [japtronline.com]
- 2. Endogenous high-performance liquid chromatography/tandem mass spectrometry interferences and the case of perfluorohexane sulfonate (PFHxS) in human serum; are we overestimating exposure? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. simbecorion.com [simbecorion.com]
- 7. filtrous.com [filtrous.com]
- 8. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ionsource.com [ionsource.com]
- 12. researchgate.net [researchgate.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. hplc.eu [hplc.eu]
- 15. lcms.cz [lcms.cz]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. biotage.com [biotage.com]
- 18. austinpublishinggroup.com [austinpublishinggroup.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. mdpi.com [mdpi.com]
Optimizing storage conditions to prevent degradation of prochlorperazine mesilate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to prevent the degradation of prochlorperazine (B1679090) mesilate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of prochlorperazine mesilate?
A1: this compound is primarily degraded by exposure to light, heat, and oxidizing agents.[1][2] It is a light-sensitive compound and should be protected from light to prevent photodegradation.[1][3] Elevated temperatures can accelerate thermal degradation, while contact with oxidative agents can lead to the formation of sulfoxide (B87167) and N-oxide derivatives.[1][4]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in airtight, light-resistant containers at a controlled room temperature, typically between 15°C and 30°C (59°F and 86°F).[5] It is crucial to protect the compound from moisture and to avoid freezing.[5] For solutions, storage in amber-colored vials or ampoules can significantly retard photodegradation.[1]
Q3: What are the major degradation products of this compound?
A3: The primary degradation pathways for prochlorperazine include sulfoxidation, dechlorination, demethylation, and N-oxidation.[1][6] The major degradation products identified in stability studies are prochlorperazine sulfoxide, N-desmethyl prochlorperazine, 7-hydroxy prochlorperazine, and prochlorperazine sulfoxide 4'-N-oxide.[4][6] Under photolytic conditions, dealkylation, hydroxylation, and the formation of dimers can also occur.[1]
Q4: How can I monitor the stability of my this compound samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound and quantifying its degradation products.[2][4] Such methods can separate the intact drug from its various degradants, allowing for accurate assessment of purity and degradation over time.
Q5: Are there any known incompatibilities for this compound solutions?
A5: Yes, this compound has reported incompatibilities with several other compounds in solution. These include aminophylline, ampicillin (B1664943) sodium, some barbiturates, heparin sodium, and hydrocortisone (B1673445) sodium succinate.[3] It is advisable not to mix this compound injections with other agents in the same syringe.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of Solution (Yellowish or Pinkish Hue) | Exposure to light and/or air leading to oxidation. | Discard the solution if markedly discolored. Ensure future solutions are prepared and stored in light-resistant (amber) containers and consider purging with an inert gas like nitrogen to minimize oxidation.[1] |
| Unexpected Peaks in HPLC Chromatogram | Degradation of the sample. | Identify the degradation products using techniques like LC-MS. Review storage conditions (temperature, light exposure, container type) to identify the cause of degradation. Implement corrective actions based on the identified cause. |
| Loss of Potency in Solid State | Improper storage conditions (exposure to high temperature or humidity). | Store the solid material in a tightly closed container at controlled room temperature, protected from moisture.[5] |
| Precipitation in Solution | pH shift or incompatibility with other components in the formulation. | Verify the pH of the solution; this compound is typically stable in acidic conditions (a 2% solution in water has a pH of 2.0 to 3.0).[3] Review all components of the formulation for known incompatibilities. |
Data on Prochlorperazine Degradation
The following table summarizes the observed degradation of prochlorperazine under various stress conditions as reported in forced degradation studies.
| Stress Condition | Conditions | Observed Degradation | Primary Degradation Products |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl, Room Temperature to 60°C | Degradation is observed, with the rate increasing at higher temperatures. | Specific percentage of degradation varies with conditions. |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH, Room Temperature to 60°C | Significant degradation occurs. | Specific percentage of degradation varies with conditions. |
| Oxidation | 0.1% to 3.0% H₂O₂, Room Temperature | Prochlorperazine is susceptible to oxidation. | Prochlorperazine sulfoxide is a major product.[1][2] |
| Thermal Degradation | 40°C to 80°C | Degradation is observed and is faster in the presence of air (aerobic conditions). | Sulfoxides are major thermal degradation products.[1] |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and sunlight | Rapid degradation occurs, with sunlight being more degradative than UV or fluorescent light.[1] | Dechlorination, sulfoxidation, dealkylation, formation of hydroxylated products and dimers.[1] |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep the solution at 60°C for 48 hours. Neutralize the solution with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep the solution at 60°C for 48 hours. Neutralize the solution with 1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store the solution at room temperature, protected from light, for 48 hours.
-
Thermal Degradation: Keep the stock solution in a thermostatically controlled oven at 80°C for 72 hours.
-
Photodegradation: Expose the stock solution to direct sunlight for 8 hours or in a photostability chamber under ICH-specified conditions (1.2 million lux hours and 200 watt-hours/square meter).
-
Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), using a validated stability-indicating HPLC method.
Protocol for Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products. Method optimization will be required.
-
Column: Agilent Zorbax SB-C18 (or equivalent), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B may be necessary to separate all degradation products. A starting point could be 90% A, transitioning to 10% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 258 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected analytical results.
References
Refinement of prochlorperazine mesilate synthesis to reduce impurity formation
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and refine the synthesis of prochlorperazine (B1679090) mesilate, with a focus on minimizing impurity formation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common impurities encountered during prochlorperazine synthesis?
A1: During the synthesis of prochlorperazine, several impurities can form that may affect the final product's purity, safety, and efficacy.[1] Common impurities include:
-
Dimer Impurities: These can be particularly challenging to remove, even with successive crystallizations.[1][2] An example is 1,4-bis(3-(2-chloro-10H-phenothiazin-10-yl)propyl)piperazine.[3]
-
Oxidation Products: Prochlorperazine Sulfoxide (B87167) is a known impurity that can form.[1][4][5][6]
-
N-Oxide Impurities: Impurities such as 1-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-4-methylpiperazine 1-oxide can be present.[7][8][9][10]
-
Process-Related Impurities: The starting material, 2-chlorophenothiazine (B30676), can remain as an unreacted impurity.[1]
-
Side-Reaction Products: N-Desmethyl Prochlorperazine is another potential impurity.[6][11]
Q2: My final product shows significant levels of dimeric impurities. How can I reduce their formation?
A2: The formation of dimeric impurities is often associated with the use of strong bases and high reaction temperatures in the alkylation step.[2] To mitigate this, consider the following:
-
Choice of Base: Switch from strong, hazardous bases like sodamide or sodium hydride to a milder base, such as an alkali metal alkoxide like sodium tertiary butoxide.[2] The use of a mild base allows the reaction to proceed at lower temperatures, which significantly reduces the formation of side products.[2]
-
Temperature Control: Conduct the alkylation reaction at a lower temperature range, for example, between 30-50°C, instead of the higher temperatures (e.g., 120°C) used with stronger bases.[2]
Q3: I am observing significant oxidation of my product to Prochlorperazine Sulfoxide. What steps can I take to prevent this?
A3: Formation of the sulfoxide impurity is due to oxidation. To minimize this, you should:
-
Use High-Purity Solvents and Reagents: Ensure that all solvents and reagents are free from oxidizing contaminants.
-
Inert Atmosphere: Conduct the reaction and subsequent work-up steps under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric oxygen.
-
Control Storage Conditions: Store the synthesized prochlorperazine and its intermediates in a cool, dark place, protected from light and air to prevent degradation.[1]
Q4: How can I improve the overall purity of my prochlorperazine mesilate?
A4: An improved synthesis process using a mild base can lead to a purer final product with better yield.[2] A key refinement is the reaction of 2-chlorophenothiazine with 1-(3-chloropropyl)-4-methylpiperazine (B54460) in the presence of sodium tertiary butoxide in a solvent like dimethyl sulfoxide (DMSO).[2] This method avoids the use of hazardous reagents and simplifies the removal of impurities.[2] The resulting prochlorperazine can then be converted to the mesilate salt.
Data Presentation
Table 1: Comparison of Reaction Conditions for Prochlorperazine Synthesis
| Parameter | Prior Art Method | Improved Method | Reference |
| Base | Sodamide or Sodium Hydride | Sodium tertiary butoxide (mild base) | [2] |
| Solvent | Toluene (B28343) | Dimethyl sulfoxide (DMSO) | [2] |
| Temperature | 120°C | 30-50°C | [2] |
| Key Outcomes | Significant impurity formation, use of hazardous reagents | Reduced side products, avoids hazardous bases, improved purity (e.g., 99.88% by HPLC) | [2] |
Experimental Protocols
Refined Synthesis of Prochlorperazine Using a Mild Base
This protocol is adapted from an improved process designed to reduce impurity formation.[2]
Materials:
-
2-chlorophenothiazine
-
1-(3-chloropropyl)-4-methylpiperazine
-
Sodium tertiary butoxide
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Dilute Hydrochloric Acid
-
Aqueous Sodium Hydroxide (B78521)
-
Water
Procedure:
-
In a suitable reaction vessel, charge 2-chlorophenothiazine (75.0 g), sodium tertiary butoxide (37.05 g), and dimethyl sulfoxide (260 ml).
-
Stir the mixture at 10-20°C.
-
Gradually add 1-(3-chloropropyl)-4-methylpiperazine (42.6 g) to the mixture.
-
Heat the reaction mixture to 30-50°C and maintain stirring at this temperature.
-
Monitor the reaction progress by HPLC until completion.
-
Once the reaction is complete, quench the mixture by adding water.
-
Extract the product into toluene.
-
Separate the organic layer and wash it with dilute hydrochloric acid.
-
Separate the resulting aqueous layer and wash it with toluene and dichloromethane.
-
Basify the aqueous layer using aqueous sodium hydroxide to precipitate the prochlorperazine base.
-
Extract the prochlorperazine base with toluene, separate the organic layer, and concentrate it to obtain the final product.
This process yields prochlorperazine with high purity (e.g., 99.88% by HPLC) and in good yield (e.g., 62.1%).[2] The prochlorperazine base can then be converted to this compound using standard procedures with methanesulfonic acid.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for impurity reduction.
Caption: Formation of dimeric impurities.
References
- 1. Prochlorperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. An Improved Process For Preparation Of Prochlorperazine [quickcompany.in]
- 3. clearsynth.com [clearsynth.com]
- 4. Prochlorperazine Sulfoxide [artisbiotech.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Prochlorperazine Impurities | 58-38-8 Certified Reference Substance [alfaomegapharma.com]
- 7. Prochlorperazine N-Oxide Impurity 2 : Venkatasai Life Sciences [venkatasailifesciences.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Prochlorperazine N-Oxide Impurity 1 | CAS No- 150111-55-0 | Simson Pharma Limited [simsonpharma.com]
- 10. kmpharma.in [kmpharma.in]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Enhancing the Dissolution Rate of Prochlorperazine Maleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the dissolution rate of the poorly water-soluble drug, prochlorperazine (B1679090) maleate (B1232345).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for enhancing the dissolution rate of prochlorperazine maleate?
A1: The primary methods for improving the dissolution rate of prochlorperazine maleate, a BCS Class II drug with low solubility and high permeability, include:
-
Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity.[1] Techniques like wet media milling and nanoprecipitation are commonly employed.[1][2]
-
Solid Dispersion: Dispersing prochlorperazine maleate in a hydrophilic carrier can enhance its wettability and dissolution.[3][4] A common technique involves creating inclusion complexes with cyclodextrins.[3][5]
-
Fast Disintegrating Tablets (FDTs): Formulating tablets that rapidly disintegrate in the mouth can lead to faster drug dissolution and onset of action.[6][7] This is often achieved by incorporating superdisintegrants or using effervescent technology.[6]
Q2: How does cyclodextrin (B1172386) complexation improve the solubility of prochlorperazine maleate?
A2: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[8] They can encapsulate the poorly water-soluble prochlorperazine maleate molecule within this cavity, forming an inclusion complex.[9][10] This complex has a more hydrophilic exterior, which improves the apparent solubility and dissolution of the drug in aqueous media.[8][9] Beta-cyclodextrin (β-CD) has been specifically used for this purpose with prochlorperazine maleate.[3][5]
Q3: What are the critical process parameters to consider when preparing prochlorperazine maleate nanoparticles by wet media milling?
A3: Based on experimental design studies, the following parameters have a significant effect on the final particle size, saturation solubility, and dissolution efficiency of prochlorperazine maleate nanoparticles prepared by wet media milling:
-
Amount of Stabilizer (e.g., Pluronic F127): The concentration of the stabilizer is crucial for preventing particle aggregation.
-
Amount of Drug (Prochlorperazine Maleate): The initial drug concentration can influence the milling efficiency.
-
Milling Speed (RPM): The speed of milling directly impacts the energy input and the rate of particle size reduction.[1][11]
An optimized formulation was identified with 0.5% w/v Pluronic F127, 40 mg of prochlorperazine maleate, and a milling speed of 571 RPM.[1][11]
Troubleshooting Guides
Issue 1: Poor Dissolution Enhancement with Solid Dispersions
| Symptom | Possible Cause | Troubleshooting Step |
| Minimal improvement in dissolution rate compared to the pure drug. | Incomplete formation of the inclusion complex with cyclodextrin. | 1. Optimize Drug-to-Carrier Ratio: Systematically vary the molar ratio of prochlorperazine maleate to cyclodextrin (e.g., 1:1, 1:2, 1:3) to find the optimal ratio for complexation.[3] 2. Select an Appropriate Preparation Method: The method of preparation significantly impacts complex formation. Consider techniques like co-evaporation, kneading, or freeze-drying, which can be more effective than simple physical mixing.[8][10] 3. Characterize the Complex: Use analytical techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of the inclusion complex and the reduction in drug crystallinity.[1] |
| Precipitation of the drug from the solid dispersion upon dissolution. | The drug is in a supersaturated state and is thermodynamically driven to crystallize. | 1. Incorporate a Precipitation Inhibitor: Add a hydrophilic polymer (e.g., HPMC, PVP) to the formulation. These polymers can help maintain the supersaturated state and prevent drug precipitation. 2. Increase Carrier Concentration: A higher proportion of the hydrophilic carrier can better maintain the drug in an amorphous state. |
Issue 2: Instability of Nanosuspensions (e.g., Particle Aggregation)
| Symptom | Possible Cause | Troubleshooting Step |
| Increase in particle size over time (aggregation or Ostwald ripening). | Insufficient stabilization of the nanoparticles. | 1. Optimize Stabilizer Concentration: The amount and type of stabilizer are critical. Screen different stabilizers (e.g., Poloxamer 188, PVP K30, Tween 80) and their concentrations to provide adequate steric or electrostatic stabilization.[2][12] 2. Measure Zeta Potential: The zeta potential is an indicator of the stability of a colloidal dispersion. A zeta potential of approximately ±30 mV is generally considered sufficient for good stability.[2] If the zeta potential is low, consider adding a charged stabilizer. 3. Lyophilization/Freeze-Drying: To improve long-term stability, consider freeze-drying the nanosuspension into a solid powder. This requires the addition of a cryoprotectant (e.g., mannitol, trehalose) to prevent particle aggregation during the freezing and drying processes. |
| Inconsistent particle size distribution (high Polydispersity Index - PDI). | Non-uniform particle size reduction during preparation. | 1. Optimize Homogenization/Milling Parameters: For high-pressure homogenization, adjust the pressure and number of cycles. For wet media milling, optimize the milling time and speed.[1] 2. Screening Design: Employ a screening design like Plackett-Burman to identify the most influential process variables before conducting a more detailed optimization.[1] |
Quantitative Data Summary
Table 1: Dissolution Enhancement of Prochlorperazine Maleate in Fast Disintegrating Tablets
| Formulation | Key Components | t50% (Time for 50% Drug Release) | Key Finding | Reference |
| ECP4 | 10% w/w Crospovidone, 20% w/w Sodium Bicarbonate, 15% w/w Citric Acid | 6 min | Three-fold faster drug release compared to the conventional commercial formulation. | [6] |
| CCF (Conventional) | Commercial Conventional Formulation | 17.4 min | Baseline for comparison. | [6] |
| F3 | 8% w/w Sodium Starch Glycolate | 8-10 min | Faster drug release compared to the conventional formulation. | [7] |
| CCF (Conventional) | Commercial Conventional Formulation | 22-25 min | Baseline for comparison. | [7] |
Table 2: Characterization of Optimized Prochlorperazine Nanosuspension
| Formulation Parameter | Value | Significance | Reference |
| Particle Size | 162 nm | Nanometer-sized particles provide a larger surface area for dissolution. | [2] |
| Zeta Potential | -30.2 mV | Indicates sufficient electrostatic repulsion for good physical stability of the suspension. | [2] |
| In Vitro Drug Release | 93.24% in 120 min | Demonstrates a significant enhancement in the dissolution rate. | [2] |
Experimental Protocols
Protocol 1: Preparation of Prochlorperazine Maleate Nanosuspension by Nanoprecipitation
-
Organic Phase Preparation: Dissolve a specific amount of prochlorperazine maleate in a suitable organic solvent (e.g., methanol).
-
Aqueous Phase Preparation: Dissolve the chosen stabilizer(s) (e.g., Tween 80, PVP K30, Poloxamer 188) in distilled water.[2][12]
-
Nanoprecipitation: Place the aqueous phase on a magnetic stirrer. Inject the organic phase into the aqueous phase under continuous stirring. The rapid solvent displacement causes the drug to precipitate as nanoparticles.
-
Solvent Evaporation: Continue stirring to allow for the evaporation of the organic solvent, leaving behind an aqueous suspension of the nanoparticles.
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: Preparation of Prochlorperazine Maleate Solid Dispersion by Solvent Evaporation
-
Dissolution: Select a common solvent (e.g., methanol) that can dissolve both prochlorperazine maleate and the hydrophilic carrier (e.g., β-cyclodextrin).[4]
-
Mixing: Dissolve the carrier in the solvent first, then add prochlorperazine maleate in the desired ratio (e.g., 1:1, 1:2) with continuous stirring until a clear solution is obtained.[3][4]
-
Solvent Evaporation: Remove the solvent by evaporation under reduced pressure or at room temperature. A rotary evaporator can be used for efficient solvent removal.
-
Pulverization and Sieving: Pulverize the resulting solid mass to obtain a fine powder. Pass the powder through a sieve to ensure uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
-
Characterization: Evaluate the solid dispersion for drug content, in vitro dissolution rate, and solid-state properties (DSC, PXRD) to confirm amorphization and complex formation.
Visualizations
Caption: Experimental workflow for enhancing prochlorperazine maleate dissolution.
Caption: Strategies and mechanisms for improving prochlorperazine maleate dissolution.
References
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. wisdomlib.org [wisdomlib.org]
- 5. jddtonline.info [jddtonline.info]
- 6. Design of Fast Disintegrating Tablets of Prochlorperazine Maleate by Effervescence Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. scispace.com [scispace.com]
- 9. ijpsr.com [ijpsr.com]
- 10. humapub.com [humapub.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. jddtonline.info [jddtonline.info]
Validation & Comparative
A Comparative Guide to Stability-Indicating HPLC Methods for Prochlorperazine Mesilate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of prochlorperazine (B1679090) mesilate. The aim is to offer an objective overview of different methodologies, supported by experimental data, to assist in the selection and implementation of a suitable analytical procedure for quality control and stability studies.
Introduction to Prochlorperazine and the Need for Stability-Indicating Methods
Prochlorperazine, a phenothiazine (B1677639) derivative, is widely used for its antiemetic and antipsychotic properties. As with any pharmaceutical compound, ensuring its stability throughout its shelf life is critical for safety and efficacy. Prochlorperazine is known to be susceptible to degradation, particularly through oxidation and photodegradation, leading to the formation of various degradation products such as sulfoxides and N-oxides.[1] Therefore, the use of a validated stability-indicating analytical method, which can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradants, is mandated by regulatory bodies like the International Council for Harmonisation (ICH).
While several analytical techniques, including UV-spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC), have been employed for the analysis of prochlorperazine, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is predominantly favored for its high resolution, sensitivity, and specificity in separating the parent drug from its degradation products.[2][3] This guide focuses on the comparison of various validated RP-HPLC methods.
Comparison of Validated HPLC Methods
The following tables summarize the chromatographic conditions and validation parameters of different stability-indicating HPLC methods reported for the analysis of prochlorperazine salts. This allows for a direct comparison of their performance characteristics.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm)[2][3] | Purospher STAR RP-18e (150 x 4.6 mm, 5 µm)[4] | Agilent Zorbax SB-C18[4][5] |
| Mobile Phase | 0.1% Formic acid and Acetonitrile (70:30, v/v)[2][3] | A: 0.4% Octane sulfonic acid sodium salt in water: glacial acetic acid (100:0.4, v/v) B: Acetonitrile (Gradient)[4] | Gradient mobile phase[4][5] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[4] | Not Specified |
| Detection Wavelength | 258 nm[2][3] | 255 nm[4] | 254 nm[6] |
| Retention Time | 2.24 min[2] | Not Specified | Not Specified |
Table 2: Comparison of Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 (HPTLC) |
| Linearity Range | 80% to 120% of nominal concentration[2] | 0.20 to 6.40 ng/mL (in plasma)[4] | 200-1000 ng/band[7] |
| Correlation Coefficient (r²) | 0.999[3][8] | 0.9989[4] | 0.9991[7] |
| Accuracy (% Recovery) | 99-101%[3][8] | >98.5%[4][5] | 99.47-101.29%[7] |
| Precision (% RSD) | Intra-day: 0.08%, Inter-day: 0.35%[2] | <6%[4] | Intra-day: 1.09-1.75%, Inter-day: 0.559-0.699%[7] |
| Limit of Detection (LOD) | 1.76 µg/mL[2][3] | 0.025 µg/mL[4][5] | 35.48 ng/band[7] |
| Limit of Quantitation (LOQ) | 5.35 µg/mL[2][3] | 0.20 ng/mL (in plasma)[4] | 107.53 ng/band[7] |
Experimental Protocols
Below are detailed methodologies for key experiments involved in the validation of a stability-indicating HPLC method for prochlorperazine mesilate.
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions and to ensure the method can separate these from the parent drug.
Methodology:
-
Acid Degradation: A sample of this compound is treated with 0.1 N HCl and refluxed at 80°C for 72 hours.[7]
-
Base Degradation: A sample is treated with 0.1 N NaOH and stored at room temperature for a specified period.
-
Oxidative Degradation: A sample is treated with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: A solid drug sample is exposed to dry heat at a specified temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: A drug sample (in solid state and in solution) is exposed to UV light (e.g., 254 nm) and fluorescent light to assess photosensitivity.[1]
Following exposure to the stress conditions, the samples are diluted appropriately and injected into the HPLC system to assess for degradation. The peak purity of the prochlorperazine peak should be evaluated using a photodiode array (PDA) detector to confirm that it is free from co-eluting degradants.[4][5]
Protocol 2: Preparation of Standard and Sample Solutions
Accurate preparation of solutions is fundamental to the reliability of the analytical results.
Methodology:
-
Standard Stock Solution: Accurately weigh about 12.5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., a 50:50 mixture of 0.1% formic acid and acetonitrile), sonicate for 5 minutes, and dilute to volume to obtain a concentration of 1250 µg/mL.[2]
-
Working Standard Solution: Dilute the stock solution with the mobile phase to achieve the desired concentration for analysis (e.g., 125 µg/mL).[2]
-
Sample Solution (from Tablets): Finely powder a minimum of 20 tablets. Transfer a quantity of the powder equivalent to about 12 mg of prochlorperazine to a 100 mL volumetric flask. Add approximately 60 mL of the mobile phase, sonicate for 3 minutes, and shake for 30 minutes. Dilute to volume with the mobile phase and filter, discarding the initial portion of the filtrate.[6]
Visualizations
The following diagrams illustrate the typical workflow for the validation of a stability-indicating HPLC method and the logical relationship of the validation parameters as per ICH guidelines.
Caption: Experimental workflow for HPLC method validation.
Caption: Logical relationships of validation parameters.
Conclusion
The selection of an appropriate stability-indicating HPLC method is crucial for the reliable quality control of this compound. The methods presented in this guide demonstrate good performance in terms of linearity, accuracy, and precision. The choice of a specific method may depend on the available instrumentation, the specific formulation being analyzed, and the desired run time. It is evident that RP-HPLC with UV detection is a robust and reliable technique for this purpose. The provided experimental protocols and validation parameter comparisons should serve as a valuable resource for researchers and analysts in the pharmaceutical industry.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. japtronline.com [japtronline.com]
- 3. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]
- 4. researchgate.net [researchgate.net]
- 5. ANALYSIS AND IDENTIFICATION OF PROCHLORPERAZINE IMPURITIES AND FORCED DEGRADATION PRODUCTS USING A STABILITY-INDICATING HPLC METHOD | Semantic Scholar [semanticscholar.org]
- 6. uspnf.com [uspnf.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
Comparative analysis of prochlorperazine versus second-generation antipsychotics
Comparative Analysis: Prochlorperazine (B1679090) Versus Second-Generation Antipsychotics
This guide provides a detailed comparison between the first-generation antipsychotic (FGA) prochlorperazine and the class of second-generation antipsychotics (SGAs). It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their pharmacological profiles, clinical efficacy, and safety, supported by experimental data.
Mechanism of Action: A Tale of Two Receptors
The fundamental difference between prochlorperazine and second-generation antipsychotics lies in their receptor binding profiles and the subsequent impact on neurotransmitter systems.
Prochlorperazine , a phenothiazine-class typical antipsychotic, exerts its effects primarily through potent antagonism of dopamine (B1211576) D2 receptors in the brain's mesolimbic pathway.[1][2] This D2 blockade is effective for treating the positive symptoms of psychosis (e.g., hallucinations, delusions).[3] However, this action is not selective, and antagonism of D2 receptors in other pathways, such as the nigrostriatal pathway, leads to a high incidence of extrapyramidal symptoms (EPS).[1] Prochlorperazine also blocks histaminergic, cholinergic, and alpha-1 adrenergic receptors, contributing to its side effect profile.[2][4]
Second-generation antipsychotics (SGAs) , or atypical antipsychotics, are characterized by their dual action as antagonists of both dopamine D2 and serotonin (B10506) 5-HT2A receptors.[3][5] The high ratio of 5-HT2A to D2 receptor blockade is a key feature of this class.[6] This 5-HT2A antagonism is believed to increase dopamine release in certain brain regions, which may alleviate negative symptoms of schizophrenia and, crucially, reduce the risk of EPS by mitigating the effects of D2 blockade in the nigrostriatal pathway.[5][6] Individual SGAs (e.g., olanzapine, risperidone, quetiapine) have varying affinities for other receptors, including muscarinic, histaminic, and adrenergic receptors, which diversifies their side-effect profiles.[7][8]
Signaling Pathway Diagram
References
- 1. grokipedia.com [grokipedia.com]
- 2. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medcentral.com [medcentral.com]
Cross-Validation of Analytical Methods for Prochlorperazine Quantification: A Comparative Guide
A detailed comparison of High-Performance Thin-Layer Chromatography (HPTLC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and UV-Visible Spectrophotometry for the quantification of prochlorperazine (B1679090). This guide provides a comprehensive overview of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their applications.
Prochlorperazine, a phenothiazine (B1677639) derivative, is widely used for its antiemetic and antipsychotic properties. Accurate and precise quantification of prochlorperazine in bulk drug and pharmaceutical dosage forms is crucial for ensuring its safety and efficacy. Various analytical methods have been developed and validated for this purpose, each with its own set of advantages and limitations. This guide presents a cross-validation of three common analytical techniques: HPTLC, RP-HPLC, and UV-Visible Spectrophotometry, based on published experimental data. While the available literature predominantly focuses on the maleate (B1232345) salt of prochlorperazine, the methodologies and validation parameters discussed are largely applicable to other salt forms, such as prochlorperazine mesilate, due to the identical active moiety.
Comparative Performance of Analytical Methods
The selection of an analytical method is often guided by a balance of performance, speed, cost, and the specific requirements of the analysis. The following table summarizes the key performance parameters for the quantification of prochlorperazine maleate using HPTLC, RP-HPLC, and UV-Visible Spectrophotometry.
| Parameter | HPTLC Method | RP-HPLC Method | UV-Visible Spectrophotometry Method |
| Linearity Range | 200 - 1000 ng/band[1][2] | 100 - 150 µg/mL[3][4] | 2 - 16 µg/mL[5] |
| Correlation Coefficient (R²) | 0.9991[1][2] | 0.999[3][4] | 0.9909[5] |
| Limit of Detection (LOD) | 35.48 ng/band[1][2] | 1.76 µg/mL[3][4] | Not Reported |
| Limit of Quantification (LOQ) | 107.53 ng/band[1][2] | 5.35 µg/mL[3][4] | Not Reported |
| Accuracy (% Recovery) | Not Reported | 99 - 101%[3][4] | Not Reported |
| Precision (%RSD) | Intra-day: 1.09 - 1.75, Inter-day: 0.559 - 0.699[1] | < 2%[3][4] | < 2%[5] |
| Wavelength (λmax) | 258 nm[1] | 258 nm[3][4] | 254 nm[5] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on the cited literature and are intended to serve as a guide for researchers.
High-Performance Thin-Layer Chromatography (HPTLC)
This method offers a simple, precise, and accurate approach for the estimation of prochlorperazine maleate.
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel aluminum plate 60 F254 (10 cm x 10 cm, 0.2 mm thickness).[1][2]
-
Mobile Phase: Methanol: n-butanol: triethylamine (B128534) (9:0.9:0.1 v/v/v).[1]
-
Sample Application: Samples are applied as 6 mm wide bands using a Linomat V automatic sample applicator.[1][2]
-
Detection: Densitometric scanning at 258 nm.[1]
-
-
Preparation of Standard Solution:
-
A stock solution of prochlorperazine maleate (1000 µg/ml) is prepared by dissolving 10 mg of the drug in 10 ml of ethanol (B145695).[1]
-
A working standard solution (100 µg/ml) is prepared by diluting 1 ml of the stock solution to 10 ml with ethanol.[1]
-
-
Sample Preparation (Tablet Dosage Form):
-
An amount of powdered tablet equivalent to 10 mg of prochlorperazine maleate is transferred to a 10 ml volumetric flask containing ethanol.[1][2]
-
The mixture is sonicated for 5-10 minutes and then filtered.[1][2]
-
1 ml of the filtrate is diluted to 10 ml with ethanol to obtain a concentration of 100 µg/ml.[1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This novel RP-HPLC method is presented as a reliable, sensitive, and cost-effective option for routine quality control.[3][4]
-
Chromatographic Conditions:
-
Preparation of Standard Solution:
-
A standard stock solution (1,250 µg/mL) is prepared by dissolving 12.5 mg of prochlorperazine maleate in 10 mL of a 50:50 mixture of 0.1% formic acid and acetonitrile, with sonication to ensure complete dissolution.[3]
-
A working standard solution (125 µg/mL) is prepared by diluting 1 mL of the stock solution to 10 mL with the solvent.[3]
-
-
Sample Preparation:
UV-Visible Spectrophotometry
This method is a simple and cost-effective technique for the estimation of prochlorperazine maleate in bulk and tablet formulations.[5]
-
Instrumental Conditions:
-
Preparation of Standard Solution:
-
Sample Preparation (Tablet Dosage Form):
Workflow for Analytical Method Cross-Validation
The process of cross-validating analytical methods is a critical step in ensuring the reliability and consistency of results. A generalized workflow for this process is illustrated below.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. japtronline.com [japtronline.com]
- 4. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]
- 5. jpionline.org [jpionline.org]
Prochlorperazine on the Stand: A Comparative Analysis of Dopamine D2 Receptor Antagonists
For Immediate Release
In the complex landscape of pharmaceuticals targeting the dopamine (B1211576) D2 receptor, prochlorperazine (B1679090) remains a widely utilized agent for a spectrum of conditions, from severe nausea and vomiting to psychiatric disorders. This guide offers a comprehensive comparison of prochlorperazine's efficacy against other prominent D2 receptor antagonists, supported by experimental data and detailed methodologies for the discerning researcher and drug development professional.
At a Glance: Comparative Efficacy Across Indications
The following tables provide a quantitative summary of prochlorperazine's performance in head-to-head clinical trials against other D2 antagonists for key indications.
Management of Acute Migraine
| Treatment Comparison | Outcome Measure | Prochlorperazine | Comparator | Key Findings & Confidence Intervals |
| Prochlorperazine 10 mg IV vs. Metoclopramide (B1676508) 20 mg IV | Mean Change in Numeric Rating Scale (NRS) Pain Score at 1 hour | 5.5 | 5.2 | Difference = 0.3; 95% CI (-1.0 to 1.6)[1] |
| Prochlorperazine 10 mg IM vs. Metoclopramide 10 mg IM | Reduction in Median Headache Score at 60 minutes | 67% | 34% | Prochlorperazine demonstrated significantly better pain reduction.[2] |
| Adverse Events | Incidence of Adverse Events | 46% (18/39) | 32% (12/38) | Difference = 15%; 95% CI (-6% to 36%)[1] |
Prophylaxis of Chemotherapy-Induced Nausea and Vomiting (CINV)
| Treatment Comparison | Outcome Measure | Prochlorperazine (+ Dexamethasone) | Comparator (+ Dexamethasone) | Key Findings |
| Prochlorperazine vs. Haloperidol (B65202) | Overall Incidence of Nausea and Vomiting | No Significant Difference | No Significant Difference | Haloperidol showed a lower incidence of severe vomiting.[3] |
| Prochlorperazine vs. 5-HT3 Receptor Antagonists (Delayed Nausea) | Mean Severity of Delayed Nausea | 3.37 | 3.29 | No significant difference in mean severity. |
Management of Acute Vertigo
| Treatment Comparison | Outcome Measure | Prochlorperazine | Comparator | Key Findings |
| Prochlorperazine 12.5 mg IM vs. Promethazine 25 mg IM | Mean Reduction in Vertigo Analogue Scale (VAS) Score at 2 hours | 5.30 | 3.87 | No statistically significant difference, but a trend towards superiority for prochlorperazine.[4] |
| Prochlorperazine vs. Betahistine | Efficacy in Acute Vertigo | 91.1% improvement in 5 days | Modest benefit, more suited for maintenance | Prochlorperazine is more effective for rapid symptom control in acute vertigo.[5] |
Treatment of Schizophrenia (Network Meta-analysis Data)
| Drug | Standardized Mean Difference (SMD) vs. Placebo (Overall Symptom Reduction) | 95% Credible Interval (CrI) |
| Prochlorperazine | -0.44 | -0.73 to -0.15 |
| Haloperidol | -0.44 | -0.51 to -0.38 |
| Olanzapine | -0.57 | -0.63 to -0.51 |
| Risperidone | -0.52 | -0.58 to -0.46 |
| Chlorpromazine | -0.46 | -0.56 to -0.36 |
Source: Adapted from a network meta-analysis of 32 oral antipsychotics.
Deep Dive: Experimental Protocols
Reproducibility and critical evaluation of clinical data hinge on a thorough understanding of the experimental methodology. Below are detailed protocols for key assessments cited in the comparative studies.
Protocol for a Randomized, Double-Blind, Clinical Trial for Acute Migraine
-
Patient Selection: Adults presenting to the emergency department with a chief complaint of headache, meeting the International Headache Society criteria for migraine with or without aura, were screened. Key exclusion criteria included allergy to dopamine antagonists, recent use of opioids or other analgesics, and pregnancy.
-
Randomization and Blinding: Eligible patients were randomized in a 1:1 ratio to receive either intravenous prochlorperazine or the comparator (e.g., metoclopramide). Both the patient and the treating physician were blinded to the treatment allocation. The study medications were prepared in identical syringes by a pharmacist not involved in patient assessment.
-
Intervention:
-
An intravenous line was established.
-
Patients received the assigned study medication (e.g., prochlorperazine 10 mg or metoclopramide 20 mg) diluted in normal saline, infused over 15 minutes.[1]
-
Concurrently, 25 mg of intravenous diphenhydramine (B27) was administered to minimize the risk of extrapyramidal side effects.[1]
-
-
Efficacy Assessment:
-
Primary Endpoint: Change in headache severity from baseline to 60 minutes post-infusion, measured on a 10 cm visual analog scale (VAS) or an 11-point numeric rating scale (NRS), where 0 represents no pain and 10 represents the worst pain imaginable.
-
Secondary Endpoints:
-
Nausea severity, assessed using a VAS.
-
The need for rescue medication at 60 minutes.
-
Sustained headache relief at 24 and 48 hours, assessed via telephone follow-up.
-
-
-
Safety Assessment: Patients were monitored for adverse events, with a specific focus on extrapyramidal symptoms (akathisia, dystonia), sedation, and dizziness. The Barnes Akathisia Rating Scale (BARS) and the Simpson-Angus Scale (SAS) for parkinsonism can be utilized for a structured assessment.
Protocol for Assessment of Antiemetic Efficacy in CINV
-
Patient Population: Chemotherapy-naïve patients scheduled to receive a moderately or highly emetogenic chemotherapy regimen.
-
Study Design: A randomized, double-blind, parallel-group design is recommended.[6][7]
-
Treatment Arms:
-
Experimental Arm: Prochlorperazine in combination with a corticosteroid (e.g., dexamethasone).
-
Comparator Arm: Another D2 antagonist (e.g., haloperidol) with dexamethasone (B1670325), or a 5-HT3 antagonist with dexamethasone.
-
-
Outcome Measures:
-
Primary Endpoint: Complete response, defined as no emetic episodes and no use of rescue medication in the acute phase (first 24 hours) and delayed phase (25-120 hours) post-chemotherapy.[8]
-
Secondary Endpoints:
-
Number of emetic episodes.
-
Severity of nausea, assessed by the patient using a VAS or a Likert scale.
-
Patient-reported satisfaction with antiemetic therapy.
-
-
-
Data Collection: Patients maintain a diary to record emetic episodes, nausea severity, and any rescue medications taken for at least 5 days following chemotherapy.
Visualizing the Mechanisms and Methodologies
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. A randomized controlled trial of prochlorperazine versus metoclopramide for treatment of acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. health.qld.gov.au [health.qld.gov.au]
- 3. A randomized comparison of haloperidol plus dexamethasone versus prochlorperazine plus dexamethasone in preventing nausea and vomiting in patients receiving chemotherapy for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m-jem.com [m-jem.com]
- 5. droracle.ai [droracle.ai]
- 6. Methodology of antiemetic trials: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methodology in anti-emetic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methodology of antiemetic trials: response assessment, evaluation of new agents and definition of chemotherapy emetogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Prochlorperazine Mesilate Formulations: An In Vitro and In Vivo Correlation
A comprehensive review of different prochlorperazine (B1679090) mesilate formulations reveals significant variations in their in vitro dissolution profiles and in vivo pharmacokinetic parameters. This guide provides a detailed comparison of these formulations, offering researchers, scientists, and drug development professionals critical data to inform formulation selection and development.
This analysis focuses on the correlation between the in vitro drug release characteristics and the in vivo bioavailability of various prochlorperazine mesilate dosage forms, including conventional oral tablets, buccal tablets, and oral disintegrating films. Understanding this relationship, known as the in vitro-in vivo correlation (IVIVC), is paramount for predicting a formulation's in vivo performance based on its in vitro dissolution behavior, thereby accelerating drug development and ensuring product quality.
Comparative Analysis of In Vitro and In Vivo Data
The following tables summarize the quantitative data from studies comparing different formulations of prochlorperazine.
Table 1: In Vitro Dissolution Data of Prochlorperazine Maleate Formulations
| Formulation Type | Dissolution Medium | Time (minutes) | Cumulative Drug Release (%) | Reference |
| Conventional Tablet (Stemetil) | pH 6.8 Phosphate (B84403) Buffer | 10 | ~35% | [1] |
| 30 | ~53% | [1] | ||
| 60 | ~79% | [1] | ||
| Fast-Disintegrating Tablet (Formulation F3) | pH 6.8 Phosphate Buffer | 5 | 52.7% | [1] |
| 10 | 68.1% | [1] | ||
| 30 | 84.5% | [1] | ||
| 60 | 93.4% | [1] | ||
| Oral Disintegrating Film | Water | 2 | ~100% | [2] |
| Buccal Tablet | 0.1M Phosphate Buffer (pH 6.7) | 60 | ~50% | [3] |
| 120 | ~80% | [3] | ||
| 180 | ~100% | [3] |
Table 2: In Vivo Pharmacokinetic Parameters of Prochlorperazine Formulations in Humans
| Formulation Type | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Relative Bioavailability | Reference |
| Conventional Oral Tablet | 10 mg | Not explicitly stated, but significantly lower than buccal | - | Significantly lower than buccal | - | [4][5] |
| Buccal Tablet | 10 mg | More than twice as high as oral tablet | - | More than twice as high as oral tablet | >200% compared to oral tablet | [4][5] |
Table 3: In Vivo Pharmacokinetic Parameters of Prochlorperazine Formulations in Rats
| Formulation Type | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Reference |
| Oral Solution | Not specified | No significant difference | No significant difference | No significant difference | [2] |
| Oral Disintegrating Film | Not specified | No significant difference | No significant difference | No significant difference | [2] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for accurate interpretation of the data.
In Vitro Dissolution Testing
-
Fast-Disintegrating and Conventional Tablets: The dissolution of these tablets was studied using a USP Type II (paddle) apparatus. The dissolution medium was 900 mL of pH 6.8 phosphate buffer maintained at 37 ± 0.5°C, with a paddle speed of 50 rpm. Aliquots of the dissolution medium were withdrawn at specified time intervals and analyzed for drug content using UV spectrophotometry at 254 nm.[1]
-
Oral Disintegrating Film: The dissolution test for the oral disintegrating film was conducted by inserting the film into the dissolution medium (water), where it rapidly disintegrated, releasing most of the prochlorperazine within 2 minutes.[2]
-
Buccal Tablet: The in-vitro release rate of the buccal tablets was investigated using a standard wire gauze basket rotated at 100 rpm in 100 ml of 0.1M phosphate buffer (pH 6.7) at 37 ± 1°C. Aliquots were removed at intervals for analysis.[3]
In Vivo Bioavailability Studies
-
Human Study (Buccal vs. Oral Tablet): A clinical study was conducted to characterize the single-dose and multiple-dose pharmacokinetics of prochlorperazine and its metabolites after buccal and oral administration. Plasma concentrations of prochlorperazine were measured to determine pharmacokinetic parameters.[4][5] The study demonstrated that buccal administration results in plasma concentrations more than twice as high as an oral tablet, with less than half the variability.[4][5]
-
Rat Study (Oral Disintegrating Film vs. Oral Solution): The pharmacokinetic properties of an oral disintegrating film were compared to an oral solution in rats. The film was applied topically into the oral cavity, and blood samples were collected to determine pharmacokinetic parameters, which were then compared to those obtained after oral administration of the solution.[2]
Visualization of Experimental Workflows and Logical Relationships
To further elucidate the processes involved in establishing and utilizing in vitro-in vivo correlation, the following diagrams are provided.
References
- 1. jocpr.com [jocpr.com]
- 2. In vitro and in vivo characteristics of prochlorperazine oral disintegrating film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Permeation of an Antiemetic Drug from Buccoadhesive Tablets by Using Bile Salts as Permeation Enhancers: Formulation Characterization, In Vitro, and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability and Metabolism of Prochlorperazine Administered via the Buccal and Oral Delivery Route | Semantic Scholar [semanticscholar.org]
Head-to-head comparison of prochlorperazine with other antiemetic agents in preclinical models
For Researchers, Scientists, and Drug Development Professionals
Prochlorperazine (B1679090), a phenothiazine (B1677639) derivative with potent antiemetic properties, has long been a cornerstone in the management of nausea and vomiting. Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the chemoreceptor trigger zone (CTZ) and the vomiting center.[1][2][3] This guide provides a head-to-head comparison of prochlorperazine with other antiemetic agents in preclinical models, offering a comprehensive overview of its efficacy, supported by available experimental data and detailed methodologies.
Mechanism of Action: Targeting the Emesis Pathways
Prochlorperazine exerts its antiemetic effects by blocking several neurotransmitter receptors implicated in the vomiting reflex. Its principal action is the blockade of dopamine D2 receptors in the brain's chemoreceptor trigger zone (CTZ).[1][2][3] However, it also exhibits antagonist activity at histaminergic (H1), cholinergic (muscarinic), and alpha-adrenergic receptors, contributing to its broad-spectrum antiemetic profile.[2][4]
In contrast, other antiemetic classes have more selective mechanisms. 5-HT3 receptor antagonists, such as ondansetron, specifically block serotonin (B10506) receptors in the gut and the CTZ, which are crucial in chemotherapy-induced emesis.[1][5] Neurokinin-1 (NK1) receptor antagonists, like aprepitant (B1667566) and maropitant, inhibit the binding of Substance P, a key neurotransmitter in both central and peripheral emetic pathways.[6] Metoclopramide, a substituted benzamide, possesses both D2 receptor and, at higher doses, 5-HT3 receptor antagonist properties, in addition to its prokinetic effects on the gastrointestinal tract.[2][3]
References
- 1. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drugs for Treating Gastrointestinal Diseases | Veterian Key [veteriankey.com]
- 3. A dose finding study of prochlorperazine as an antiemetic for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emesis in Dogs - Management Strategies - WSAVA2013 - VIN [vin.com]
A Comparative Guide to Bioanalytical Methods for Prochlorperazine Quantification in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of prochlorperazine (B1679090) in plasma samples. Prochlorperazine, a phenothiazine (B1677639) derivative, is widely used as an antiemetic and antipsychotic agent. Accurate and reliable measurement of its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document outlines the experimental protocols and performance characteristics of various analytical techniques, with a focus on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology Comparison
The choice of a bioanalytical method depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of different methods validated for prochlorperazine analysis in plasma.
| Parameter | HPLC-UV | LC-MS/MS | LC-MS/MS (Metabolites) |
| Sample Preparation | Solid Phase Extraction (SPE)[1] | Liquid-Liquid Extraction (LLE) with dichloromethane | Protein Precipitation[2][3] |
| Chromatographic Column | Phenomenex C18[1] | Thermo Hypersil-Hypurity C18 | Octadecylsilyl (3 µm particle size)[2][3] |
| Mobile Phase | 20 mM Disodium (B8443419) hydrogen ortho phosphate–acetonitrile (B52724) (95:5)[1] | 10mM Ammonium (B1175870) acetate (B1210297) (pH 3.6)-methanol-acetonitrile (27:68:5, v/v/v) | Not specified |
| Detection | UV | Electrospray Ionization (ESI) in positive selective ion monitoring mode | Tandem Mass Spectrometry (MS/MS)[2][3] |
| Internal Standard | Not specified | Amitriptyline (B1667244) hydrochloride | Not specified |
| Run Time | 12 min[1] | Not specified | 10 min[2][3] |
Performance Characteristics
The validation of a bioanalytical method ensures its reliability for its intended purpose. Key validation parameters for the different methods are presented below.
| Validation Parameter | HPLC-UV | LC-MS/MS | LC-MS/MS (Metabolites) |
| Linearity Range | 15–300 ng/mL[1] | 0.20–6.40 ng/mL | 0.01-40 µg/L (PCZ, NDPCZ, PCZOH)0.05-80 µg/L (PCZSO)[2][3] |
| Correlation Coefficient (r²) | 0.99[1] | 0.9989 | Not specified |
| Lower Limit of Quantification (LLOQ) | 15 ng/mL[1] | 0.20 ng/mL | 10 ng/L (PCZ, NDPCZ, PCZOH)50 ng/L (PCZSO)[2][3] |
| Accuracy | Not specified | Not specified | 99-105% (Inter-assay)[2][3]99-104% (Intra-assay)[2][3] |
| Precision (%RSD) | Intra-day: 2.63, 3.25, 2.83Inter-day: 3.57, 5.88, 3.78[1] | Not specified | < 9.0% (Inter-assay)< 7.0% (Intra-assay)[2][3] |
| Recovery | 98.25 to 99.13%[1] | 81.8 ± 2.2% | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following sections describe the key steps for each of the compared methods.
HPLC-UV Method
This method utilizes solid-phase extraction for sample cleanup followed by HPLC with UV detection.[1]
-
Sample Preparation (Solid Phase Extraction): Plasma samples are processed using SPE cartridges to isolate prochlorperazine from endogenous interferences.
-
Chromatographic Separation: The separation is achieved on a Phenomenex C18 reversed-phase column.[1] The mobile phase consists of a mixture of 20 mM disodium hydrogen orthophosphate and acetonitrile (95:5 v/v) delivered in an isocratic elution.[1]
-
Detection: The eluent is monitored by a UV detector.
LC-MS/MS Method for Prochlorperazine
This highly sensitive and specific method employs liquid-liquid extraction and LC-MS/MS.
-
Sample Preparation (Liquid-Liquid Extraction): Prochlorperazine and the internal standard, amitriptyline hydrochloride, are extracted from plasma using dichloromethane.
-
Chromatographic Separation: A Thermo Hypersil-Hypurity C18 reversed-phase column is used for separation. The mobile phase is a mixture of 10mM ammonium acetate (pH 3.6), methanol, and acetonitrile (27:68:5, v/v/v) with an isocratic elution.
-
Mass Spectrometric Detection: The analysis is performed using an electrospray ionization source in the positive selective ion monitoring mode.
LC-MS/MS Method for Prochlorperazine and its Metabolites
This method allows for the simultaneous determination of prochlorperazine and its major metabolites.[2][3]
-
Sample Preparation (Protein Precipitation): Plasma proteins are precipitated to release the analytes.[2][3]
-
Chromatographic Separation: An octadecylsilyl column with a 3 µm particle size is used for the chromatographic separation, with a total run time of 10 minutes.[2][3]
-
Mass Spectrometric Detection: The analytes are detected using tandem mass spectrometry.[2][3] This method was developed to simultaneously quantify prochlorperazine (PCZ), prochlorperazine sulfoxide (B87167) (PCZSO), N-demethylprochlorperazine (NDPCZ), and 7-hydroxyprochlorperazine (PCZOH).[2][3]
Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for prochlorperazine in plasma.
Caption: General workflow for the development, validation, and application of a bioanalytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profiles of prochlorperazine (B1679090) and other commonly used phenothiazine (B1677639) antipsychotics. By presenting quantitative data from clinical studies, detailing experimental methodologies, and illustrating the underlying signaling pathways, this document aims to be an objective resource for informed decision-making in research and drug development.
Comparative Side Effect Profiles of Phenothiazines
The following table summarizes the incidence of common side effects associated with prochlorperazine and related phenothiazines. Data is compiled from various clinical trials and systematic reviews. It is important to note that the incidence of side effects can vary depending on the dose, duration of treatment, and individual patient factors.
| Side Effect Category | Prochlorperazine | Chlorpromazine (B137089) | Fluphenazine | Thioridazine | Trifluoperazine | Promethazine (B1679618) |
| Extrapyramidal Symptoms (EPS) | ||||||
| Akathisia | 16% (IV use in ED)[1] | Occurs, but less common than with high-potency agents[2] | Significantly more frequent than placebo (RR 3.43)[3][4] | Low risk | More likely than low-potency antipsychotics (RR 1.66 vs chlorpromazine)[5] | Lower risk than prochlorperazine[2] |
| Dystonia | 4% (IV use in ED)[1] | Can occur[2] | Can occur | Low risk | Can occur | Rare |
| Parkinsonism | Can occur | More common than with atypical antipsychotics[6] | Can occur | Low risk | Can occur | Rare |
| Sedation | 38% (vs 71% for promethazine in one study)[7] | High (RR 2.79 vs placebo)[6] | Low risk | High | Low | High (71% in one study)[7] |
| Anticholinergic Effects | ||||||
| Dry Mouth | Common[8] | High | Can occur (RR 3.62 vs placebo)[9] | High | Can occur | Pronounced |
| Blurred Vision | Common[8][10] | Can occur | Can occur | Can occur | Can occur | Can occur |
| Constipation | Common[10] | Can occur | Can occur (RR 2.22 vs placebo)[9] | Can occur | Can occur | Can occur |
| Urinary Retention | Can occur | Can occur | Can occur | Can occur | Can occur | Can occur |
| Cardiovascular Effects | ||||||
| Hypotension | Can occur | High risk (RR 2.38 vs placebo for orthostatic hypotension)[6] | Lower incidence than chlorpromazine[11] | Can occur | Can occur | Can occur |
| QTc Prolongation | Can occur | Can occur | Can occur | Higher risk than other phenothiazines[12][13] | Can occur | Can occur |
| Tachycardia | Can occur | Can occur | Can occur | Higher risk than other phenothiazines[12][13] | Can occur | Can occur |
| Metabolic Effects | ||||||
| Weight Gain | Possible | High risk (RR 4.92 vs placebo)[6] | Low risk[7] | Possible | Possible | Possible |
| Other Notable Side Effects | ||||||
| Neuroleptic Malignant Syndrome (NMS) | Rare, but serious[8][10] | Rare, but serious | Rare, but serious | Rare, but serious | Rare, but serious | Rare, but serious |
| Tardive Dyskinesia | Risk with long-term use | Risk with long-term use (higher in chlorpromazine group vs clozapine (B1669256) in one study)[2] | Risk with long-term use | Risk with long-term use | Risk with long-term use | Lower risk |
| Photosensitivity | Can occur | Can occur | Can occur | Can occur | Can occur | Can occur |
| Agranulocytosis | Rare | Risk of 0.13%[7] | Can occur | Can occur | Can occur | Can occur |
Experimental Protocols
The assessment of side effects in clinical trials of phenothiazines relies on standardized methodologies and rating scales to ensure objectivity and comparability of data.
Assessment of Extrapyramidal Symptoms (EPS)
Objective: To quantify the severity of drug-induced movement disorders.
Methodology:
-
Patient Population: Patients with a diagnosis of schizophrenia or other psychotic disorders, or patients receiving phenothiazines for other indications (e.g., nausea and vomiting), are recruited for the clinical trial.
-
Rating Scales: Trained clinicians administer standardized rating scales at baseline and at regular intervals throughout the study. Commonly used scales include:
-
Extrapyramidal Symptom Rating Scale (ESRS): A comprehensive scale that assesses Parkinsonism, akathisia, dystonia, and tardive dyskinesia.[14][15][16]
-
Simpson-Angus Scale (SAS): Specifically designed to measure drug-induced Parkinsonism.
-
Barnes Akathisia Rating Scale (BARS): The most common scale to assess akathisia.[16]
-
Abnormal Involuntary Movement Scale (AIMS): Used to assess the severity of tardive dyskinesia.[16]
-
-
Procedure for ESRS Administration:
-
The clinician conducts a structured interview with the patient to inquire about their subjective experience of movement-related symptoms.
-
A series of standardized tasks are performed by the patient, including:
-
Extending arms and fingers to observe for tremor.
-
Tapping thumb and index finger to assess for bradykinesia.
-
Walking to observe gait and arm swing.
-
Standing from a seated position to assess for akathisia.
-
Observing facial expression, blinking, and mouth movements.
-
-
The clinician rates the severity of observed and reported symptoms on a standardized scale.
-
-
Data Analysis: The scores from the rating scales are statistically analyzed to compare the incidence and severity of EPS between different treatment groups.
Adverse Event (AE) Monitoring and Reporting
Objective: To systematically collect and report all adverse events occurring during a clinical trial.
Methodology:
-
Spontaneous Reporting: At each study visit, patients are asked open-ended questions about any new or worsening symptoms or medical problems they have experienced since the last visit.
-
Systematic Assessment: In addition to spontaneous reporting, a checklist of common and expected adverse effects of phenothiazines is reviewed with the patient at each visit.
-
Documentation: All reported adverse events are documented in the patient's source documents and on the Case Report Form (CRF).[17] The documentation includes a description of the event, its onset and resolution dates, severity (mild, moderate, or severe), and the investigator's assessment of its relationship to the study drug (e.g., not related, possibly related, probably related, definitely related).[17]
-
Serious Adverse Event (SAE) Reporting: Any adverse event that is life-threatening, requires hospitalization, results in persistent disability, or is a significant medical event is classified as an SAE.[18] SAEs must be reported to the study sponsor and the Institutional Review Board (IRB) within a specified timeframe (typically 24 hours of the site becoming aware of the event).[18]
Signaling Pathways and Mechanisms of Side Effects
The diverse side effect profile of phenothiazines can be attributed to their interaction with various neurotransmitter receptors. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved.
Dopamine (B1211576) D2 Receptor Blockade and Extrapyramidal Symptoms
Phenothiazines exert their antipsychotic effects primarily by blocking dopamine D2 receptors in the mesolimbic pathway. However, blockade of D2 receptors in the nigrostriatal pathway disrupts the balance between dopamine and acetylcholine, leading to extrapyramidal symptoms.
References
- 1. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]
- 2. droracle.ai [droracle.ai]
- 3. med-fom-neuroethics.sites.olt.ubc.ca [med-fom-neuroethics.sites.olt.ubc.ca]
- 4. benchchem.com [benchchem.com]
- 5. Trifluoperazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinician.com [clinician.com]
- 8. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 9. Mechanisms of antihistamine-induced sedation in the human brain: H1 receptor activation reduces a background leakage potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]
- 13. lsuhsc.edu [lsuhsc.edu]
- 14. Alpha-adrenergic receptors in orthostatic hypotension syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluphenazine (oral) versus atypical antipsychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A clinical trial comparing prochlorperazine (stemetil) with chlorpromazine (largactil) in the treatment of chronic psychotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. utrgv.edu [utrgv.edu]
- 18. research.unc.edu [research.unc.edu]
Comparative pharmacokinetic studies of different prochlorperazine salt forms
A Comparative Guide to the Pharmacokinetics of Prochlorperazine (B1679090) Salt Forms
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profiles of different salt forms of a drug is crucial for formulation development and clinical application. This guide provides a comparative overview of the available pharmacokinetic data for various salt forms of prochlorperazine, a widely used antiemetic and antipsychotic agent. Prochlorperazine is available in several salt forms, including edisylate, maleate, and mesylate, which can influence its physicochemical properties and, consequently, its pharmacokinetic behavior.
Comparative Pharmacokinetic Data
Direct comparative studies on the pharmacokinetics of prochlorperazine edisylate, maleate, and mesylate are limited in publicly available literature. The following table summarizes key pharmacokinetic parameters collated from various studies. It is important to note that these values are derived from different studies with varying designs, formulations (e.g., immediate-release vs. sustained-release), and routes of administration, and therefore, direct comparisons should be made with caution.
| Salt Form | Dosage and Route of Administration | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) |
| Prochlorperazine Maleate | Sustained-release tablet (oral) | 297.89 | 5 | 6.19 | ~12.5%[1] |
| Immediate-release tablet (oral) | 218.41 | 3.83 | 3.89 | Low and variable[2] | |
| Prochlorperazine Edisylate | 12.5 mg (Intravenous) | Not Applicable | Not Applicable | 6.8 ± 0.7[3][4] | 100% (IV) |
| 5-10 mg (Intramuscular) | Not Reported | Onset: 10-20 min[5][6] | 6-8[5] | Not Reported | |
| Prochlorperazine Mesylate | Oral | Not specifically reported, but oral doses of 5-10 mg are used.[7] | Not Reported | Not Reported | Not Reported |
Note: The data presented is a compilation from multiple sources and not from a head-to-head comparative study. Cmax and Tmax for intravenous administration are not applicable in the same way as for oral routes. The bioavailability of oral prochlorperazine is generally low due to extensive first-pass metabolism[2][8].
Experimental Protocols
Detailed experimental protocols for pharmacokinetic studies are often proprietary. However, based on published literature, a general methodology for a pharmacokinetic study of prochlorperazine can be outlined.
Bioanalytical Method for Prochlorperazine in Human Plasma
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for the quantification of prochlorperazine in plasma.[5][9][10]
-
Sample Preparation:
-
To a 0.5 mL aliquot of human plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and ethyl acetate).
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is used in an isocratic or gradient elution mode.
-
Flow Rate: Typically around 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for prochlorperazine and the internal standard.
-
Pharmacokinetic Study Protocol
-
Study Design: A randomized, crossover study design is often used to compare different formulations or routes of administration.
-
Subjects: Healthy human volunteers, after providing informed consent and undergoing a health screening.
-
Drug Administration:
-
Oral: Subjects receive a single oral dose of the prochlorperazine salt formulation with a standardized volume of water after an overnight fast.
-
Intravenous: A sterile solution of prochlorperazine edisylate is administered as a slow intravenous infusion over a specified period.[6]
-
-
Blood Sampling: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Processing: Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.
-
Pharmacokinetic Analysis: Plasma concentration-time data for each subject is analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of different prochlorperazine salt forms.
Experimental workflow for a comparative pharmacokinetic study.
Signaling Pathway of Prochlorperazine
Prochlorperazine primarily exerts its antiemetic and antipsychotic effects by acting as an antagonist at dopamine (B1211576) D2 receptors.[11][12][13] The diagram below illustrates the simplified signaling pathway.
Simplified signaling pathway of prochlorperazine at the dopamine D2 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. Preliminary studies of the pharmacokinetics and pharmacodynamics of prochlorperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bps.ac.uk [bps.ac.uk]
- 5. Articles [globalrx.com]
- 6. drugs.com [drugs.com]
- 7. drugfuture.com [drugfuture.com]
- 8. Prochlorperazine Edisylate [connectrx.com]
- 9. The pharmacokinetics and bioavailability of prochlorperazine delivered as a thermally generated aerosol in a single breath to volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Prochlorperazine Maleate | C28H32ClN3O8S | CID 5281032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Prochlorperazine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Prochlorperazine Mesilate in a Laboratory Setting
The proper disposal of prochlorperazine (B1679090) mesilate is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a potent pharmaceutical compound, it must be managed as a chemical waste product within a professional research or drug development environment. Disposal procedures must adhere to federal, state, and local regulations.[1]
Hazard Profile for Handling and Disposal
Before handling, it is essential to be aware of the hazards associated with prochlorperazine mesilate. This information dictates the necessary safety precautions during the disposal process.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed.[2][3] | P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[2] | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P314: Get medical advice/attention if you feel unwell.[2] |
| Physical State | Solid, off-white powder.[3] | Avoid dust formation.[4] Use in a well-ventilated place.[4] |
Step-by-Step Laboratory Disposal Protocol
This protocol provides a direct, procedural guide for researchers and laboratory personnel for the safe disposal of this compound and associated waste.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Ensure the following PPE is worn to minimize exposure during handling and disposal:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.[1]
-
Lab Coat: To protect clothing and skin.
-
Respiratory Protection: If ventilation is inadequate or dust is likely to be generated, a suitable dust mask or respirator should be used.[1]
Step 2: Waste Collection and Segregation
Proper segregation is key to compliant waste management.
-
Pure this compound: Collect expired or unused this compound powder in its original container or a designated, compatible, and tightly sealed waste container.[2][4]
-
Contaminated Materials: Items such as gloves, weighing papers, pipette tips, and lab wipes that are contaminated with this compound should be collected separately in a clearly labeled, sealed plastic bag or container.[5]
Step 3: Labeling Waste Containers
All waste containers must be accurately labeled to ensure safe handling and disposal.
-
Use a hazardous waste label.
-
Clearly write "Hazardous Waste - this compound".
-
List all contents, including any solvents used for rinsing.
-
Indicate the primary hazards (e.g., "Toxic," "Harmful if Swallowed").
-
Note the accumulation start date.
Step 4: Interim Storage
Store waste containers in a designated, secure area away from incompatible materials.[4] The storage area should be cool, dry, and well-ventilated.[2][4]
Step 5: Final Disposal Method
The recommended method for final disposal is through a licensed biomedical or chemical waste disposal company.[5]
-
Incineration: High-temperature incineration is the preferred method for destroying pharmaceutical compounds.[1]
-
Do Not: Never dispose of this compound down the drain or in the regular trash.[2][5] This practice is prohibited to prevent contamination of water systems and environmental harm.[5][6]
Step 6: Spill Cleanup and Disposal
In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the area.[1]
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1] Use spark-proof tools if applicable.[4]
-
Place all collected material and cleanup supplies into a sealed container labeled as hazardous waste.[4]
-
Clean the spill area thoroughly.[1]
Step 7: Disposal of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Rinse the container thoroughly with a suitable solvent (e.g., water or another cleansing agent).[2]
-
The first rinsate must be collected and disposed of as hazardous chemical waste.[7]
-
After rinsing, deface or remove the original label to prevent misuse.[8]
-
The clean, empty container can then be disposed of in the regular trash or recycled according to institutional policy.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Laboratory Disposal Workflow.
References
- 1. ajantapharmausa.com [ajantapharmausa.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. echemi.com [echemi.com]
- 5. medprodisposal.com [medprodisposal.com]
- 6. pfizer.com [pfizer.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. fda.gov [fda.gov]
Personal protective equipment for handling Prochlorperazine mesilate
This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Prochlorperazine mesilate. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard profile according to the Globally Harmonized System (GHS) and other relevant classifications.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[1] | P264, P270, P301+P312, P501[1] |
| Specific Target Organ Toxicity, Repeated Exposure (Category 2) | GHS08 | Warning | H373: May cause damage to organs through prolonged or repeated exposure.[1] | P260, P314, P501[1] |
| Skin Corrosion/Irritation | GHS07 | Warning | R36/37/38: Irritating to eyes, respiratory system and skin.[1] | P260, P280 |
| Serious Eye Damage/Eye Irritation | GHS07 | Warning | R36/37/38: Irritating to eyes, respiratory system and skin.[1] | P280, P305+P351+P338 |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] | To prevent skin contact. Gloves must be inspected before use and changed immediately if contaminated.[3] |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields.[2][3] | To protect eyes from dust and splashes. |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95) or a full-face respirator.[3] | Required when handling the powder outside of a fume hood or in case of dust formation to prevent inhalation.[1][3] |
| Protective Clothing | Laboratory coat. Fire/flame resistant and impervious clothing may be necessary for larger quantities.[3] | To protect skin and personal clothing from contamination. |
Experimental Protocol: Safe Handling of this compound Powder
This protocol details the steps for safely weighing and preparing a solution of this compound.
1. Preparation and Pre-Handling:
- Read and understand the Safety Data Sheet (SDS) for this compound.
- Ensure a chemical fume hood is operational and available.
- Verify that an eyewash station and safety shower are accessible.
- Don the appropriate PPE as specified in the table above.
2. Weighing the Compound:
- Perform all weighing operations within a chemical fume hood to minimize inhalation exposure.
- Use a dedicated and clean weighing vessel.
- Handle the container with care to avoid generating dust.
- Close the primary container tightly after dispensing the required amount.
3. Solution Preparation:
- Add the weighed this compound powder to the solvent in a suitable container, still within the fume hood.
- Stir the mixture gently to dissolve the compound, avoiding splashing.
- If heating is required, use a controlled heating source such as a water bath or heating mantle.
4. Post-Handling and Cleanup:
- Decontaminate all surfaces and equipment used with a suitable cleaning agent.
- Wipe the exterior of all containers before removing them from the fume hood.
- Remove PPE in the correct order to avoid cross-contamination.
- Wash hands thoroughly with soap and water after removing gloves.[1]
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
| Emergency Situation | Procedural Steps |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[2] 3. Seek medical attention if irritation persists.[2] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] 2. Remove contact lenses if present and easy to do. Continue rinsing.[4] 3. Seek immediate medical attention.[4] |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting.[2] 2. Rinse mouth with water.[2] 3. Call a poison control center or seek immediate medical attention.[4] |
| Spill | 1. Evacuate non-essential personnel from the area. 2. Wear appropriate PPE, including respiratory protection. 3. Avoid generating dust. 4. Carefully sweep or vacuum up the spilled solid material and place it in a labeled, sealed container for disposal. 5. Clean the spill area with a suitable detergent and water. |
Storage and Disposal
Proper storage and disposal are essential to prevent accidents and environmental contamination.
-
Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly closed container.[1] Protect from light.[5][6]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[1] Do not allow the substance to enter sewers or waterways.[1][2] Expired or waste pharmaceuticals should be handled by a licensed medical waste contractor.[7] For household disposal, mix the substance with an undesirable material like used coffee grounds or cat litter, place it in a sealed plastic bag, and dispose of it in the trash.[8]
Diagrams
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. echemi.com [echemi.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Consumer Information for: PMS-PROCHLORPERAZINE TAB 5MG - Drug and Health Products Portal [dhpp.hpfb-dgpsa.ca]
- 6. drugfuture.com [drugfuture.com]
- 7. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
